Palmitoleate
Description
Propriétés
Formule moléculaire |
C16H29O2- |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7- |
Clé InChI |
SECPZKHBENQXJG-FPLPWBNLSA-M |
SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-] |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-] |
Synonymes |
C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |
Origine du produit |
United States |
Foundational & Exploratory
Palmitoleate as a Lipokine: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a key signaling molecule, or "lipokine," secreted by adipose tissue with profound effects on systemic metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the beneficial effects of this compound, with a focus on its roles in enhancing insulin (B600854) sensitivity, suppressing inflammation, and regulating hepatic metabolism. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Introduction
Lipokines are a class of lipids that are released into circulation to exert hormone-like effects on distant organs, thereby playing a crucial role in inter-organ communication. This compound, synthesized endogenously from palmitate by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), has been identified as a bona fide lipokine.[1] Circulating levels of this compound are associated with improved metabolic health, and supplementation with this fatty acid has been shown to ameliorate metabolic dysregulation in various preclinical models. This guide delves into the core mechanisms of this compound action, providing a technical resource for researchers in the field.
Core Mechanisms of Action
This compound exerts its pleiotropic effects through the modulation of several key signaling pathways in various metabolic tissues, including skeletal muscle, liver, and adipose tissue.
Enhancement of Insulin Sensitivity
This compound has been demonstrated to improve insulin sensitivity in both in vitro and in vivo models. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
AMPK Activation: this compound treatment leads to the phosphorylation and activation of AMPK in skeletal muscle and adipose tissue.[2][3] Activated AMPK, in turn, promotes glucose uptake by increasing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[3] While some studies suggest this activation is independent of changes in the AMP:ATP ratio, the precise upstream events are still under investigation.[4]
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in macrophages.
-
NF-κB Inhibition: In macrophages, this compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] This anti-inflammatory effect is also mediated, in part, by AMPK activation.[4]
Regulation of Hepatic Metabolism
The liver is a central hub for glucose and lipid metabolism, and this compound has been shown to favorably modulate hepatic function.
-
SIRT3 Downregulation and Gluconeogenesis: Under high-fat diet conditions, this compound has been found to reduce hepatic gluconeogenesis by downregulating the expression of Sirtuin 3 (SIRT3).[6][7][8][9][10] This leads to a decrease in the activity of key gluconeogenic enzymes.[6][7][8][9][10]
-
PPARα Activation: this compound can act as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the expression of genes involved in fatty acid oxidation.[11][12][13] Activation of PPARα by this compound promotes the uptake and oxidation of fatty acids in the liver, thereby reducing hepatic lipid accumulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the scientific literature.
Table 1: Effects of this compound on Inflammatory Gene and Protein Expression
| Parameter | Cell/Tissue Type | Treatment | Fold Change/Percent Reduction | Reference |
| Nos2 mRNA | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~75% reduction | [4] |
| Il6 mRNA | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~60% reduction | [4] |
| Cxcl1 mRNA | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~80% reduction | [4] |
| IL-6 Secretion | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~50% reduction | [4] |
| TNF-α Secretion | LPS-stimulated Primary Macrophages | 600 µM this compound | Significant reduction in KO mice | [5] |
| Nitric Oxide (NO) | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~60% reduction | [4] |
Table 2: Effects of this compound on Key Signaling Molecules
| Parameter | Cell/Tissue Type | Treatment | Fold Change/Percent Increase | Reference |
| p-AMPKα (Thr172) | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM this compound (30 min) | ~2.5-fold increase vs. control | [4] |
| p-Akt (Ser473) | L6 Myotubes | 0.2 mM Palmitate vs. 0.2 mM Palmitate + Rosemary Extract (containing this compound) | Restoration of insulin-stimulated phosphorylation | [8] |
| SIRT3 Protein | Liver of HFD-fed mice | This compound gavage | Significant reduction vs. HFD control | [6] |
| NF-κB p65 (nuclear) | Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM Palmitate vs. 0.5 mM Palmitate + 0.5 mM this compound | ~60% reduction | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
This compound Signaling Pathways
This compound and SIRT3 Pathway in Liver
Experimental Workflows
Western Blot Analysis Workflow
Mass Spectrometry-based Lipidomics Workflow
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, C2C12 myotubes, or HepG2 hepatocytes) in appropriate culture vessels and grow to 70-80% confluency.
-
Fatty Acid-BSA Conjugation:
-
Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in sterile PBS.
-
Dissolve this compound in ethanol (B145695) to make a concentrated stock solution (e.g., 100 mM).
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the complex through a 0.22 µm filter.
-
-
Cell Treatment:
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Dilute the fatty acid-BSA complex to the desired final concentration in serum-free or complete medium.
-
Aspirate the starvation medium and add the treatment medium to the cells.
-
Incubate for the desired time period (e.g., 30 minutes for signaling studies, 18-24 hours for gene expression studies).
-
Western Blot for Phospho-AMPK (Thr172)
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPK as a loading control.
-
Quantitative PCR (qPCR) for Inflammatory Genes
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.
-
Primer Sequences (Mouse):
-
Nos2 Forward: 5'-GGCAGCCTGTGAGACCTTTG-3', Reverse: 5'-GCATTGGAAGTGAAGCGTTTC-3'
-
Il6 Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'[14]
-
Cxcl1 Forward: 5'-ATCCAGAGCTTGAAGGTGTTG-3', Reverse: 5'-GTCTGTCTTCTTTCTCCGTTAC-3'[15]
-
Tnf Forward: 5'-CCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-GCTACGACGTGGGCTACAG-3'
-
-
-
Data Analysis:
-
Perform qPCR using a real-time PCR system.
-
Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh or Actb).
-
Nitric Oxide (NO) Measurement (Griess Assay)
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Griess Reaction:
-
Add 50 µL of cell supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Quantification of this compound by GC-MS
-
Lipid Extraction:
-
To a plasma or cell sample, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method) or isooctane/methanol.
-
-
Derivatization:
-
Evaporate the organic solvent under nitrogen.
-
Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative chemical ionization mode.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the fatty acid esters on a suitable capillary column.
-
Detect and quantify the ions corresponding to this compound and the internal standard.
-
-
Data Analysis: Calculate the concentration of this compound in the sample based on the ratio of the peak area of the analyte to the internal standard and a calibration curve.
Conclusion and Future Directions
This compound has been firmly established as a lipokine with significant beneficial effects on metabolic health. Its ability to enhance insulin sensitivity, suppress inflammation, and improve hepatic metabolism underscores its therapeutic potential for metabolic diseases. The mechanisms of action, centered around the activation of AMPK and PPARα, and the inhibition of NF-κB and SIRT3, provide a solid foundation for the development of novel therapeutic strategies.
Future research should focus on elucidating the upstream molecular targets of this compound, identifying the specific receptors through which it mediates its effects, and further exploring its role in other tissues. Clinical trials are warranted to translate the promising preclinical findings into effective treatments for human metabolic disorders. This technical guide provides a comprehensive resource to support these ongoing research and development endeavors.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nutrients | Free Full-Text | The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | PPARA activates gene expression [reactome.org]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
Endogenous Biosynthesis of Palmitoleic Acid in Adipose Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleic acid (C16:1n7), a monounsaturated fatty acid endogenously synthesized in adipose tissue, has emerged as a critical signaling molecule, or "lipokine," with profound effects on systemic metabolism.[1][2] Its biosynthesis is intricately linked to the de novo lipogenesis (DNL) pathway, with Stearoyl-CoA Desaturase 1 (SCD1) acting as the rate-limiting enzyme.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing palmitoleic acid synthesis in adipocytes, its regulation, and its physiological significance. Detailed experimental protocols for its quantification and structured tables of relevant quantitative data are presented to facilitate further research and therapeutic development in the context of metabolic diseases such as obesity and type 2 diabetes.
Introduction: The Significance of Adipose-Derived Palmitoleic Acid
Adipose tissue is not merely a passive storage depot for energy but an active endocrine organ that secretes a variety of signaling molecules, including fatty acids.[1] Palmitoleic acid, synthesized and released from adipose tissue, acts on distant organs like the liver and muscle to enhance insulin (B600854) sensitivity and suppress inflammation.[1][2] This lipokine activity positions palmitoleic acid as a key regulator of metabolic homeostasis.[2] Dysregulation of its synthesis in adipose tissue is associated with insulin resistance and other metabolic dysfunctions.[5][6] Understanding the intricacies of its endogenous production is therefore paramount for developing novel therapeutic strategies targeting metabolic disorders.
The Core Pathway: De Novo Lipogenesis and Desaturation
The synthesis of palmitoleic acid in adipocytes is a two-stage process integrated within the broader pathway of de novo lipogenesis (DNL).[7][8]
2.1. De Novo Lipogenesis (DNL): Building the Saturated Precursor
DNL is the process of converting excess carbohydrates into fatty acids.[7] In adipocytes, glucose is the primary substrate. After entering the cell via insulin-stimulated GLUT4 transporters, glucose is metabolized to pyruvate (B1213749) through glycolysis.[7][9] Pyruvate then enters the mitochondria and is converted to citrate (B86180) in the tricarboxylic acid (TCA) cycle.[7] When cellular energy is abundant, citrate is exported to the cytosol and cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, the fundamental building block for fatty acid synthesis.[5]
The subsequent steps involve:
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step of DNL.[10][11]
-
Fatty Acid Synthase (FASN): This multifunctional enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate (C16:0).[8][10]
The DNL pathway is transcriptionally regulated by key factors such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1 (SREBP-1).[5][7]
2.2. The Final Step: Desaturation by Stearoyl-CoA Desaturase 1 (SCD1)
The conversion of palmitate to palmitoleic acid is catalyzed by the endoplasmic reticulum-bound enzyme, Stearoyl-CoA Desaturase 1 (SCD1).[4][12] SCD1 introduces a cis-double bond at the delta-9 position of palmitoyl-CoA, yielding palmitoleoyl-CoA (the activated form of palmitoleic acid).[3][13] This reaction requires molecular oxygen, NAD(P)H, cytochrome b5, and cytochrome b5 reductase.[4][13]
SCD1 is a critical control point in determining the ratio of saturated to monounsaturated fatty acids within the cell, which has significant implications for membrane fluidity, lipid signaling, and overall metabolic health.[14][15]
Signaling Pathways and Regulation
The biosynthesis of palmitoleic acid is tightly regulated by a complex interplay of hormonal and nutritional signals.
Quantitative Data Summary
The following tables summarize key quantitative data related to palmitoleic acid biosynthesis and its effects, compiled from various studies.
Table 1: Effects of SCD1 Inhibition on Adipose Tissue
| Parameter | Control | SCD1 Inhibition/Deficiency | Species/Model | Reference |
| Adipose SCD1 mRNA Levels | 100% | Reduced by 83-94% | Mouse (ASO treatment) | [16] |
| Epididymal Fat Pad Mass | High | Reduced by ~85% | Mouse (ASO treatment on saturated diet) | [16] |
| Adiponectin Plasma Levels | Normal | Increased | Mouse (Global SCD1 knockout) | [17] |
| Adipose Tissue Inflammation | High (in obesity) | Prevented/Reduced | Mouse (Genetic/Diet-induced obesity) | [18] |
| Palmitoleic Acid (16:1n7) in WAT | Normal | Decreased | Mouse (SCD1-/-) | [18] |
| Oleic Acid (18:1n9) in WAT | Normal | Decreased | Mouse (SCD1-/-) | [18] |
Table 2: Effects of Palmitoleic Acid Treatment on Adipocytes
| Parameter | Control | Palmitoleic Acid (16:1n7) Treatment | Cell/Animal Model | Reference |
| Glucose Uptake | Basal | Increased | 3T3-L1 Adipocytes | [19] |
| AMPK Activation | Basal | Increased | 3T3-L1 Adipocytes | [19] |
| TAG Esterification | Normal | Increased by 80% | Obese Mouse Adipocytes | [20] |
| Fatty Acid Oxidation | Normal | Increased by 70% | Obese Mouse Adipocytes | [20] |
| Lipolysis | Basal | Increased | 3T3-L1 Adipocytes & Primary Mouse Adipocytes | [21] |
| ATGL and HSL mRNA | Basal | Increased | 3T3-L1 Adipocytes & Primary Mouse Adipocytes | [21] |
Experimental Protocols
5.1. Protocol for Fatty Acid Analysis in Adipose Tissue by GC-MS
This protocol outlines the standard procedure for the extraction, derivatization, and quantification of fatty acids, including palmitoleic acid, from adipose tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS).
5.1.1. Materials and Reagents
-
Adipose tissue sample (frozen at -80°C)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Boron trifluoride-methanol (14% BF3 in MeOH) or Methanolic HCl (5%)[22][23]
-
Hexane (B92381) (GC grade)
-
Internal standard (e.g., C17:0 or deuterated palmitoleic acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[22]
5.1.2. Experimental Workflow
5.1.3. Detailed Steps
-
Lipid Extraction:
-
Homogenize a known weight of adipose tissue (e.g., 50-100 mg) in a chloroform/methanol (2:1) solution containing an internal standard.
-
Add 0.9% NaCl solution to induce phase separation. Vortex thoroughly and centrifuge to separate the aqueous and organic layers.[22]
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 14% BF3-methanol reagent.[23]
-
Incubate the mixture at 80-100°C for 45-60 minutes to convert fatty acids to their more volatile methyl esters.[23]
-
After cooling, add water and hexane to the tube. Vortex and centrifuge to extract the FAMEs into the upper hexane layer.
-
Transfer the hexane layer to a new vial, dry it down, and reconstitute in a small volume of hexane for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the different FAMEs based on their boiling points and polarity. A typical program might start at 150-180°C and ramp up to 300°C.[22][24]
-
The mass spectrometer will detect and fragment the eluting FAMEs. Identification is achieved by comparing the retention times and mass spectra to known standards and library data.
-
Quantification is performed by comparing the peak area of each fatty acid to the peak area of the internal standard.
-
5.2. Protocol for Measuring De Novo Lipogenesis using Deuterium (B1214612) Oxide (D₂O)
This method provides a quantitative assessment of the rate of new fatty acid synthesis in vivo or in cultured adipocytes.
5.2.1. Principle Heavy water (D₂O) is administered, and the deuterium atoms are incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. The extent of deuterium enrichment in fatty acids like palmitate is then measured by GC-MS, allowing for the calculation of the fraction of fatty acids that are newly synthesized.[25]
5.2.2. In Vivo Protocol (Mouse Model)
-
D₂O Administration: Provide mice with drinking water enriched with D₂O (e.g., 4-8%) for a specified period (e.g., 7-14 days).
-
Tissue Collection: At the end of the labeling period, euthanize the mice and collect adipose tissue depots.
-
Fatty Acid Analysis: Extract lipids and prepare FAMEs from the adipose tissue as described in Protocol 5.1.
-
GC-MS Analysis: Analyze the samples by GC-MS, monitoring for the mass isotopomer distribution of key fatty acids (e.g., palmitate).
-
Calculation: Calculate the fractional synthesis rate based on the deuterium enrichment in the fatty acids and the body water enrichment, using established formulas.[25]
Conclusion and Future Directions
The endogenous biosynthesis of palmitoleic acid in adipose tissue represents a critical nexus in the regulation of systemic energy metabolism. The central role of SCD1 in this process makes it an attractive therapeutic target.[17][26] However, global inhibition of SCD1 can lead to adverse effects, highlighting the need for tissue-specific strategies.[26][27] Future research should focus on elucidating the precise molecular mechanisms by which palmitoleic acid exerts its lipokine effects and on developing strategies to specifically modulate its production within adipose tissue. The protocols and data presented in this guide provide a foundational framework for advancing these research and drug development efforts.
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipokine - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues [mdpi.com]
- 8. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stearoyl-CoA Desaturase-1 Is Associated with Insulin Resistance in Morbidly Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Loss of Stearoyl-CoA desaturase-1 attenuates adipocyte inflammation: effects of adipocyte-derived oleate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]
- 23. jfda-online.com [jfda-online.com]
- 24. lipidmaps.org [lipidmaps.org]
- 25. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. books.rsc.org [books.rsc.org]
Palmitoleate Signaling in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a key signaling molecule, or "lipokine," with profound effects on systemic metabolic homeostasis.[1][2] Synthesized and released primarily by adipose tissue, this compound acts on distant organs, including the liver, skeletal muscle, and pancreas, to regulate glucose and lipid metabolism, improve insulin (B600854) sensitivity, and suppress inflammation.[1][3] This technical guide provides an in-depth exploration of the core signaling pathways governed by this compound, summarizes key quantitative data from preclinical and clinical studies, and offers detailed experimental protocols for investigating its metabolic functions. The information presented is intended to support researchers, scientists, and drug development professionals in advancing the understanding and therapeutic application of this compound.
Core Signaling Pathways
This compound exerts its pleiotropic metabolic benefits by modulating several key intracellular signaling networks. The primary pathways identified are the AMP-activated protein kinase (AMPK) pathway, the peroxisome proliferator-activated receptor alpha (PPARα) pathway, and anti-inflammatory pathways involving the inhibition of nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a central regulator of cellular energy status. This compound has been shown to activate AMPK in various tissues, including liver, adipose tissue, and skeletal muscle, which is a key mechanism for its insulin-sensitizing effects.[4][5][6] In adipocytes, AMPK activation by this compound is associated with increased glucose uptake and a shift in glucose metabolism towards energy-producing pathways.[6] In the liver of high-fat diet-fed mice, this compound supplementation stimulates glucose uptake through the activation of AMPK, an effect that is dependent on PPARα.[4]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway
PPARα is a nuclear receptor and transcription factor that plays a critical role in regulating lipid metabolism, particularly fatty acid oxidation. This compound treatment increases adipocyte lipolysis and the expression of key lipases, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), in a PPARα-dependent manner.[7] In the liver, the beneficial effects of this compound on glucose and lipid homeostasis are also mediated by PPARα-dependent AMPK activation.[8]
Anti-Inflammatory Pathways
Chronic low-grade inflammation is a key contributor to insulin resistance and metabolic disease. This compound exerts potent anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB in macrophages stimulated with lipopolysaccharide (LPS).[9][10] This inhibition prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6.[10] Furthermore, this compound can block the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of IL-1β, thereby reducing inflammatory signaling and cell death.[10]
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Oleate protects against palmitate-induced insulin resistance in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acpjournals.org [acpjournals.org]
- 9. Palmitoleic acid (16:1n7) increases oxygen consumption, fatty acid oxidation and ATP content in white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Palmitoleate in Glucose Homeostasis and Insulin Sensitivity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleate (C16:1n7), a monounsaturated fatty acid, has emerged as a significant signaling molecule in metabolic regulation. Initially identified as a "lipokine"—a lipid hormone secreted by adipose tissue—it communicates with distant organs to modulate systemic metabolic homeostasis.[1] This technical guide provides an in-depth review of the current understanding of this compound's role in glucose homeostasis and insulin (B600854) sensitivity. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. While some human studies present conflicting data, a substantial body of evidence from cellular and animal models highlights this compound's beneficial effects, including enhanced insulin action in muscle and liver, and improved pancreatic β-cell function.[2][3][4] This document serves as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Core Mechanisms of Action: A Multi-Tissue Perspective
This compound exerts its influence on glucose metabolism through coordinated actions in several key metabolic tissues, including skeletal muscle, adipose tissue, the liver, and the pancreas.
Skeletal Muscle: Enhancing Glucose Uptake
In skeletal muscle, a primary site for insulin-mediated glucose disposal, this compound directly improves glucose utilization. Unlike saturated fatty acids such as palmitate, which are known to induce insulin resistance, this compound promotes an increase in basal glucose uptake.[5] This effect is primarily achieved by stimulating the translocation of glucose transporters GLUT1 and GLUT4 from intracellular vesicles to the plasma membrane, making them available to facilitate glucose entry into the cell.[5] Studies in L6 rat skeletal muscle cells have shown that this compound can enhance maximal glucose transport activity by approximately 2.4-fold.[5] This action appears to be independent of the canonical insulin signaling pathway involving Akt, suggesting a distinct mechanism of action.[5][6]
Adipose Tissue: The Lipokine Origin and Autocrine/Paracrine Effects
Adipose tissue is not merely a storage depot but an active endocrine organ that produces and secretes this compound.[1][7] Within adipose tissue itself, this compound acts in an autocrine and paracrine fashion to improve glucose metabolism. It has been shown to increase both basal and insulin-stimulated glucose uptake in adipocytes, an effect linked to the upregulation of GLUT4 mRNA and protein content.[6] This increase in glucose transport capacity enhances glucose oxidation and its incorporation into glycerol (B35011) for triglyceride synthesis, while paradoxically reducing de novo fatty acid synthesis.[6] A key mediator of these effects in adipocytes is the activation of AMP-activated protein kinase (AMPK).[6][8]
Liver: Suppressing Steatosis and Gluconeogenesis
The liver plays a central role in maintaining glucose balance through gluconeogenesis (glucose production). This compound has been shown to suppress hepatosteatosis (fatty liver) and improve hepatic insulin sensitivity.[1][9] It promotes insulin action by increasing the phosphorylation of Akt, a key node in the insulin signaling cascade.[9] Furthermore, recent studies indicate that this compound can reduce hepatic gluconeogenesis by down-regulating the expression of SIRT3, a mitochondrial deacetylase, which in turn decreases the activity of key gluconeogenic enzymes like PEPCK and PC.[9]
Pancreatic β-Cells: Modulating Insulin Secretion and Promoting Survival
This compound also directly impacts the function of pancreatic β-cells. It has been shown to protect these cells from apoptosis induced by high glucose and saturated fatty acids like palmitate.[7][10] While it can potentiate glucose-stimulated insulin secretion, some studies suggest it may downregulate insulin gene transcription via the ERK1/2 pathway, indicating a complex regulatory role.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in key in vitro and in vivo studies.
| Table 1: Effects of this compound on Glucose Transport and Metabolism in Skeletal Muscle Cells (Rat L6 Myotubes) | |
| Parameter | Observation |
| Basal Glucose Uptake | ~2-fold increase with 0.75 mM this compound for 16h.[5] |
| Maximal Glucose Transport Activity | ~2.4-fold increase.[5] |
| Glucose Oxidation | ~50% increase, comparable to insulin stimulation.[5] |
| Glycogen Synthesis | Significant increase.[5] |
| Plasma Membrane GLUT1 Abundance | Increased.[5] |
| Plasma Membrane GLUT4 Abundance | Increased.[5] |
| Insulin-Stimulated Glucose Transport (in the presence of palmitate) | This compound prevented the inhibition caused by palmitate.[10] |
| Table 2: Effects of this compound on Glucose Metabolism and Signaling in Adipocytes (3T3-L1 and Primary Cells) | |
| Parameter | Observation |
| Basal & Insulin-Stimulated Glucose Uptake | Increased.[6] |
| GLUT4 mRNA Levels & Protein Content | Increased.[6] |
| Glucose Oxidation (Aerobic Glycolysis) | Enhanced.[6] |
| Glucose Conversion to Lactate | Enhanced.[6] |
| De Novo Fatty Acid Synthesis | Reduced.[6] |
| AMPKα Phosphorylation (pThr172) | Increased.[6] |
| Akt Phosphorylation (pSer473/pThr308) | No significant change.[6] |
| Table 3: Effects of this compound in Animal Models of Metabolic Disease | |
| Model & Treatment | Key Findings |
| KK-Ay Mice (Type 2 Diabetes Model) | Treatment: 300 mg/kg this compound daily for 4 weeks.[12] |
| Insulin Sensitivity: Improved; plasma glucose levels were significantly lower at 60 min post-insulin injection compared to control.[12] | |
| Plasma Insulin: Markedly lower levels compared to control, indicating reduced insulin resistance.[12] | |
| High-Fat Diet-Fed Obese Mice | Treatment: this compound supplementation.[9] |
| Systemic Glucose Clearance: Statistically significant increase.[9] | |
| Systemic Insulin Sensitivity: Statistically significant increase.[9] | |
| Hepatic Glucose Production: Significantly decreased.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for understanding this compound's mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling enhances glucose uptake in muscle and adipose tissue.
Caption: General experimental workflow for Western Blot analysis of insulin signaling proteins.
Caption: this compound as a lipokine linking adipose tissue to systemic metabolic regulation.
Experimental Methodologies
Reproducibility and accuracy are paramount in scientific research. This section details common protocols used to investigate the effects of this compound.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: L6 rat skeletal myotubes or 3T3-L1 murine pre-adipocytes are commonly used.[5][6] Myoblasts are differentiated into myotubes, and pre-adipocytes into mature adipocytes, before experimentation.
-
Serum Starvation: Prior to treatment, cells are typically serum-starved for 4-6 hours to reduce basal signaling activity.[13]
-
Fatty Acid Preparation: this compound is complexed to bovine serum albumin (BSA) to facilitate its solubility in culture media and delivery to cells. A typical concentration used in vitro is 200-750 µM for durations ranging from 30 minutes to 24 hours.[5][6] Vehicle controls containing only BSA are run in parallel.
Glucose Uptake Assay
-
Procedure: After fatty acid treatment, cells are washed and incubated in a buffer (e.g., Krebs-Ringer-HEPES) without glucose. Radiolabeled 2-deoxy-[³H]-glucose is then added for a short period (e.g., 5-10 minutes).
-
Measurement: The reaction is stopped by washing with ice-cold buffer. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. This value reflects the rate of glucose transport into the cells.
-
Controls: Basal (unstimulated) and insulin-stimulated (e.g., 100 nM insulin for 30 min) conditions are assessed to determine the effects of this compound on both states.[5]
Western Blotting for Signaling Proteins
Western blotting is used to quantify changes in the expression and phosphorylation status of key signaling proteins like Akt and AMPK.[13]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13] Lysates are clarified by centrifugation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading on the gel.[13]
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[13][14]
-
Immunodetection:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-AMPKα Thr172 or total AMPKα) overnight at 4°C.[13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[13]
-
An enhanced chemiluminescence (ECL) substrate is applied, and the light emitted from the HRP-catalyzed reaction is captured by an imaging system.[13]
-
-
Analysis: The intensity of the bands is quantified using densitometry software. The abundance of phosphorylated proteins is typically normalized to the total amount of that protein to determine the change in activation status.[5]
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the fatty acid composition of biological samples.[15][16]
-
Lipid Extraction: Total lipids are extracted from cells, tissues, or plasma using a solvent mixture, commonly chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh and Dyer methods).[16]
-
Derivatization: Fatty acids are converted into volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), to make them suitable for gas chromatography. This is often achieved by incubation with methanolic HCl or sodium methoxide.[15][16]
-
GC-MS Analysis: The FAMEs mixture is injected into the gas chromatograph. The components are separated based on their boiling points and polarity as they pass through a long capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification.[17][18]
Clinical Significance and Future Directions
The promising results from preclinical models have spurred interest in this compound's therapeutic potential for metabolic diseases in humans.[8][19] However, human observational studies have yielded conflicting results, with some associating higher circulating this compound with improved insulin sensitivity, while others find associations with insulin resistance.[2][20] These discrepancies may be related to the dietary source of this compound versus its endogenous production by de novo lipogenesis, which can be elevated in metabolic dysfunction.[2]
To clarify these ambiguities and assess causality, randomized controlled clinical trials are underway. One such trial is investigating the effects of pure (>90%) this compound supplementation on insulin sensitivity and hepatic lipogenesis in overweight and obese individuals with pre-diabetes.[8][21][22] The use of purified this compound is critical, as many natural sources also contain palmitic acid, which could mask the beneficial effects.[8][21] The outcomes of these trials will be crucial in determining whether this compound supplementation can be a viable strategy for preventing or treating type 2 diabetes and related metabolic disorders.
Conclusion
This compound functions as a beneficial lipokine that enhances glucose homeostasis and insulin sensitivity through a multi-pronged mechanism involving skeletal muscle, adipose tissue, the liver, and pancreas. Its ability to stimulate GLUT4 translocation, activate AMPK, and counteract the negative effects of saturated fatty acids underscores its importance in metabolic regulation. While further clinical research is needed to fully elucidate its therapeutic role in humans, the extensive preclinical data provide a strong rationale for its continued investigation as a key modulator of systemic metabolism. This guide provides a foundational understanding of the core science, empowering researchers and drug development professionals to build upon this knowledge in the quest for novel metabolic therapies.
References
- 1. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Implications of Palmitoleic Acid (this compound) On Glucose Homeostasis, Insulin Resistance and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. greenwood.ru [greenwood.ru]
- 11. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas chromatography-mass spectrometry methods for structural analysis of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Implications of Palmitoleic Acid (this compound) On Glucose Homeostasis, Insulin Resistance and Diabetes | Bentham Science [benthamscience.com]
- 20. Circulating this compound Strongly and Independently Predicts Insulin Sensitivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ichgcp.net [ichgcp.net]
The Dichotomous Role of Palmitoleate in Liver Health: A Technical Guide to its Effects on Hepatic Steatosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleate (POA), a monounsaturated fatty acid, has emerged as a significant modulator of hepatic metabolism, exhibiting a complex and sometimes paradoxical role in the context of non-alcoholic fatty liver disease (NAFLD). While some studies suggest its potential to induce hepatic steatosis, a compelling body of evidence highlights its potent anti-inflammatory effects within the liver. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on hepatic lipid accumulation and inflammation, with a focus on the underlying molecular mechanisms. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for reproducing pivotal findings, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, pathologically characterized by the excessive accumulation of triglycerides in hepatocytes (hepatic steatosis). In a subset of individuals, simple steatosis can progress to non-alcoholic steatohepatitis (NASH), an inflammatory state that can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The intricate interplay between lipid metabolism and inflammation is central to the progression of NAFLD. This compound (16:1n-7), an omega-7 monounsaturated fatty acid, has garnered significant attention for its lipokine functions, influencing various metabolic processes. This guide delves into the dual nature of this compound's effects on the liver, exploring its capacity to both promote lipid storage and suppress inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on hepatic steatosis and inflammation.
Table 1: In Vivo Effects of this compound on Hepatic Steatosis and Inflammation in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD + Oleic Acid) | Treatment (HFD + this compound) | Species/Model | Dosage & Duration | Key Findings | Reference |
| Hepatic Steatosis | Increased | Less steatosis compared to OA-treated mice | C57BL/6J Mice | 300 mg/kg/day (oral gavage) for 15 days | This compound supplementation reduces the severity of hepatic steatosis. | [1] |
| Increased | Significant increase in hepatic triglycerides | C57BL/6J Mice | This compound supplemented diet | This compound can induce hepatic fat deposition. | [2][3] | |
| Liver Inflammation | ||||||
| MCP-1 (liver) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound reduces the hepatic level of the pro-inflammatory chemokine MCP-1. | [1] |
| TNF-α (liver) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound decreases the hepatic concentration of the pro-inflammatory cytokine TNF-α. | [1] |
| IL-1β (hepatocytes) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound specifically reduces IL-1β levels in hepatocytes. | [1] |
| NF-κB p65 phosphorylation | Increased | Decreased | C57BL/6J Mice | This compound supplemented diet | This compound supplementation suppresses the activation of the pro-inflammatory NF-κB pathway. | [2][3] |
| Metabolic Parameters | ||||||
| Serum Insulin (B600854) | Elevated | Reduced | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound improves systemic insulin sensitivity. | [1][4] |
| Alanine Aminotransferase (ALT) | Elevated | Lower levels | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound reduces liver damage marker. | [1] |
| Hepatic AMPK Activation | Lower | Increased | C57BL/6J Mice | 300 mg/kg/day for 15 days | This compound stimulates the energy-sensing enzyme AMPK in the liver. | [1] |
Table 2: In Vitro Effects of this compound on Hepatocytes and Macrophages
| Cell Type | Treatment | Parameter | Outcome | Key Findings | Reference |
| Primary Mouse Hepatocytes | This compound | NF-κB p65 phosphorylation | Decreased | This compound directly exerts anti-inflammatory effects on hepatocytes. | [3] |
| This compound | TNF-α expression | Decreased | This compound reduces the expression of pro-inflammatory cytokines in hepatocytes. | [3] | |
| This compound | IL-6 expression | Decreased | This compound reduces the expression of pro-inflammatory cytokines in hepatocytes. | [3] | |
| This compound | SREBP-1c transcription activity | Increased | This compound promotes the activity of a key lipogenic transcription factor. | [2][3] | |
| Cultured Macrophages (RAW) | This compound | NF-κB p65 phosphorylation | Decreased | This compound has direct anti-inflammatory effects on macrophages. | [3] |
| This compound | TNF-α expression | Decreased | This compound suppresses the production of pro-inflammatory cytokines by macrophages. | [3] | |
| This compound | IL-6 expression | Decreased | This compound suppresses the production of pro-inflammatory cytokines by macrophages. | [3] |
Key Signaling Pathways
This compound's effects on hepatic steatosis and inflammation are mediated through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Anti-Inflammatory Signaling of this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB pathway and promoting an anti-inflammatory macrophage phenotype.
Caption: this compound's anti-inflammatory signaling cascade in the liver.
Pro-Steatotic Signaling of this compound
Paradoxically, this compound can also promote lipid accumulation in hepatocytes by activating the lipogenic transcription factor SREBP-1c.
Caption: this compound's role in promoting hepatic de novo lipogenesis.
Metabolic Regulation by this compound via AMPK and PPARα
This compound also influences hepatic energy metabolism through the activation of AMPK and its interplay with PPARα, which can contribute to improved metabolic health.
Caption: this compound's regulation of hepatic energy metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on the liver.
In Vivo Model: High-Fat Diet-Induced Hepatic Steatosis in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
High-Fat Diet (HFD) Group: A diet consisting of 59% of calories from fat.[1]
-
-
This compound Administration:
-
Duration: 12 weeks of HFD to induce steatosis, followed by 15 days of this compound or vehicle treatment.[1][4]
-
Endpoint Analysis:
-
Serum Analysis: Collect blood for measurement of insulin, ALT, and other relevant markers.
-
Liver Histology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis.
-
Liver Triglyceride Quantification: Homogenize a portion of the liver and use a commercial triglyceride quantification kit.
-
Gene and Protein Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA and protein extraction.
-
In Vitro Model: Hepatocyte and Macrophage Culture
-
Cell Lines:
-
Hepatocytes: Primary mouse hepatocytes or human hepatoma cell lines (e.g., HepG2, Huh7).
-
Macrophages: RAW 264.7 murine macrophage cell line.
-
-
Culture Conditions:
-
Standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Treat cells with varying concentrations of this compound (e.g., 100-400 µM) for a specified duration (e.g., 24 hours).
-
A BSA-only vehicle control should be included.
-
-
Induction of Inflammation (for anti-inflammatory studies):
-
Co-treat cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or a saturated fatty acid like palmitate.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Analyze the culture supernatant for secreted cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Gene Expression: Extract total RNA and perform RT-qPCR to measure the expression of inflammatory and lipogenic genes.
-
Western Blotting: Prepare cell lysates to analyze the phosphorylation status of key signaling proteins (e.g., NF-κB p65, AMPK).
-
Western Blotting for Phosphorylated AMPK (p-AMPK)
-
Protein Extraction:
-
Wash cells or tissue with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPK as a loading control.[5][6][7]
-
RT-qPCR for Gene Expression Analysis
-
RNA Extraction:
-
Extract total RNA from liver tissue or cultured cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Tnf-α, Il-6, Srebp-1c, Fasn) and a housekeeping gene (e.g., Gapdh, Actb).
-
Run the reaction on a real-time PCR system.
-
Calculate relative gene expression using the ΔΔCt method.
-
Discussion and Future Directions
The data presented in this guide underscore the multifaceted nature of this compound's influence on liver physiology. Its ability to suppress inflammation, a key driver of NASH progression, positions it as a molecule of therapeutic interest.[1][3] The anti-inflammatory actions appear to be mediated through the inhibition of the NF-κB pathway and the promotion of M2 macrophage polarization.[1][3]
Conversely, the observation that this compound can induce hepatic steatosis by activating SREBP-1c warrants careful consideration.[2][3] This pro-lipogenic effect suggests that while this compound may uncouple steatosis from inflammation, its long-term impact on liver fat accumulation requires further investigation.
The activation of AMPK by this compound presents another layer of complexity, as AMPK is a central regulator of energy homeostasis that generally suppresses lipogenesis and promotes fatty acid oxidation.[1][8] The interplay between this compound-induced AMPK activation and SREBP-1c activation is a critical area for future research. It is possible that the net effect of this compound on hepatic lipid metabolism is context-dependent, influenced by factors such as the overall dietary composition and the underlying metabolic state.
Future studies should aim to:
-
Elucidate the precise molecular mechanisms by which this compound differentially regulates inflammatory and lipogenic pathways.
-
Investigate the long-term consequences of this compound supplementation on liver histology and function.
-
Explore the therapeutic potential of this compound in combination with other agents that may counteract its pro-steatotic effects.
-
Conduct well-controlled clinical trials to translate the promising preclinical findings into human applications for the management of NAFLD and NASH.
Conclusion
This compound exhibits a dual role in the liver, potently suppressing inflammation while potentially promoting steatosis. This technical guide provides a comprehensive overview of the current evidence, including quantitative data, detailed experimental protocols, and key signaling pathways. For researchers and drug development professionals, understanding this dichotomy is crucial for harnessing the therapeutic benefits of this compound while mitigating any potential adverse effects. Further research is essential to fully unravel the complex biology of this intriguing lipokine and to determine its ultimate place in the therapeutic landscape of NAFLD.
References
- 1. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 3. This compound Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Palmitoleic Acid and its Impact on Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleic acid (POA), a monounsaturated omega-7 fatty acid, has emerged as a bioactive lipokine with potential implications for cardiovascular health. This technical guide provides a comprehensive overview of the current understanding of palmitoleic acid's effects on cardiovascular disease (CVD), with a focus on its molecular mechanisms of action. Preclinical studies have demonstrated that palmitoleic acid can attenuate atherosclerosis, improve lipid profiles, enhance glucose metabolism, and exert anti-inflammatory effects. These beneficial effects are mediated through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), as well as the modulation of inflammatory cascades. This document summarizes the key quantitative findings from preclinical studies, details the experimental protocols used to generate these data, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. While lifestyle modifications and pharmacological interventions have significantly improved outcomes, there is a continuous search for novel therapeutic targets and strategies. Palmitoleic acid (16:1n7), a fatty acid produced endogenously and found in certain foods like macadamia nuts and fish oil, has garnered considerable interest for its potential cardioprotective effects.[1][2] Initially identified as a lipokine—a lipid hormone secreted by adipose tissue that communicates with distant organs—palmitoleic acid has been shown to influence systemic metabolic homeostasis.[3] This guide delves into the technical details of its impact on CVD, providing a resource for the scientific community.
Quantitative Data from Preclinical Studies
The effects of palmitoleic acid on various cardiovascular risk factors have been quantified in several preclinical models, primarily in mice. The following tables summarize the key findings from a notable study by Yang et al. (2019) using LDL receptor knockout (LDLR-KO) mice fed a Western diet.[1][2][4]
Table 1: Effect of Palmitoleic Acid on Atherosclerosis and Body Weight in LDLR-KO Mice [1][2][4]
| Parameter | Control Group | Olive Oil Group | Palmitoleate Group | % Change (this compound vs. Control) | p-value |
| Atherosclerotic Plaque Area (%) | 15.2 ± 1.5 | 13.8 ± 1.2 | 8.4 ± 0.9 | ↓ 44.7% | <0.05 |
| Final Body Weight (g) | 38.5 ± 1.1 | 37.9 ± 1.0 | 38.1 ± 0.8 | - | NS |
Data are presented as mean ± SEM. NS = Not Significant.
Table 2: Effect of Palmitoleic Acid on Plasma Lipid Profile in LDLR-KO Mice [1][2][4]
| Parameter (mg/dL) | Control Group | Olive Oil Group | This compound Group | % Change (this compound vs. Control) | p-value |
| Total Cholesterol | 1050 ± 55 | 1020 ± 48 | 980 ± 50 | ↓ 6.7% | NS |
| Triglycerides | 150 ± 12 | 145 ± 10 | 90 ± 8 | ↓ 40% | <0.05 |
| HDL Cholesterol | 85 ± 5 | 88 ± 6 | 95 ± 7 | ↑ 11.8% | NS |
| Non-HDL Cholesterol | 965 ± 54 | 932 ± 47 | 885 ± 49 | ↓ 8.3% | NS |
Data are presented as mean ± SEM. NS = Not Significant.
Table 3: Effect of Palmitoleic Acid on Glucose Metabolism in LDLR-KO Mice [1][2][4]
| Parameter | Control Group | Olive Oil Group | This compound Group | % Change (this compound vs. Control) | p-value |
| Fasting Glucose (mg/dL) | 180 ± 8 | 175 ± 7 | 155 ± 6 | ↓ 13.9% | <0.05 |
| Fasting Insulin (B600854) (ng/mL) | 2.5 ± 0.3 | 2.4 ± 0.2 | 1.5 ± 0.2 | ↓ 40% | <0.05 |
| HOMA-IR | 20.2 ± 2.1 | 18.9 ± 1.8 | 9.3 ± 1.0 | ↓ 54% | <0.05 |
Data are presented as mean ± SEM.
Table 4: Effect of Palmitoleic Acid on Hepatic Gene Expression of Inflammatory Markers in LDLR-KO Mice [1][2][4]
| Gene | Control Group (Relative Expression) | Olive Oil Group (Relative Expression) | This compound Group (Relative Expression) | % Change (this compound vs. Control) | p-value |
| Il-1β | 1.00 ± 0.12 | 0.95 ± 0.10 | 0.55 ± 0.08 | ↓ 45% | <0.05 |
| Tnfα | 1.00 ± 0.15 | 0.98 ± 0.13 | 0.60 ± 0.09 | ↓ 40% | <0.05 |
Data are presented as mean ± SEM, normalized to the control group.
Table 5: Effect of Palmitoleic Acid on ABCA1-Mediated Cholesterol Efflux [1][2][4]
| Parameter | Control Group | Olive Oil Group | This compound Group | % Change (this compound vs. Control) | p-value |
| Cholesterol Efflux (%) | 5.0 ± 0.4 | 5.2 ± 0.5 | 6.0 ± 0.4 | ↑ 20% | <0.05 |
Data are presented as mean ± SEM.
Signaling Pathways and Molecular Mechanisms
Palmitoleic acid exerts its cardioprotective effects through the modulation of several key signaling pathways. These include the activation of AMPK and PPARs, which are central regulators of metabolism and inflammation, and the inhibition of pro-inflammatory pathways like NF-κB.
AMPK Activation
Palmitoleic acid has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[4][5] AMPK activation in various tissues, including the liver and skeletal muscle, leads to a switch from anabolic to catabolic pathways, promoting fatty acid oxidation and glucose uptake while inhibiting lipogenesis. This contributes to the observed improvements in lipid profiles and glucose metabolism.
PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Palmitoleic acid can act as a ligand for PPARα and PPARγ.[6][7] Activation of PPARα in the liver stimulates fatty acid oxidation, while PPARγ activation in adipose tissue promotes lipid storage and improves insulin sensitivity.[7][8]
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic inflammation is a key driver of atherosclerosis. Palmitoleic acid has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells and macrophages.[9][10] This inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing vascular inflammation.[1][2][4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on palmitoleic acid and cardiovascular disease.
Animal Model and Dietary Intervention
-
Animal Model: Male LDL receptor knockout (LDLR-KO) mice are commonly used. These mice are susceptible to developing atherosclerosis, especially when fed a high-fat diet.
-
Dietary Intervention:
-
Mice are typically housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.
-
After a period of acclimatization, mice are randomly assigned to different dietary groups.
-
The control group receives a Western-type diet (e.g., high in fat and cholesterol).
-
The experimental group receives the same Western diet supplemented with a specific concentration of palmitoleic acid (e.g., 5% w/w).
-
A comparator group, such as one receiving a diet supplemented with olive oil (rich in oleic acid), is often included.
-
The dietary intervention is carried out for a specified period, typically 12 weeks. Body weight and food intake are monitored regularly.
-
Quantification of Atherosclerosis (En Face Sudan IV Staining)
-
Aorta Dissection: At the end of the dietary intervention, mice are euthanized. The entire aorta, from the heart to the iliac bifurcation, is carefully dissected and cleaned of surrounding adipose and connective tissue under a dissecting microscope.
-
Aorta Preparation: The aorta is opened longitudinally, pinned flat on a black wax surface, and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Staining:
-
The pinned aortas are rinsed with 70% ethanol (B145695).
-
They are then stained with a saturated solution of Sudan IV in a mixture of acetone (B3395972) and 70% ethanol for 15 minutes.
-
Destaining is performed with 80% ethanol until the non-lesioned areas are white.
-
The aortas are then washed with distilled water.
-
-
Image Analysis:
-
The stained aortas are imaged using a high-resolution scanner or a camera attached to a microscope.
-
The total aortic surface area and the red-stained atherosclerotic plaque area are quantified using image analysis software (e.g., ImageJ).
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.
-
Cholesterol Efflux Assay
-
Cell Culture: A suitable cell line, such as J774 macrophages or baby hamster kidney (BHK) cells stably expressing ABCA1, is used. Cells are cultured in appropriate media.
-
Cholesterol Labeling: Cells are labeled with a radioactive tracer, typically [3H]-cholesterol, for 24 hours in the presence of an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor to prevent esterification of the labeled cholesterol.
-
Equilibration: The labeling medium is removed, and the cells are washed and then incubated in serum-free medium for a period to allow the labeled cholesterol to equilibrate with the cellular cholesterol pools.
-
Efflux: The equilibration medium is replaced with serum-free medium containing the cholesterol acceptor, which in this case is apolipoprotein B-depleted serum from the experimental mice. The cells are incubated for a defined period (e.g., 4 hours).
-
Quantification:
-
After incubation, the medium containing the effluxed [3H]-cholesterol is collected.
-
The cells are lysed, and the amount of [3H]-cholesterol remaining in the cells is determined.
-
The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.
-
Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
-
Real-Time PCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from liver tissue using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR:
-
The real-time PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers.
-
Primer Sequences (Mouse):
-
Srebp1c: Forward: 5'-GGAGCCATGGATTGCACATT-3', Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'
-
Scd1: Forward: 5'-TTCTTGCGATACACTCTGGTGC-3', Reverse: 5'-CGGGATTGCTCTTCTTTTCC-3'
-
Il-1β: Forward: 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse: 5'-TGGATGCTCTCATCAGGACAG-3'
-
Tnfα: Forward: 5'-CCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-GCTACGACGTGGGCTACAG-3'
-
Housekeeping gene (e.g., β-actin): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
The PCR is performed in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a housekeeping gene.
Conclusion and Future Directions
The evidence presented in this technical guide suggests that palmitoleic acid has a multifaceted and potentially beneficial impact on cardiovascular health. Its ability to improve lipid profiles, enhance glucose metabolism, and reduce inflammation and atherosclerosis in preclinical models is promising. The underlying mechanisms involving the activation of AMPK and PPARs, and the inhibition of NF-κB, provide a solid foundation for its potential therapeutic application.
However, it is crucial to acknowledge that the majority of the data is derived from animal studies. While human observational studies have shown correlations between circulating palmitoleic acid levels and some cardiovascular risk factors, the results have been inconsistent.[3] Furthermore, one randomized controlled trial in humans was retracted due to concerns about data reliability. Therefore, well-designed and rigorously conducted human clinical trials are imperative to definitively establish the efficacy and safety of palmitoleic acid supplementation for the prevention and treatment of cardiovascular disease. Future research should also focus on elucidating the differential effects of cis- and trans-isomers of palmitoleic acid and identifying the optimal dosage and formulation for potential therapeutic use. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of this intriguing lipokine.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring New Links Among Keratoconus, Hormonal Factors, and Medications: Insights From a Case–Control Study Utilizing the All of Us Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dietary Palmitoleic Acid on Plasma Lipoprotein Profile and Aortic Cholesterol Accumulation Are Similar to Those of Other Unsaturated Fatty Acids in the F1B Golden Syrian Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Lipokine Palmitoleate: A Guardian Against Endoplasmic Reticulum Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid biosynthesis, and calcium homeostasis. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially adaptive, chronic or unresolved ER stress is a key contributor to the pathophysiology of numerous diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease. A primary instigator of ER stress in these conditions is the saturated fatty acid palmitate. In contrast, the monounsaturated fatty acid palmitoleate, an adipose-derived "lipokine," has emerged as a potent protective agent against ER stress. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound prevents ER stress, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
The Challenge: Palmitate-Induced Endoplasmic Reticulum Stress
Elevated levels of the saturated fatty acid palmitate disrupt ER homeostasis, leading to the activation of the three canonical UPR branches initiated by the ER transmembrane sensors: PERK, IRE1α, and ATF6.[1][2] This activation triggers a cascade of signaling events aimed at restoring ER function but can ultimately lead to inflammation and apoptosis if the stress is not resolved.[3]
The key signaling events in palmitate-induced ER stress include:
-
PERK Pathway: Palmitate induces the phosphorylation of PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This leads to a general attenuation of protein translation but paradoxically increases the translation of Activating Transcription Factor 4 (ATF4).[5] ATF4 then upregulates the expression of pro-apoptotic C/EBP homologous protein (CHOP).[3][4]
-
IRE1α Pathway: The endonuclease activity of IRE1α is activated by palmitate, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3] The resulting spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[3] IRE1α activation also leads to the phosphorylation of c-Jun N-terminal kinase (JNK), a key mediator of apoptosis.[3]
-
ATF6 Pathway: While less consistently reported in the context of palmitate-induced stress compared to PERK and IRE1α, ATF6 can be activated, translocating to the Golgi where it is cleaved to its active form, which then moves to the nucleus to regulate the expression of ER chaperones.[6][7]
The culmination of these events, particularly the sustained expression of CHOP and activation of JNK, tips the cellular balance from survival to apoptosis.
The Solution: this compound's Protective Mechanisms
This compound, a monounsaturated fatty acid (16:1n7), actively counteracts the detrimental effects of palmitate. Its primary mechanism of action is the inhibition of the UPR activation at its source.[3]
Mechanism of Action: this compound prevents the palmitate-induced ER stress response, leading to a significant reduction in the activation of key stress markers.[3] Studies in human and mouse hepatocytes have demonstrated that this compound inhibits the induction of CHOP, the phosphorylation of eIF2α, the splicing of XBP-1, and the activation of JNK caused by palmitate.[3][8] This comprehensive blockade of the UPR pathways prevents the downstream induction of pro-apoptotic proteins like Bim and PUMA.[3]
The diagram below illustrates the signaling cascade initiated by palmitate and the inhibitory action of this compound.
Caption: Palmitate induces ER stress, activating the PERK, IRE1α, and ATF6 pathways, leading to apoptosis. This compound inhibits this process.
Quantitative Data Presentation
The protective effects of this compound against palmitate-induced ER stress have been quantified in various studies. The following tables summarize key findings, primarily from studies on hepatocyte cell lines such as Huh-7.
Table 1: Effect of Palmitate on ER Stress Markers
| Marker | Cell Type | Palmitate Conc. | Treatment Time | Fold Change vs. Control | Reference |
| p-eIF2α | INS-1 | 1 mM | 16-24 h | Increased | [2] |
| ATF4 | HepG2 | 700 µM | 24 h | ~3.5-fold | [5] |
| CHOP Protein | INS-1 | 1 mM | 6 h | Significantly elevated | [9] |
| CHOP Protein | C2C12 myotubes | 500 µM | 24 h | Increased | [10] |
| sXBP1 Protein | INS-1 | 1 mM | 6 h | Elevated | [9] |
Table 2: Protective Effect of this compound on Palmitate-Induced ER Stress Markers
| Marker | Cell Type | Treatment | Result | Reference |
| CHOP Expression | Huh-7 | Palmitate + this compound | Reduced vs. Palmitate alone | [3][8] |
| p-eIF2α | Huh-7 | Palmitate + this compound | Reduced vs. Palmitate alone | [3][8] |
| XBP-1 Splicing | Huh-7 | Palmitate + this compound | Reduced vs. Palmitate alone | [3][8] |
| JNK Activation | Huh-7 | Palmitate + this compound | Reduced vs. Palmitate alone | [3][8] |
| Bim Expression | Huh-7 | Palmitate + this compound | Reduced vs. Palmitate alone | [3] |
| PUMA Expression | Huh-7 | Palmitate + this compound | Reduced vs. Palmitate alone | [3] |
Detailed Experimental Protocols
Reproducing the findings on this compound's function requires meticulous experimental procedures. Below are detailed protocols for key experiments.
Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Culture
Fatty acids have low solubility in aqueous culture media and require a carrier protein like bovine serum albumin (BSA) for effective delivery to cells.
Materials:
-
Palmitoleic acid and Palmitic acid
-
Fatty acid-free BSA
-
Ethanol (B145695) (100%)
-
Sterile PBS or cell culture medium (e.g., DMEM)
-
0.22 µm sterile filter
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve this compound or palmitate in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C to aid dissolution.
-
Complex Formation: a. In a sterile conical tube, add the required volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization and Storage: a. Sterile filter the fatty acid-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol details the detection of key ER stress proteins by Western blotting following fatty acid treatment.
Materials:
-
Cultured cells (e.g., HepG2, Huh-7)
-
Fatty acid-BSA complexes (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-p-eIF2α, anti-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of fatty acid-BSA complexes for the specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (BSA only).
-
Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again with TBST and detect the signal using an ECL substrate and an imaging system. g. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
The workflow for a typical experiment is visualized below.
Caption: A typical experimental workflow for studying the effects of fatty acids on ER stress markers in cultured cells.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a protective lipokine against ER stress induced by saturated fatty acids like palmitate. By inhibiting the activation of the UPR signaling cascade, this compound mitigates the downstream cellular damage that leads to apoptosis and contributes to metabolic diseases. This protective effect underscores the importance of the balance between saturated and monounsaturated fatty acids in maintaining cellular health.
For drug development professionals, these findings highlight this compound and the pathways it modulates as promising therapeutic targets. Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the ER membrane that prevent UPR sensor activation.
-
Investigating the efficacy of this compound supplementation in in vivo models of metabolic disease.
-
Developing stable, orally bioavailable analogs of this compound that can harness its therapeutic potential.
By continuing to unravel the protective mechanisms of this beneficial lipokine, the scientific community can pave the way for novel strategies to combat the growing epidemic of metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic palmitate but not oleate exposure induces endoplasmic reticulum stress, which may contribute to INS-1 pancreatic beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates palmitate-induced bim and PUMA up-regulation and hepatocyte lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling dynamics of palmitate-induced ER stress responses mediated by ATF4 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates palmitate-induced Bim and PUMA up-regulation and hepatocyte lipoapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Palmitate-induced ER stress and inhibition of protein synthesis in cultured myotubes does not require Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoleate: A Comprehensive Technical Guide to its Anti-Inflammatory Properties
Abstract: Palmitoleate (POA), a monounsaturated omega-7 fatty acid, is emerging as a significant endogenous regulator of metabolic and inflammatory processes. Initially identified as a "lipokine" for its hormone-like ability to communicate between adipose tissue and distant organs, extensive preclinical research has illuminated its potent anti-inflammatory capabilities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, summarizes key quantitative data from pivotal studies, and details the experimental protocols necessary for its investigation. The primary focus is on its role in modulating macrophage polarization, inhibiting the canonical NF-κB signaling pathway, and activating AMP-activated protein kinase (AMPK). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential in inflammatory diseases.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key cellular signaling cascades that govern the inflammatory response. These mechanisms are not mutually exclusive and often intersect to create a robust anti-inflammatory environment.
Modulation of Macrophage Polarization
A central feature of chronic inflammation is the sustained activation of pro-inflammatory M1-like macrophages. This compound has been shown to counteract this by promoting a switch towards the anti-inflammatory M2 phenotype.[1][2] In bone marrow-derived macrophages (BMDMs) from high-fat diet-fed mice, which exhibit a pro-inflammatory M1-like state, incubation with this compound reverses the expression of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) and cytokine secretion.[1][3] Conversely, this compound treatment upregulates the expression of anti-inflammatory M2 markers such as Mannose Receptor C-type 1 (Mrc1), Interleukin-10 (Il10), and Arginase-1 (Arg1).[1][3] This phenotypic shift is critical for resolving inflammation and initiating tissue repair. The saturated fatty acid palmitate (PA), in contrast, promotes M1 polarization, and this compound can dose-dependently counteract these effects.[1][2]
References
- 1. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Palmitoleate in Pancreatic β-Cell Proliferation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a significant signaling molecule, or "lipokine," with profound effects on systemic metabolic homeostasis.[1] Unlike its saturated counterpart, palmitate, which is known for its cytotoxic effects on pancreatic β-cells, this compound has demonstrated protective and beneficial roles in β-cell proliferation, function, and survival.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in β-cell biology, focusing on the underlying signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic diseases such as type 2 diabetes.
This compound's Impact on β-Cell Proliferation and Survival
This compound has been shown to promote β-cell proliferation and protect against apoptosis induced by metabolic stressors like high glucose and saturated fatty acids.[3][4] This section summarizes the quantitative data from key studies and outlines the experimental protocols used to assess these effects.
Quantitative Data on β-Cell Proliferation and Apoptosis
| Experimental Model | Treatment | Effect on Proliferation | Effect on Apoptosis | Reference |
| Human Islets | 0.5 mmol/l Palmitoleic Acid | Promoted β-cell proliferation | Counteracted glucose- and palmitic acid-induced apoptosis | [3] |
| Rat Islets | Palmitoleic Acid | Stimulated β-cell proliferation at normoglycemic glucose concentrations | - | [4] |
| BRIN-BD11 Cells | This compound | - | Attenuated caspase activation following palmitate exposure | [2] |
Experimental Protocols
A common method to assess β-cell proliferation is through the incorporation of nucleotide analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.
-
Cell Culture: Pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated islets are cultured under desired experimental conditions (e.g., with or without this compound).[5][6]
-
BrdU Labeling: Cells are incubated with BrdU for a specified period, allowing its incorporation into the DNA of proliferating cells.
-
Immunodetection: After fixation and DNA denaturation, incorporated BrdU is detected using a specific monoclonal antibody conjugated to a fluorescent dye or an enzyme.
-
Quantification: The percentage of BrdU-positive cells is determined by flow cytometry or fluorescence microscopy, providing a quantitative measure of cell proliferation.[7]
Alternative methods include the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation, and staining with DNA-binding dyes like Hoechst 33342 and propidium (B1200493) iodide to differentiate between viable, apoptotic, and necrotic cells.[8]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[3]
-
Sample Preparation: Islets or cells are fixed and permeabilized.
-
Enzymatic Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled DNA is visualized by fluorescence microscopy. Double immunostaining for insulin (B600854) can be performed to specifically identify apoptosis in β-cells.[3]
Another common method is the Annexin V assay, which detects the externalization of phosphatidylserine (B164497) in apoptotic cells.[3]
This compound's Role in β-Cell Function: Insulin Secretion
This compound has been shown to modulate insulin secretion, a primary function of β-cells. Its effects can be both acute and chronic, and are often dependent on the glucose concentration.[9][10]
Quantitative Data on Insulin Secretion
| Experimental Model | This compound Concentration | Glucose Condition | Effect on Insulin Secretion | Reference |
| INS-1 Cells | 0.05–0.5 mM | High Glucose | Dose-biphasic increase, maximum effect at 0.2 mM | [9] |
| INS-1 Cells | 0.2 mM | Low Glucose | Minor effect | [9] |
| Human Islets | 0.5 mmol/l Palmitoleic Acid | - | Prevented the palmitic acid- and glucose-induced decrease in impaired glucose-stimulated insulin secretion | [3] |
| MIN6 Cells | Chronic Palmitate Pretreatment | 16.8 mmol/l Glucose | Sensitized glucose-stimulated secretion slightly | [11] |
Experimental Protocols
This method measures insulin released from β-cells or islets over a defined period in response to various stimuli.[12][13]
-
Pre-incubation: Cells or islets are washed and pre-incubated in a buffer with low glucose (e.g., 2.8 mM) to establish a basal secretion rate.[12]
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing the test substances (e.g., low glucose, high glucose, high glucose + this compound).[12]
-
Supernatant Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.[12]
-
Insulin Quantification: The insulin concentration in the supernatant is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[9]
This technique allows for the real-time measurement of insulin secretion, providing insights into the dynamics, such as the first and second phases of insulin release.[14]
-
Islet Loading: Isolated islets are placed in a perifusion chamber.
-
Continuous Flow: A buffer with varying concentrations of secretagogues (e.g., glucose, this compound) is continuously passed through the chamber at a constant flow rate.
-
Fraction Collection: The perifusate is collected in fractions at regular intervals.[14]
-
Insulin Measurement: The insulin concentration in each fraction is determined to generate a dynamic profile of insulin secretion.[14]
Signaling Pathways Modulated by this compound in β-Cells
This compound exerts its effects on β-cells through the modulation of several key signaling pathways. These pathways are central to cell proliferation, survival, and insulin secretion.
G-Protein Coupled Receptor 40 (GPR40) Signaling
This compound, like other long-chain fatty acids, is an agonist for GPR40 (also known as FFAR1), a G-protein coupled receptor highly expressed in pancreatic β-cells.[15][16] Activation of GPR40 is a key mechanism through which fatty acids potentiate glucose-stimulated insulin secretion (GSIS).[17][18]
ERK1/2 Signaling Pathway
Studies have shown that this compound can activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[9] While this pathway is often associated with cell proliferation, its activation by this compound in β-cells has been linked to the inhibition of insulin gene expression, suggesting a complex regulatory role.[9]
Anti-Apoptotic Signaling
This compound counteracts the pro-apoptotic effects of saturated fatty acids like palmitate. This protective effect is mediated, in part, by preventing the activation of caspases and preserving the expression of anti-apoptotic proteins.[2] While a detailed signaling pathway is still under investigation, it is clear that this compound shifts the balance away from apoptosis towards cell survival.
Experimental Workflow for Investigating this compound's Effects
A typical experimental workflow to characterize the effects of this compound on β-cell biology involves a multi-tiered approach, starting from in vitro cell line studies and progressing to more complex models.
Conclusion and Future Directions
The evidence strongly supports a beneficial role for this compound in pancreatic β-cell health and function. It promotes proliferation, protects against apoptosis, and modulates insulin secretion through distinct signaling pathways. These characteristics make this compound and its downstream signaling components attractive targets for the development of novel therapies for type 2 diabetes.
Future research should focus on further delineating the intricate signaling networks activated by this compound, including the identification of other potential receptors and downstream effectors. Moreover, clinical trials are underway to evaluate the therapeutic potential of pure this compound supplementation in individuals with prediabetes and insulin resistance.[19][20] The findings from these studies will be crucial in translating the promising preclinical data into effective clinical interventions for the prevention and treatment of metabolic diseases.
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The Distinct Effects of Palmitic and Oleic Acid on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of palmitate and oleate on beta cell gene expression. [ucur.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greenwood.ru [greenwood.ru]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 20. Monounsaturated Fatty Acid Supplementation for Prediabetes · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
An In-depth Technical Guide to the Regulation of De Novo Lipogenesis and Palmitoleate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is fundamental to energy storage and cellular membrane composition. A key product of DNL is palmitate, which can be further converted to the monounsaturated fatty acid palmitoleate by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This compound is not merely a component of triglycerides and phospholipids (B1166683) but also functions as a lipokine, a lipid hormone that regulates systemic metabolism. The regulation of DNL and this compound synthesis is a complex interplay of nutritional signals, hormonal controls, and intracellular energy sensors. This guide provides a detailed overview of the core regulatory mechanisms, presents quantitative data on the effects of key regulators, outlines detailed experimental protocols for studying these pathways, and visualizes the intricate signaling networks involved.
Core Regulatory Pathways
The regulation of DNL is primarily controlled at the transcriptional level by a network of transcription factors and signaling pathways that respond to nutritional and hormonal cues.
Key Transcription Factors: SREBP-1c and ChREBP
Two master transcription factors orchestrate the expression of lipogenic genes: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).
-
SREBP-1c: Primarily activated by insulin (B600854), SREBP-1c is a potent activator of genes involved in fatty acid and triglyceride synthesis.[1][2][3] Insulin signaling promotes the proteolytic cleavage of the SREBP-1c precursor from the endoplasmic reticulum, allowing the mature form to translocate to the nucleus and activate target gene expression.[2][4]
-
ChREBP: Activated by high glucose levels, ChREBP works in concert with SREBP-1c to upregulate the entire lipogenic program.[5][6] Glucose metabolites, such as xylulose-5-phosphate, activate ChREBP, leading to its nuclear translocation and binding to carbohydrate response elements (ChoREs) in the promoters of target genes.[7]
Hormonal Regulation: Insulin and Glucagon (B607659)
The balance between insulin and glucagon is a critical determinant of hepatic DNL activity.
-
Insulin (Anabolic Signal): In the fed state, high blood glucose stimulates insulin secretion. Insulin activates the PI3K/Akt signaling pathway, which in turn promotes SREBP-1c activation and the transcription of lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[2][3][8]
-
Glucagon (Catabolic Signal): During fasting, low blood glucose triggers glucagon release. Glucagon opposes insulin's effects by increasing intracellular cAMP levels, which activates Protein Kinase A (PKA).[9] PKA then phosphorylates and inactivates ACC, thereby inhibiting DNL.[9][10] Glucagon also suppresses the expression of SREBP-1c.[11]
Cellular Energy Sensors: AMPK and mTOR
Intracellular energy status is monitored by key protein kinases that modulate DNL accordingly.
-
AMP-activated Protein Kinase (AMPK): Activated during low energy states (high AMP/ATP ratio), AMPK acts as a brake on DNL. It directly phosphorylates and inactivates ACC, a rate-limiting enzyme in fatty acid synthesis.[12][13][14][15] AMPK activation also inhibits the mTORC1 pathway, further suppressing lipogenesis.[16]
-
Mechanistic Target of Rapamycin (mTOR): As a central regulator of cell growth and proliferation, mTOR complex 1 (mTORC1) is activated by nutrients and growth factors, including insulin. mTORC1 promotes lipogenesis by activating SREBP-1c.[4][17][18] There is a reciprocal inhibitory relationship between AMPK and mTOR, ensuring that anabolic processes like DNL are suppressed when energy is scarce.[16][17][19]
Regulation by Fatty Acids
Polyunsaturated fatty acids (PUFAs) are known to suppress hepatic DNL, primarily by inhibiting the processing and transcriptional activity of SREBP-1c. This provides a feedback mechanism to prevent excessive lipid synthesis.
Quantitative Data on DNL Regulation
The following tables summarize quantitative data on the changes in gene expression and enzyme activity in response to various regulators of DNL.
Table 1: Hormonal and Nutritional Regulation of Hepatic Lipogenic Gene Expression
| Gene | Regulator/Condition | Fold Change | Species/Model | Reference |
| SREBP-1c | High Glucose (vs. low glucose) | ~7-fold increase | HepG2 cells | [20] |
| SREBP-1c | High-Sucrose Diet (refeeding) | ~3.6-fold increase (SCD1) | Rat heart | [21] |
| ACC | Insulin | Stimulates activity | Hepatocytes | [10] |
| ACC | Glucagon | Inhibits activity (via phosphorylation) | Hepatocytes | [10] |
| FAS | High-Carbohydrate Diet | Increased expression | Rodents | [22] |
| SCD1 | High-Sucrose Diet | 3.6-fold increase | Rat heart | [21] |
| SCD1 | PUFA (Linoleate) | Suppressed expression | Muscle cells | [23] |
Table 2: Regulation of Key DNL Enzymes by Cellular Sensors
| Enzyme | Regulator | Effect on Activity | Fold Change/Observation | Model System | Reference |
| ACC | AMPK Activation (AICAR) | Inhibition (via phosphorylation) | Phospho-ACC/total ACC ratio doubled | Mouse liver | [12] |
| ACC | AMPK Activation | Inhibition | Reduced malonyl-CoA levels | Mouse liver | [12] |
| FAS | AMPK Activation | Inhibition (indirect) | Reduced expression | - | [15] |
Signaling and Metabolic Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory pathways controlling de novo lipogenesis and this compound synthesis.
Diagram 1: Overview of De Novo Lipogenesis and this compound Synthesis
Caption: Core pathway of de novo lipogenesis and this compound synthesis.
Diagram 2: Hormonal and Transcriptional Regulation of DNL
Caption: Hormonal and transcriptional control of lipogenic gene expression.
Diagram 3: Regulation by Cellular Energy Sensors AMPK and mTOR
Caption: Crosstalk between AMPK and mTOR signaling in DNL regulation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study DNL and this compound synthesis.
Measurement of De Novo Lipogenesis Rate with Deuterated Water (²H₂O)
This method quantifies the rate of newly synthesized fatty acids by measuring the incorporation of deuterium (B1214612) from labeled body water.
-
Principle: Subjects ingest deuterated water (²H₂O), which equilibrates with the total body water pool. During DNL, deuterium from body water is incorporated into the C-H bonds of newly synthesized fatty acids. The enrichment of deuterium in fatty acids, typically palmitate isolated from plasma triglycerides, is measured by mass spectrometry and compared to the enrichment in body water to calculate the fractional DNL rate.[24][25]
-
Protocol:
-
Baseline Sampling: Collect baseline blood and saliva/urine samples before ²H₂O administration.
-
²H₂O Administration: Administer a single oral dose of ²H₂O (e.g., 1 g/kg of total body water).[25] For longer-term studies, subjects may drink a specified amount of ²H₂O daily for several weeks.[24]
-
Time-Course Sampling: Collect blood and saliva/urine samples at various time points post-administration (e.g., 4, 8, 24 hours).
-
Sample Processing:
-
Isolate plasma from blood samples. Extract total lipids from plasma using a chloroform:methanol (B129727) (2:1, v/v) mixture (Folch method).[26]
-
Isolate the triglyceride fraction by thin-layer chromatography (TLC).
-
Saponify the triglycerides to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl.
-
Measure body water ²H enrichment from saliva or urine samples using gas chromatography-mass spectrometry (GC-MS) after conversion to a suitable analyte like acetylene.[24]
-
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution of palmitate (m/z of M+1, M+2, etc.).[24][25]
-
Calculation: Calculate the fractional contribution of DNL to the VLDL-TG palmitate pool using mass isotopomer distribution analysis (MIDA) algorithms, which relate the measured isotopomer pattern to the precursor pool (body water) enrichment.
-
Acetyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric)
This assay measures the activity of ACC by coupling the reaction to the oxidation of NADPH.
-
Principle: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. In this coupled assay, the malonyl-CoA is immediately used by a purified malonyl-CoA reductase in the presence of NADPH. The activity of ACC is determined by measuring the decrease in absorbance at 340-365 nm due to the oxidation of NADPH.[27]
-
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to clarify and collect the supernatant containing the enzyme.
-
Reaction Mixture Preparation (per cuvette):
-
MOPS buffer (pH 7.8)
-
MgCl₂ (final concentration ~6.7 mM)
-
ATP (final concentration ~3.3 mM)
-
KHCO₃ (final concentration ~50 mM)
-
NADPH (final concentration ~400 µM)
-
Purified Malonyl-CoA Reductase (~130 µg/mL)
-
Sample lysate (x µL)
-
-
Measurement:
-
Add all components except acetyl-CoA to a UV cuvette and mix.
-
Place the cuvette in a spectrophotometer set to 365 nm and record the baseline absorbance for a few minutes to determine the background rate of NADPH oxidation.[27]
-
Initiate the reaction by adding acetyl-CoA (final concentration ~2 mM) and mix quickly.
-
Record the decrease in absorbance at 365 nm over time.
-
-
Calculation: Calculate the rate of NADPH oxidation (slope of the linear portion of the curve) after subtracting the background rate. Use the molar extinction coefficient of NADPH (3.4 x 10³ M⁻¹cm⁻¹ at 365 nm) to convert the rate of absorbance change to the rate of enzyme activity (e.g., in nmol/min/mg protein).
-
Fatty Acid Synthase (FAS) Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled precursor into newly synthesized fatty acids.
-
Principle: FAS activity is measured by quantifying the incorporation of radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA) or malonyl-CoA into long-chain fatty acids. The radiolabeled fatty acid product (primarily palmitate) is then separated from the unreacted substrate and quantified by liquid scintillation counting.[28][29]
-
Protocol:
-
Sample Preparation: Prepare cytosolic extracts from tissues or cells.
-
Reaction Mixture Preparation:
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
EDTA
-
NADPH
-
Acetyl-CoA
-
[³H]Malonyl-CoA (or vice versa with labeled acetyl-CoA)
-
Sample extract
-
-
Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the cell/tissue extract.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the lipids.
-
Acidify the mixture (e.g., with HCl) to protonate the fatty acids.
-
Extract the radiolabeled fatty acids into an organic solvent (e.g., hexane (B92381) or petroleum ether).
-
-
Quantification:
-
Evaporate the organic solvent.
-
Resuspend the fatty acid residue in scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the specific activity based on the incorporated radioactivity, the specific activity of the radiolabeled substrate, the incubation time, and the protein concentration of the extract.
-
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method separates and quantifies the different fatty acid species in a biological sample.
-
Principle: Lipids are extracted from the sample and converted to volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated based on their chain length and degree of unsaturation using a gas chromatograph and identified and quantified by a mass spectrometer.[30][31][32]
-
Protocol:
-
Lipid Extraction: Extract total lipids from plasma, cells, or tissues using a chloroform:methanol mixture (e.g., Folch or Bligh-Dyer methods).[26]
-
Transesterification/Derivatization: Convert the fatty acids within the lipid extract to FAMEs. A common method is incubation with 2% methanolic sulfuric acid or 0.5 M sodium methoxide (B1231860) in methanol at an elevated temperature (e.g., 60-80°C).
-
FAME Extraction: After the reaction, add water and extract the FAMEs into an organic solvent like hexane or iso-octane.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME-containing organic phase into the GC.
-
GC Column: Use a polar capillary column (e.g., a wax-type or biscyanopropyl phase) suitable for separating FAMEs, including isomers.[31]
-
Temperature Program: Program the GC oven with a temperature gradient to separate the FAMEs. A typical program might start at a lower temperature (e.g., 70°C), ramp up to an intermediate temperature (e.g., 200°C), and then ramp to a final higher temperature (e.g., 240°C).
-
MS Detection: Operate the mass spectrometer in either full scan mode to identify unknown peaks or selected ion monitoring (SIM) mode for targeted quantification of known FAMEs.[30]
-
-
Quantification: Identify FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid by integrating the peak area and comparing it to an internal standard (e.g., heptadecanoic acid, C17:0) that was added at the beginning of the extraction process.
-
Conclusion
The regulation of de novo lipogenesis and this compound synthesis is a highly integrated process crucial for metabolic homeostasis. The interplay between the transcriptional master regulators SREBP-1c and ChREBP, the opposing actions of insulin and glucagon, and the fine-tuning by cellular energy sensors AMPK and mTOR ensures that fatty acid synthesis is tightly coupled to nutrient availability and cellular energy status. Dysregulation of these pathways is a hallmark of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these pathways, identify potential therapeutic targets, and develop novel strategies for the treatment of metabolic disorders.
References
- 1. SREBP-1 c , regulated by the insulin and AMPK signaling pathways , plays a role in nonalcoholic fatty liver disease | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of silencing hepatic SREBP-1 on insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin stimulation of SREBP-1c processing in transgenic rat hepatocytes requires p70 S6-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Glucagon regulates hepatic lipid metabolism via cAMP and Insig-2 signaling: implication for the pathogenesis of hypertriglyceridemia and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 15. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New developments in AMPK and mTORC1 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. Stearoyl-CoA desaturase-1 (SCD1) augments saturated fatty acid-induced lipid accumulation and inhibits apoptosis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. metsol.com [metsol.com]
- 26. mdpi.com [mdpi.com]
- 27. static.igem.org [static.igem.org]
- 28. researchgate.net [researchgate.net]
- 29. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. shimadzu.com [shimadzu.com]
- 31. gcms.cz [gcms.cz]
- 32. pubs.aip.org [pubs.aip.org]
The role of stearoyl-CoA desaturase 1 (SCD1) in palmitoleate production
An In-depth Technical Guide on the Role of Stearoyl-CoA Desaturase 1 (SCD1) in Palmitoleate Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, functioning as the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its primary products, oleate (B1233923) (18:1n-9) and this compound (16:1n-7), are essential components of complex lipids like phospholipids (B1166683) and triglycerides. This guide focuses on the pivotal role of SCD1 in the production of this compound. This compound is not merely a structural lipid; it functions as a "lipokine," a lipid hormone released by adipose tissue that exerts systemic metabolic effects, including enhancing insulin (B600854) sensitivity in muscle and suppressing hepatic steatosis. The expression and activity of SCD1 are tightly regulated by a complex network of nutritional and hormonal signals, making it a key node in metabolic health and disease. Dysregulation of SCD1 is implicated in obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, SCD1 has emerged as a significant therapeutic target for metabolic disorders. This document provides a comprehensive technical overview of the SCD1-mediated production of this compound, including the core biochemical pathway, its intricate regulatory mechanisms, quantitative data on its activity, and detailed experimental protocols for its study.
The Core Biochemistry of this compound Synthesis
SCD1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the introduction of a single cis-double bond at the delta-9 position of fatty acyl-CoAs.[1] The primary substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[1][2]
The desaturation reaction is a complex oxidative process that requires several components:
-
SCD1 Enzyme: The terminal desaturase containing a di-iron active site.
-
Substrate: Palmitoyl-CoA (C16:0-CoA).
-
Reducing Equivalents: Provided by NADH.
-
Electron Transfer Chain: Consisting of NADH-cytochrome b5 reductase and the electron carrier cytochrome b5.
-
Molecular Oxygen (O₂): Serves as the final electron acceptor.[1]
During the reaction, two electrons are transferred from NADH via the electron transport components to the di-iron center of SCD1, reducing it. This allows for the activation of molecular oxygen and the subsequent abstraction of two hydrogen atoms from the palmitoyl-CoA substrate to form water and the desaturated product, palmitoleoyl-CoA.[1]
Regulation of SCD1 Expression and Activity
The expression of the SCD1 gene is meticulously controlled at the transcriptional level by a variety of dietary and hormonal signals, reflecting its central role in managing cellular fatty acid composition.
Transcriptional Regulation:
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A master regulator of lipogenesis, SREBP-1c is strongly induced by insulin. It directly binds to the sterol regulatory element (SRE) in the SCD1 promoter to activate its transcription. High-carbohydrate diets potently induce SCD1 expression through this insulin-SREBP-1c axis.[2][3]
-
LXR (Liver X Receptor): LXRs are nuclear receptors that sense cellular cholesterol levels. When activated by oxysterols, LXR can directly bind to the LXR response element (LXRE) in the SCD1 promoter, upregulating its expression.[2][4]
-
ChREBP (Carbohydrate Response Element-Binding Protein): Activated by high glucose levels, ChREBP is another key transcription factor that drives the expression of lipogenic genes, including SCD1, in response to carbohydrate intake.[2][4]
-
PUFAs (Polyunsaturated Fatty Acids): In contrast to saturated fats, PUFAs are potent suppressors of SCD1 gene expression. They achieve this primarily by inhibiting the processing and activation of SREBP-1c.[3]
-
Leptin: This adipocyte-derived hormone, which signals satiety, inhibits SCD1 expression, thereby reducing fatty acid synthesis.[5]
This compound as a Lipokine Signaling Molecule
Once synthesized, this compound is incorporated into various lipid species. A portion is also released from adipose tissue into circulation as a free fatty acid, acting as a lipid hormone or "lipokine." This signaling role has profound implications for systemic metabolism.[6]
-
Muscle: this compound enhances insulin sensitivity in skeletal muscle. It promotes glucose uptake by increasing the translocation of glucose transporters (GLUT1 and GLUT4) to the plasma membrane, a process associated with the activation of AMP-activated protein kinase (AMPK).[7][8]
-
Liver: Adipose-derived this compound signals to the liver to suppress de novo lipogenesis, thereby reducing hepatic fat accumulation (steatosis).[2]
-
Pancreatic β-cells: this compound has been shown to protect β-cells from apoptosis induced by saturated fatty acids like palmitate.
-
Inflammation: this compound exerts anti-inflammatory effects, which may contribute to its overall beneficial metabolic profile.[9]
Quantitative Data
The activity of SCD1 and the resulting levels of this compound are tightly linked to metabolic status. The ratio of product to substrate (e.g., 16:1n-7 / 16:0) is often used as a surrogate marker for SCD1 activity, known as the desaturation index.[10][11]
Table 1: Potency of Select SCD1 Inhibitors This table summarizes the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for several well-characterized SCD1 inhibitors, demonstrating their potency in various assay systems.
| Inhibitor | Target Species | Assay Type | IC₅₀ / EC₅₀ |
| MK-8245 | Human SCD1 | Enzymatic | 1 nM[12] |
| MK-8245 | Mouse SCD1 | Enzymatic | 3 nM[12] |
| A-939572 | Human SCD1 | Enzymatic | 37 nM[12] |
| A-939572 | Mouse SCD1 | Enzymatic | <4 nM[12] |
| CVT-11127 | Rat Microsomal SCD | Enzymatic | 210 nM[12] |
| CVT-11127 | HepG2 Cell-based | Cellular | 410 nM[12] |
| XEN723 | Mouse | SCD1 Enzyme Assay | 45 nM[13] |
| XEN723 | HepG2 (Human) | Cell-Based Assay | 524 nM[13] |
Table 2: Effects of SCD1 Global Knockout (GKO) in Mice on Tissue Lipids This table highlights the significant changes in fatty acid composition and lipid content in various tissues of mice with a global deletion of the Scd1 gene compared to wild-type controls.
| Tissue | Parameter | Genotype | Value | Change vs. WT |
| Liver | Desaturation Index (16:1/16:0) | Wild-Type | ~0.12 | - |
| SCD1 GKO | ~0.02 | ↓ 83% | ||
| Adipose (eWAT) | Desaturation Index (16:1/16:0) | Wild-Type | ~0.20 | - |
| SCD1 GKO | ~0.04 | ↓ 80%[10] | ||
| Adipose (eWAT) | This compound (16:1n7, % total FA) | Wild-Type | 7.9% | - |
| SCD1 GKO | 1.4% | ↓ 82%[10] | ||
| Adipose (eWAT) | Palmitate (16:0, % total FA) | Wild-Type | 24.3% | - |
| SCD1 GKO | 23.4% | No significant change[10] | ||
| Adipose (eWAT) | Stearate (18:0, % total FA) | Wild-Type | 3.1% | - |
| SCD1 GKO | 8.2% | ↑ 165%[10] | ||
| Plasma | Triglycerides | Wild-Type | High | - |
| SCD1 GKO | Low | ↓[14] |
Table 3: this compound and SCD1 Activity in Human Metabolic Conditions This table presents data from human studies, showing the association between plasma or adipose tissue this compound levels, SCD1 activity, and metabolic diseases.
| Condition | Parameter | Population / Finding | Reference |
| Obesity | Adipose this compound (%) | Higher quintiles associated with higher obesity prevalence. | [6] |
| Obesity | Adipose SCD1 Activity (16:1/16:0) | Positively correlated with waist-to-hip ratio in children. | [15] |
| Type 2 Diabetes | Plasma this compound | Liraglutide treatment significantly reduced levels. | [5] |
| Type 2 Diabetes | Plasma SCD1 Activity (16:1/16:0) | Liraglutide treatment significantly downregulated activity. | [5] |
| Heart Failure Risk | Plasma Phospholipid this compound (%) | Mean in controls: 0.32%. Higher levels associated with increased risk. | [16] |
| Alcohol-Associated Liver Disease (ALD) | Plasma this compound | Significantly higher in ALD group vs. non-ALD group. | [11] |
| Alcohol-Associated Liver Disease (ALD) | Plasma SCD1 Activity (16:1/16:0) | Significantly higher in ALD group vs. non-ALD group. | [11] |
Experimental Protocols
Protocol 1: SCD1 Enzyme Activity Assay Using Liver Microsomes
This protocol measures the direct enzymatic activity of SCD1 by quantifying the conversion of a labeled saturated fatty acyl-CoA to its monounsaturated product.
Methodology:
-
Enzyme Source Preparation: Isolate liver microsomes from control or treated animals (e.g., rats fed a high-carbohydrate diet to induce SCD1) via differential centrifugation. Determine protein concentration using a BCA or Bradford assay.[13][17]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Substrate: Prepare a working solution of [1-¹⁴C]-palmitoyl-CoA or [1-¹⁴C]-stearoyl-CoA (e.g., 10 µM final concentration).[13]
-
Cofactor: Prepare a fresh solution of NADH (e.g., 2 mM final concentration).
-
Inhibitor: Perform serial dilutions of the test compound in DMSO, ensuring the final DMSO concentration in the assay is ≤0.5%.[12]
-
-
Assay Procedure:
-
In a microplate well, combine assay buffer, inhibitor solution (or DMSO vehicle), and diluted microsomal protein (e.g., 10-50 µg).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and cofactor mix.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[12][17]
-
Stop the reaction by adding 10% KOH in ethanol.
-
-
Product Extraction and Quantification:
-
Saponify the lipids by heating the plate (e.g., 80°C for 1 hour).
-
Acidify the reaction with formic acid or HCl.
-
Extract the resulting free fatty acids with a nonpolar solvent like hexane (B92381).
-
Separate the radiolabeled substrate (e.g., [¹⁴C]-palmitate) from the product (e.g., [¹⁴C]-palmitoleate) using Thin-Layer Chromatography (TLC).
-
Quantify the amount of product formed by scraping the corresponding TLC spot and measuring radioactivity with a scintillation counter.[13]
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control to determine IC₅₀ values.
Protocol 2: Fatty Acid Profile Analysis by GC-MS
This protocol details the extraction and quantification of total fatty acids, including this compound, from biological samples. The core steps are lipid extraction, derivatization to volatile esters (FAMEs), and chromatographic separation and detection.
Methodology:
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of tissue (e.g., 50-100 mg) or use a known volume of plasma/serum (e.g., 100 µL).[18]
-
Add an internal standard (e.g., heptadecanoic acid, C17:0) for normalization.
-
Add 20 volumes of ice-cold Chloroform:Methanol (2:1 v/v) and vortex thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to clarify the layers. Carefully collect the lower organic phase containing the lipids.[18]
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic KOH. Heat at 80°C for 1 hour to hydrolyze ester linkages and release free fatty acids.[19]
-
Add 1 mL of 10-14% Boron Trifluoride (BF₃) in methanol. This Lewis acid catalyzes the esterification of the free fatty acids to FAMEs.[19][20]
-
Seal the tube and heat at 100°C for 20 minutes.
-
-
FAME Extraction:
-
Cool the reaction tube. Add 2 mL of deionized water and 1 mL of hexane to quench the reaction and extract the nonpolar FAMEs.[19]
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system in splitless mode.
-
Gas Chromatography (GC): Use a polar capillary column (e.g., DB-23, 60m x 0.25mm) suitable for FAME separation. Use a temperature gradient program, for example: start at 70°C, ramp to 170°C, then ramp to 220°C.[18][19]
-
Mass Spectrometry (MS): Operate the MS in either full scan mode to identify peaks or in Selective Ion Monitoring (SIM) mode for higher sensitivity and targeted quantification.[18][21]
-
-
Data Analysis: Identify FAME peaks by comparing their retention times and mass spectra to a known FAME standard mix. Quantify each fatty acid by integrating its peak area and normalizing to the internal standard. Calculate the desaturation index as the ratio of the peak area of this compound (16:1) to palmitate (16:0).
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liraglutide Lowers this compound Levels in Type 2 Diabetes. A Post Hoc Analysis of the LIRAFLAME Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 10. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Stearoyl-CoA Desaturase 1 Activity is associated with Alcohol-associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Plasma palmitoleic acid content and obesity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma Phospholipid Concentration of Cis Palmitoleic Acid and Risk of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
Palmitoleate as a Biomarker for Metabolic Diseases: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a significant lipokine—a lipid hormone secreted by adipose tissue—that plays a crucial role in regulating systemic metabolism.[1][2] This technical guide provides a comprehensive overview of this compound's function as a biomarker for metabolic diseases, including insulin (B600854) resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). It delves into the intricate signaling pathways modulated by this compound, offers detailed experimental protocols for its study, and presents a consolidated view of quantitative data from preclinical and clinical research. The paradoxical nature of this compound, showing both beneficial and potentially detrimental associations with metabolic health, underscores the complexity of its biology and the importance of further investigation.
Introduction: The Dual Nature of this compound
This compound exists in both cis and trans isoforms. cis-Palmitoleate is endogenously synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and is also found in sources like macadamia nuts and sea buckthorn oil.[3][4] In contrast, trans-palmitoleate is primarily obtained from dietary sources such as dairy products and ruminant fats.[3]
Circulating levels of this compound have been associated with varied metabolic outcomes. While some studies link higher levels of cis-palmitoleate to improved insulin sensitivity and a reduced risk of T2D, others have associated it with increased adiposity and higher triglyceride levels.[5][6] The trans isomer has more consistently been linked to favorable metabolic profiles, including lower insulin resistance and a reduced incidence of diabetes.[7][8] This guide will explore the scientific evidence behind these associations and the molecular mechanisms at play.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the association of this compound with metabolic parameters and the effects of its supplementation.
Table 1: Circulating this compound Levels and Metabolic Risk Factors in Human Observational Studies
| Cohort/Study | This compound Isomer | Sample Size | Key Findings | Reference |
| Cardiovascular Health Study | cis-16:1n7 | 3,736 | Higher levels associated with lower LDL-C, higher HDL-C, but also higher triglycerides and insulin resistance in men. No significant association with incident diabetes. | [5] |
| Multi-Ethnic Study of Atherosclerosis (MESA) | trans-16:1n7 | 2,617 | Higher levels associated with lower triglycerides, lower fasting insulin, and a 48% lower risk of incident diabetes in the highest quintile vs. the lowest. | [9] |
| Prospective Cohort | trans-palmitoleate | 3,736 | Higher levels associated with a lower incidence of diabetes (HR of 0.38 in the highest quintile vs. the lowest). | [7] |
| Singaporean Adults | Erythrocyte Palmitoleic Acid | 3,107 | Mean erythrocyte palmitoleic acid was 0.41 ± 0.20% of total fatty acids. | [10] |
Table 2: Effects of this compound Supplementation in Preclinical and Clinical Studies
| Study Type | Model/Subjects | Supplementation Details | Key Quantitative Outcomes | Reference |
| Animal Study | High-fat diet-fed mice | This compound (300 mg/kg/day) for 4 weeks | Slowed body mass gain and prevented the increase of lipids in the liver. | [11] |
| Animal Study | KK-Ay mice (T2D model) | Palmitoleic acid (300 mg/kg/day) for 4 weeks | Reduced body weight increase, ameliorated hyperglycemia and hypertriglyceridemia, and improved insulin sensitivity. | [3] |
| Animal Study | C57BL/6J mice | This compound supplementation | Increased hepatic fat deposition but reduced the number of macrophages/Kupffer cells in the liver and decreased phosphorylation of NF-κB. | [12][13] |
| Clinical Trial | Overweight/obese individuals with prediabetes | Purified palmitoleic acid (Provinal®) 420 mg capsules twice a day for 8 weeks. | Aims to test for improved insulin sensitivity and ameliorated hepatosteatosis. (Ongoing) | [14] |
| Clinical Trial | Adults with dyslipidemia | 220.5 mg/day purified palmitoleic acid for 30 days | 44% decrease in C-reactive protein and 15% reduction in triglycerides. | [15] |
Signaling Pathways Modulated by this compound
This compound exerts its metabolic effects by modulating several key signaling pathways. These include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the regulation of sterol regulatory element-binding protein-1c (SREBP-1c).
AMPK Activation
AMPK is a central regulator of cellular energy homeostasis. This compound has been shown to activate AMPK, leading to enhanced glucose uptake in muscle and adipose tissues and increased fatty acid oxidation.[14][16] This activation appears to be, at least in part, independent of changes in cellular ATP levels.[17]
SREBP-1c Regulation
SREBP-1c is a key transcription factor that promotes lipogenesis. This compound has been shown to influence SREBP-1c activity, although the effects can be tissue-specific. In the liver, this compound can increase SREBP-1c expression and activity, potentially contributing to hepatic steatosis.[12][13] However, in other contexts, AMPK activation by this compound can lead to the inhibition of SREBP-1c.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Quantification of Palmitoleic Acid in Plasma by GC-MS
This protocol is adapted from established methods for fatty acid analysis.[18][19]
1. Lipid Extraction (Modified Folch Method): a. To 100 µL of plasma in a glass centrifuge tube, add a known amount of an internal standard (e.g., deuterated palmitoleic acid). b. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Carefully transfer the lower organic layer to a new glass tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol. b. Cap the tube tightly and heat at 100°C for 5-10 minutes. c. Cool to room temperature and add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution. d. Vortex and centrifuge at 1,500 x g for 5 minutes. e. Transfer the upper hexane layer containing FAMEs to a GC vial.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: Capillary Varian CP7420 100-m column or equivalent.[19] c. Oven Program: Initial temperature of 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.[18] d. Detection: Mass spectrometer in Single Ion Monitoring (SIM) mode for targeted quantification. e. Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Induction of Insulin Resistance in C2C12 Myotubes
This protocol is based on a systematic review of common practices.[20][21]
1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in DMEM with 10% FBS. b. Upon reaching confluence, switch to DMEM with 2% horse serum to induce differentiation into myotubes over 7-9 days.[20]
2. Palmitate Treatment: a. Prepare a stock solution of sodium palmitate complexed to fatty acid-free BSA. b. Treat differentiated myotubes with 0.25 mM, 0.5 mM, or 0.75 mM palmitate in serum-free DMEM for at least 16 hours to induce insulin resistance.[21] c. A control group should be treated with BSA vehicle alone.
3. Assessment of Insulin Resistance: a. Glucose Uptake Assay: After palmitate treatment, stimulate cells with insulin (e.g., 100 nM) for 30 minutes and measure the uptake of a fluorescent glucose analog (e.g., 2-NBDG). b. Western Blot Analysis: Assess the phosphorylation status of key insulin signaling proteins like Akt (Ser473) and its downstream targets in response to insulin stimulation. A decrease in insulin-stimulated phosphorylation indicates insulin resistance.[22]
Assessment of Hepatic Steatosis and Inflammation in a High-Fat Diet Mouse Model
This protocol describes methods used to evaluate the effects of a high-fat diet (HFD) on the liver.[23][24]
1. Animal Model: a. Feed male C57BL/6 mice a high-fat diet (e.g., 40-60% of calories from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and NAFLD.[23][24] b. A control group should be fed a standard low-fat chow diet.
2. Histological Analysis: a. Euthanize mice and perfuse the liver with saline. b. Fix a portion of the liver in 10% neutral buffered formalin and embed in paraffin. c. Section the liver and perform Hematoxylin and Eosin (H&E) staining to assess for steatosis, hepatocyte ballooning, and inflammation.[23] d. Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.[25] e. Use a scoring system (e.g., Kleiner scoring system) for semi-quantitative assessment of NAFLD activity.[23]
3. Biochemical Analysis: a. Measure liver triglyceride and cholesterol content from a homogenized liver sample. b. Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in metabolic diseases.
Conclusion and Future Directions
This compound stands at a fascinating intersection of lipid metabolism and endocrine signaling. Its role as a biomarker for metabolic diseases is complex, with circulating levels reflecting a combination of dietary intake and endogenous synthesis, and its effects appearing to be context- and isomer-dependent. While promising as a therapeutic agent, particularly in its purified forms, more rigorous clinical trials are needed to establish its efficacy and safety in humans.
Future research should focus on:
-
Isomer-specific effects: Differentiating the precise roles of cis- and trans-palmitoleate in various tissues.
-
Tissue-specific de novo lipogenesis: Understanding the relative contributions of adipose and hepatic de novo lipogenesis to circulating this compound levels in different metabolic states.
-
Long-term clinical trials: Evaluating the long-term effects of purified this compound supplementation on hard clinical endpoints related to T2D and cardiovascular disease.
By continuing to unravel the complexities of this compound biology, the scientific community can better harness its potential for the diagnosis and treatment of metabolic disorders.
References
- 1. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. trans-Palmitoleic acid, other dairy fat biomarkers, and incident diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA)1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Plasma Phospholipid Concentration of Cis Palmitoleic Acid and Risk of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention [frontiersin.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. High-Fat Diet–Induced Adipose Tissue and Liver Inflammation and Steatosis in Mice Are Reduced by Inhibiting Sialidases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Circulating Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleate (16:1n7), a monounsaturated fatty acid, has emerged as a significant lipokine, actively participating in systemic metabolic regulation. Its circulating levels are associated with both beneficial and detrimental health outcomes, underscoring the importance of understanding its cellular handling. This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and subsequent metabolic fate of circulating this compound. We detail the roles of key membrane transporters, intracellular enzymatic pathways including activation, elongation, desaturation, β-oxidation, and incorporation into complex lipids. Furthermore, this guide presents detailed experimental protocols for quantifying this compound uptake and metabolism, alongside quantitative data from relevant studies. Signaling pathways influenced by this compound are also discussed and visualized. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of lipid metabolism and the development of therapeutics targeting metabolic diseases.
Introduction
Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated omega-7 fatty acid that is both endogenously synthesized from palmitic acid by stearoyl-CoA desaturase-1 (SCD1) and obtained from dietary sources.[1][2] Initially viewed as a simple component of triglycerides and cell membranes, this compound is now recognized as a signaling molecule, or "lipokine," that can influence metabolic processes in distant organs.[3] Circulating this compound has been linked to improved insulin (B600854) sensitivity and suppressed inflammation, yet high levels have also been associated with adverse metabolic profiles in some human studies.[4][5] This dichotomy highlights the critical need to elucidate the cellular mechanisms that control its uptake, storage, and catabolism. A thorough understanding of these processes is paramount for the development of novel therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Cellular Uptake of this compound
The entry of circulating this compound into cells is a multi-step process involving dissociation from albumin, transport across the plasma membrane facilitated by protein transporters, and subsequent intracellular trafficking. While passive diffusion may play a minor role, protein-mediated transport is the primary mechanism for efficient fatty acid uptake.
Key Fatty Acid Transporters
Several families of membrane proteins are implicated in the transport of long-chain fatty acids, including this compound, into the cell. The primary transporters include:
-
CD36 (Fatty Acid Translocase): A scavenger receptor that is a major facilitator of long-chain fatty acid uptake in tissues with high fatty acid metabolism, such as adipose tissue, heart, and skeletal muscle.[6][7][8] The expression of CD36 on the cell surface is a key determinant of the rate of fatty acid uptake.[9]
-
Fatty Acid Transport Proteins (FATPs): A family of six isoforms (FATP1-6) that facilitate the transport of fatty acids across the plasma membrane. FATPs are believed to be coupled with Acyl-CoA synthetases (ACSLs), thereby "trapping" the incoming fatty acid by converting it to its acyl-CoA derivative.[10]
-
Plasma Membrane-Bound Fatty Acid Binding Proteins (FABPpm): These proteins are also involved in the initial binding and transport of fatty acids at the cell surface.[11]
The following diagram illustrates the general workflow for cellular uptake of this compound.
Quantitative Data on Fatty Acid Uptake
Specific kinetic data for this compound uptake is limited in the literature. However, studies on palmitate, a structurally similar saturated fatty acid, provide valuable insights into the kinetics of long-chain fatty acid transport.
| Parameter | Value | Cell/Tissue Type | Reference |
| Palmitate Uptake | |||
| Vmax | 16.3 nmol/min/g | Perfused rat hindquarter (skeletal muscle) | [1] |
| Km | 0.06 µM | Perfused rat hindquarter (skeletal muscle) | [1] |
| Vmax | 62.7 pmol/min/5x10^5 cells | Rat type II pneumocytes | [3] |
| Km | 11.9 nM | Rat type II pneumocytes | [3] |
| Very Long Chain Fatty Acid (24:0) Uptake (CD36-mediated) | |||
| Vmax | 0.26 nmol/min/mg | COS7 cells overexpressing CD36 | [6] |
| Km | 8.19 µM | COS7 cells overexpressing CD36 | [6] |
Note: The provided data for palmitate and very-long-chain fatty acids serve as an approximation for this compound uptake kinetics. Further research is required to determine the specific Vmax and Km values for this compound with different transporters and in various cell types.
Intracellular Metabolism of this compound
Once inside the cell, this compound is rapidly activated to palmitoleoyl-CoA, its metabolically active form. Palmitoleoyl-CoA can then enter several key metabolic pathways.
Acyl-CoA Synthesis
The first committed step in intracellular fatty acid metabolism is the esterification of the fatty acid with coenzyme A, a reaction catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) or fatty acid:CoA ligases. Different ACSL isoforms exhibit distinct subcellular localizations and substrate specificities, which can influence the metabolic fate of the fatty acid.
The following diagram illustrates the central role of Acyl-CoA synthesis in directing this compound to various metabolic pathways.
Elongation and Desaturation
Palmitoleoyl-CoA can be further modified by elongase and desaturase enzymes, leading to the synthesis of other fatty acids.
-
Elongation: Fatty acid elongases (ELOVLs) add two-carbon units to the carboxyl end of the fatty acyl-CoA chain. For instance, palmitoleoyl-CoA (16:1n7) can be elongated to cis-vaccenoyl-CoA (18:1n7).[12]
-
Desaturation: Desaturase enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain. Stearoyl-CoA desaturases (SCDs) are key enzymes in this process.
β-Oxidation
For energy production, palmitoleoyl-CoA is transported into the mitochondria via the carnitine shuttle system, where it undergoes β-oxidation. This process involves a series of four enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further reducing equivalents for ATP production through oxidative phosphorylation. Studies in rat liver slices have shown that the oxidation rate of this compound is higher than that of oleate (B1233923) and cis-vaccenate.[5]
Incorporation into Complex Lipids
Palmitoleoyl-CoA is a substrate for the synthesis of various complex lipids, including:
-
Triglycerides (TGs): For energy storage, palmitoleoyl-CoA is incorporated into triglycerides, which are stored in lipid droplets.
-
Phospholipids (PLs): As a key component of cellular membranes, palmitoleoyl-CoA is used for the synthesis of various phospholipid species, contributing to membrane fluidity and function.
-
Cholesteryl Esters (CEs): Palmitoleoyl-CoA can be esterified to cholesterol to form cholesteryl esters, another form of neutral lipid storage.
The following table summarizes some quantitative data on the metabolic fate of palmitate, which can serve as a reference for this compound metabolism.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Palmitate Incorporation into Triglycerides | ||||
| Incorporation Rate | ~2.8-fold increase with oleate co-supplementation | CHO cells | 6-hour incubation | [7] |
| Palmitate β-Oxidation | ||||
| Mitochondrial β-oxidation rate | Varies with age and nutritional status | Pig liver, kidney, heart | - | [13] |
| Relative Oxidation Rates of MUFAs | ||||
| This compound (16:1n7) | > cis-Vaccenate (18:1n7) ≈ Oleate (18:1n9) | Rat liver slices | Control | [5] |
Signaling Pathways Regulated by this compound
This compound is not just a metabolic substrate; it also functions as a signaling molecule that can modulate various cellular processes, particularly those related to insulin sensitivity and inflammation.
One of the key signaling pathways influenced by this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.
Radiolabeled this compound Uptake Assay
Objective: To quantify the rate of this compound uptake into cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes, myotubes)
-
[9,10-³H]-Palmitoleic acid or [1-¹⁴C]-Palmitoleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (B1677691) (inhibitor of protein-mediated fatty acid transport)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and culture until they reach the desired confluence or differentiation state.
-
Preparation of Radiolabeled this compound-BSA Complex:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in KRH buffer.
-
In a separate tube, evaporate the desired amount of radiolabeled this compound under a stream of nitrogen.
-
Resuspend the dried radiolabeled this compound in a small volume of ethanol.
-
Add the ethanolic radiolabeled this compound solution to the BSA solution while vortexing to facilitate conjugation.
-
Incubate at 37°C for 30 minutes.
-
-
Uptake Assay:
-
Wash the cells twice with warm KRH buffer.
-
Initiate the uptake by adding the radiolabeled this compound-BSA complex (final concentration, e.g., 100 µM) to each well. For inhibitor controls, pre-incubate cells with phloretin (e.g., 200 µM) for 15 minutes before adding the radiolabeled complex.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by aspirating the labeling medium and washing the cells three times with ice-cold KRH buffer containing 0.5% BSA to remove unbound fatty acids.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
-
-
Data Analysis: Calculate the rate of this compound uptake as pmol/min/mg of protein.
Measurement of this compound Incorporation into Triglycerides
Objective: To quantify the rate of this compound esterification into the triglyceride pool.
Materials:
-
Cultured cells
-
[¹⁴C]-Palmitoleate
-
Fatty acid-free BSA
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Chloroform, Methanol
-
0.9% NaCl solution
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Iodine vapor or other visualization agent
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare the [¹⁴C]-Palmitoleate-BSA complex as described in section 5.1.
-
Incubate the cells with the labeling medium for the desired time (e.g., 2-6 hours) at 37°C.[14]
-
-
Lipid Extraction (Folch Method):
-
Wash the cells twice with cold PBS.
-
Lyse and scrape the cells into a glass tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.[14]
-
Vortex thoroughly and agitate for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[14]
-
Vortex and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin Layer Chromatography (TLC):
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate along with a triglyceride standard.
-
Develop the plate in the TLC developing solvent.
-
Visualize the lipid spots using iodine vapor.
-
-
Quantification:
-
Scrape the silica corresponding to the triglyceride spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity.
-
Normalize the data to the protein content of the initial cell lysate.
-
-
Data Analysis: Express the results as pmol of this compound incorporated into triglycerides per mg of protein.
Fatty Acid Oxidation Assay using a Seahorse XF Analyzer
Objective: To measure the rate of mitochondrial respiration in response to exogenous this compound, as an indicator of fatty acid oxidation.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium
-
L-carnitine
-
This compound-BSA conjugate
-
Etomoxir (CPT1 inhibitor, as a control)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Preparation of Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM).
-
Cell Preparation:
-
Wash the cells with the FAO assay medium.
-
Add the FAO assay medium to the wells.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Just before the assay, add the this compound-BSA substrate to the appropriate ports of the sensor cartridge.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal Oxygen Consumption Rate (OCR).
-
Inject the this compound-BSA substrate and measure the subsequent change in OCR.
-
(Optional) Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the OCR profiles of cells treated with this compound to the vehicle control. An increase in OCR upon this compound addition is indicative of fatty acid oxidation.
-
Acyl-CoA Synthetase (ACS) Activity Assay
Objective: To measure the activity of Acyl-CoA synthetases in cell or tissue lysates using this compound as a substrate.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
This compound
-
Coenzyme A (CoA)
-
ATP
-
Malate (B86768) dehydrogenase (MDH)
-
Citrate (B86180) synthase (CS)
-
L-malate
-
NAD⁺
-
96-well plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm
Principle: The activity of ACS is measured in a coupled enzyme assay. The palmitoleoyl-CoA produced by ACS reacts with oxaloacetate in a reaction catalyzed by citrate synthase to produce citrate and CoA. The oxaloacetate is continuously regenerated by the oxidation of L-malate, catalyzed by malate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation, measured as an increase in absorbance at 340 nm, is proportional to the ACS activity.[15]
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a cell-free extract by centrifugation.
-
Master Mix Preparation: Prepare a master mix containing all the reaction components except the substrate (this compound) and the cell lysate.
-
Assay:
-
Add the master mix to the wells of a 96-well plate.
-
Add the cell lysate to the wells.
-
Start the reaction by adding this compound.
-
Immediately place the plate in a pre-warmed (37°C) plate reader and measure the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis: Calculate the ACS activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Normalize the activity to the protein concentration of the lysate.
Conclusion
The cellular uptake and metabolism of circulating this compound are complex and tightly regulated processes with significant implications for metabolic health. This technical guide has provided a detailed overview of the key molecular players and pathways involved, from membrane transport to intracellular metabolic fates and signaling. The experimental protocols and quantitative data presented herein offer a practical resource for researchers investigating the multifaceted roles of this compound in physiology and disease. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies for a range of metabolic disorders.
References
- 1. Saturation kinetics of palmitate uptake in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulation of glyceride synthesis in isolated white-fat cells. The effects of palmitate and lipolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid translocase/CD36 mediates the uptake of palmitate by type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid β-Oxidation Plays a Key Role in Regulating cis-Palmitoleic Acid Levels in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic evidence that lowering the typical dietary palmitate to oleate ratio in humans decreases the leukocyte production of pro-inflammatory cytokines and muscle expression of redox-sensitive genes *, †, ‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SCD1 impairs palmitate-derived autophagy at the step of autophagosome-lysosome fusion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A lipidomics approach reveals novel phospholipid changes in palmitate-treated C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD36 maintains lipid homeostasis via selective uptake of monounsaturated fatty acids during matrix detachment and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rates of mitochondrial and peroxisomal beta-oxidation of palmitate change during postnatal development and food deprivation in liver, kidney and heart of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Palmitoleate (C16:1n7) in Human Plasma using GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoleic acid (C16:1n7) is an omega-7 monounsaturated fatty acid that is emerging as a critical lipid signaling molecule, or "lipokine."[1] It is synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1) and is also obtained from dietary sources such as macadamia nuts and sea buckthorn oil.[2] Palmitoleic acid plays a significant role in regulating systemic metabolic homeostasis, including improving insulin (B600854) sensitivity in the liver and skeletal muscle, and modulating inflammation.[1][2][3] Given its association with metabolic diseases like type 2 diabetes and nonalcoholic fatty liver disease, the accurate quantification of palmitoleate in plasma is crucial for clinical research and the development of novel therapeutic strategies.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique for the quantification of fatty acids in complex biological matrices.[4][5] This application note provides a detailed protocol for the quantification of total this compound in human plasma. The method involves a lipid extraction, followed by derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for analysis by GC-MS/MS. A stable isotope-labeled internal standard is recommended for optimal accuracy and precision.[1]
Experimental Workflow
The overall workflow for the quantification of this compound from human plasma involves several key steps, from sample preparation to final data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane (B92381)
-
Reagents:
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/w)[1]
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Nitrogen gas (high purity)
-
-
Standards:
-
Palmitoleic acid standard
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled standard like Palmitoleic Acid-d14 for highest accuracy.[1]
-
-
Glassware: Borosilicate glass tubes with PTFE-lined screw caps, GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.
Sample Preparation
a) Lipid Extraction (Modified Folch Method) [1][6]
-
Thaw frozen human plasma samples on ice.
-
Pipette 50 µL of plasma into a clean glass tube with a PTFE-lined cap.
-
Add the internal standard solution (e.g., 10 µL of 100 µg/mL C17:0 in methanol).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.2 mL of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully aspirate the lower organic layer (containing the lipids) and transfer it to a new clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
b) Derivatization to Fatty Acid Methyl Esters (FAMEs) [1][7]
Fatty acids must be converted to their more volatile methyl esters for GC analysis.[7]
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.[1]
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture at 100°C for 10 minutes in a heating block or water bath.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[1]
GC-MS/MS Analysis
The following are typical GC-MS/MS parameters for FAME analysis. Instrument-specific optimization may be required.[1][4]
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 7000 Series Triple Quadrupole or equivalent |
| Column | Polar capillary column (e.g., Agilent DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of ~1.2 mL/min |
| Injector | Split/Splitless, used in Splitless mode |
| Injector Temp. | 250°C |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, hold for 5 min.[1] |
| Ion Source | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MS/MS Transitions | To be optimized. For this compound-ME (m/z 268.2): Precursor ion: 268.2. Product ions: e.g., 74, 87. For C17:0-ME (m/z 284.3): Precursor ion: 284.3. Product ions: e.g., 74, 87. |
Quantitative Data and Method Performance
Quantitative analysis is performed by generating a calibration curve using known concentrations of a palmitoleic acid standard with a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The following table presents typical performance characteristics for GC-MS/MS analysis of fatty acids.[1][8]
| Performance Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Demonstrates a strong correlation between concentration and instrument response over the calibration range. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | < 15% | The closeness of repeated measurements, expressed as the relative standard deviation. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of a measured value to the true value, assessed using spiked samples. |
This compound Signaling Pathway
Palmitoleic acid acts as a lipokine, regulating key metabolic pathways. It has been shown to enhance insulin signaling and modulate gene expression related to metabolism and inflammation.[1][3] One proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) and the transcription factor PPARα.[9] It can also influence insulin gene expression through pathways involving ERK1/2.[10]
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in human plasma using GC-MS/MS. The method, which includes a robust lipid extraction and FAME derivatization procedure, is suitable for high-throughput analysis in clinical and research settings. Accurate measurement of this compound is essential for advancing our understanding of its role in metabolic health and disease, and for evaluating the efficacy of dietary and therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Method for Simultaneous Analysis of cis- and trans-Palmitoleate
Abstract
Palmitoleic acid, a 16-carbon monounsaturated fatty acid, exists as two primary geometric isomers: cis-palmitoleic acid (cPOA) and trans-palmitoleic acid (tPOA).[1][2] These isomers exhibit distinct biological activities, with cPOA generally associated with beneficial metabolic and anti-inflammatory effects, while tPOA has been linked to detrimental outcomes.[1] Their structural similarity and differing physiological roles necessitate a robust and sensitive analytical method for their simultaneous quantification in biological matrices. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of cPOA and tPOA in serum and plasma. The described protocol offers high precision and accuracy, making it suitable for pharmacokinetic studies, clinical research, and drug development applications.
Introduction
cis-Palmitoleic acid (cis-9-hexadecenoic acid) is recognized as a lipokine that can modulate glucose and lipid metabolism and reduce insulin (B600854) resistance.[2][3] In contrast, trans-palmitoleic acid (trans-9-hexadecenoic acid), also known as palmitelaidic acid, has a more linear structure akin to saturated fatty acids.[1] This structural difference leads to divergent physiological effects, including differential impacts on cholesterol metabolism and inflammatory signaling pathways.[1] Given their distinct biological significance, the ability to accurately and simultaneously measure the levels of both isomers is crucial for understanding their roles in health and disease. This UPLC-MS/MS method provides a reliable tool for researchers, scientists, and drug development professionals to investigate the pharmacokinetics, metabolism, and structure-activity relationship of these two isomers.[2][4]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for the extraction of free fatty acids from serum or plasma samples.
Materials:
-
Serum or plasma samples
-
Methanol (B129727) (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
LC-MS grade water
-
Internal Standard (IS) Solution (e.g., Palmitoleic Acid-d14)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal evaporator
Procedure:
-
Thaw serum or plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Spike the sample with 10 µL of the internal standard solution.
-
Add 225 µL of cold methanol and vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE and shake vigorously for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation and vortex for 20 seconds.
-
Centrifuge the mixture at 14,000 x g for 5 minutes.
-
Carefully transfer 500 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) Isopropanol:Acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for sample preparation from serum or plasma.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Acquity I-class UPLC system or equivalent
-
Mass Spectrometer: Xevo TQ-S triple quadrupole mass spectrometer or equivalent
Chromatographic Conditions:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient can be optimized to ensure separation of the isomers.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2][4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 0.7 kV[5]
-
Source Temperature: 150°C[5]
-
Desolvation Temperature: 500°C[5]
-
Desolvation Gas Flow: 800 L/h[5]
-
Cone Gas Flow: 150 L/h[5]
-
Collision Gas: Argon
Data Presentation
Quantitative Method Validation Parameters
The following table summarizes the typical performance of the UPLC-MS/MS method for the simultaneous analysis of cPOA and tPOA.[4]
| Parameter | cis-Palmitoleic Acid (cPOA) | trans-Palmitoleic Acid (tPOA) |
| Linearity Range (µg/mL) | 0.1 - 12 | 0.1 - 12 |
| Correlation Coefficient (R) | 0.9991 | 0.9999 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 |
| Accuracy (%) | Within ±15% (20% for LLOQ) | Within ±15% (20% for LLOQ) |
| Precision (RSD %) | Not to exceed ±15% (20% for LLOQ) | Not to exceed ±15% (20% for LLOQ) |
| Recovery (%) | 98.28 ± 1.23 to 100.66 ± 1.82 | 99.75 ± 3.01 |
MRM Transitions
The specific MRM transitions for the analytes and internal standard need to be optimized for the specific mass spectrometer used. The precursor ion for palmitoleic acid in negative ESI mode is [M-H]⁻.
Biological Signaling Pathways
The distinct biological effects of cPOA and tPOA can be attributed to their differential modulation of key cellular signaling pathways.
Divergent Signaling Pathways of Palmitoleate Isomers
Caption: Differential modulation of signaling pathways by cPOA and tPOA.
Conclusion
This application note provides a detailed and robust UPLC-MS/MS method for the simultaneous quantification of cis- and trans-palmitoleic acid in biological samples. The method is sensitive, accurate, and precise, making it an invaluable tool for researchers in the fields of metabolism, inflammation, and drug development to further elucidate the distinct roles of these fatty acid isomers in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmitoleate Administration in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleate (C16:1n7), a monounsaturated fatty acid, has emerged as a lipokine with significant potential in the management of obesity and related metabolic disorders. In various mouse models of obesity, administration of this compound has been demonstrated to improve insulin (B600854) sensitivity, reduce hepatic steatosis, attenuate inflammation, and modulate lipid metabolism. These application notes provide detailed protocols for the administration of this compound to mouse models of obesity via oral gavage and dietary supplementation. Additionally, a summary of the quantitative outcomes from various studies is presented to facilitate experimental design and data comparison. The document also includes diagrams of the experimental workflow and key signaling pathways involved in the metabolic effects of this compound.
Data Presentation: Summary of Quantitative Outcomes
The following tables summarize the key quantitative findings from studies administering this compound in different mouse models of obesity.
Table 1: Effects of this compound on Body Weight and Adiposity
| Mouse Model | Dosage & Administration Route | Duration | Change in Body Weight | Change in Fat Mass/Adipocyte Size | Reference |
| C57BL/6J (High-Fat Diet-Induced Obesity) | 300 mg/kg/day via oral gavage | 4 weeks | Attenuated gain | Reversed adipocyte hypertrophy | [1][2] |
| KK-Ay (Genetic Type 2 Diabetes) | 300 mg/kg/day via oral gavage | 4 weeks | Reduced increase | Not specified | [3] |
| C57BL/6 (High-Fat Diet-Induced Obesity) | 3 g/kg diet (Dietary Supplementation) | 11 weeks | Prevented increase | Decreased visceral adipose tissue weight | [4] |
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Mouse Model | Dosage & Administration Route | Duration | Glucose Tolerance | Insulin Sensitivity | Reference |
| KK-Ay (Genetic Type 2 Diabetes) | 300 mg/kg/day via oral gavage | 4 weeks | Improved | Increased | [1][3] |
| C57BL/6N (High-Fat Diet-Induced Obesity) | 600 mg/kg/day via oral gavage | 6 weeks | Increased systemic glucose clearance | Increased | [5][6][7] |
| LDL receptor knockout | 5% (w/w) of diet (Dietary Supplementation) | 12 weeks | Improved | Not specified | [8] |
Table 3: Effects of this compound on Hepatic and Plasma Lipids
| Mouse Model | Dosage & Administration Route | Duration | Hepatic Triglycerides | Plasma Triglycerides | Plasma Cholesterol | Reference |
| C57BL/6J (High-Fat Diet-Induced Obesity) | 300 mg/kg/day via oral gavage | 30 days | Prevented increase | Not specified | Not specified | [1][9] |
| KK-Ay (Genetic Type 2 Diabetes) | 300 mg/kg/day via oral gavage | 4 weeks | Lower | Ameliorated hypertriglyceridemia | Not specified | [3] |
| LDL receptor knockout | 5% (w/w) of diet (Dietary Supplementation) | 12 weeks | Reduced | Not specified | Reduced | [8][10] |
Experimental Protocols
Protocol 1: Administration of this compound by Oral Gavage
This protocol is suitable for precise daily dosing of this compound.
Materials:
-
Palmitoleic acid (pure)
-
Vehicle (e.g., corn oil, olive oil, or water)[1]
-
Oral gavage needles (20-22 gauge, curved or straight with a ball tip)[8][11]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment. Provide ad libitum access to food and water.[8]
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of palmitoleic acid.
-
Dissolve or suspend it in the chosen vehicle to the desired concentration (e.g., for a 300 mg/kg dose in a 25g mouse with a gavage volume of 0.25 mL, the concentration would be 30 mg/mL).[8]
-
Ensure the solution is homogeneous by vortexing or sonicating.[8]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the exact volume of the dosing solution to be administered. The maximum recommended gavage volume for a mouse is 10 mL/kg.[12][13]
-
Restrain the mouse by scruffing the neck to immobilize the head.[12]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[12]
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound solution.[12]
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.[12]
-
-
Frequency: Administer the gavage daily at the same time each day for the duration of the study (e.g., 4-8 weeks).[1][3]
Protocol 2: Administration of this compound by Dietary Supplementation
This method allows for continuous, less stressful administration of this compound mixed into the diet.
Materials:
-
Palmitoleic acid (as an oil or concentrate)
-
Powdered high-fat diet (HFD) or control diet
-
Diet mixer
Procedure:
-
Diet Preparation:
-
Calculate the amount of this compound needed based on the desired percentage in the final diet (e.g., 3 g/kg or 5% w/w).[4][8]
-
Thoroughly mix the this compound with the powdered diet using a diet mixer until a homogenous mixture is achieved.
-
The diet can be provided as a powder or re-pelleted.
-
Prepare fresh diet regularly (e.g., weekly) and store it at 4°C to prevent oxidation of the fatty acids.
-
-
Animal Feeding:
-
Provide the this compound-supplemented diet to the mice ad libitum.
-
Ensure fresh food is provided regularly.
-
Monitor food intake to ensure consistent dosing.[4]
-
-
Duration: This method is suitable for long-term studies (e.g., 11-12 weeks).[4][8]
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in mouse models of obesity.
Caption: Key signaling pathways affected by this compound in metabolic tissues.
References
- 1. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-palmitoleic acid reduces adiposity via increased lipolysis in a rodent model of diet-induced obesity | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Tracing Palmitoleate Metabolism In Vivo Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n7), a monounsaturated fatty acid, has emerged as a significant signaling molecule, or "lipokine," that plays a crucial role in regulating systemic glucose and lipid metabolism.[1][2] It is synthesized endogenously from palmitic acid through the action of stearoyl-CoA desaturase-1 (SCD1) and is involved in pathways that enhance insulin (B600854) sensitivity in muscle and suppress lipogenesis in the liver.[2] Dysregulation of palmitoleate metabolism is associated with metabolic diseases such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. Stable isotope labeling is a powerful technique to trace the metabolic fate of this compound in vivo, providing quantitative insights into its absorption, distribution, and incorporation into various lipid pools without the use of radioactive materials.[3][4] This document provides detailed protocols and application notes for designing and conducting in vivo studies to trace this compound metabolism using stable isotope-labeled tracers.
Principle of the Method
Stable isotope tracing of this compound metabolism involves the administration of a this compound molecule enriched with a stable isotope, such as Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), to an animal model.[3][5] The labeled this compound (e.g., palmitoleic acid-d14) is chemically identical to the endogenous molecule but has a greater mass.[3] This mass difference allows for its detection and quantification by mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).[3][4] By tracking the appearance of the isotopic label in various lipid fractions (e.g., triglycerides, phospholipids (B1166683), cholesteryl esters) and tissues (e.g., liver, adipose tissue, muscle) over time, researchers can elucidate the dynamic flux of this compound through different metabolic pathways.[3][6]
Key Metabolic Pathways of this compound
This compound is a central node in lipid metabolism. Key pathways involving this compound include:
-
De Novo Lipogenesis (DNL): this compound is synthesized from palmitate, a product of DNL, through the action of SCD1.[1][7]
-
Esterification: this compound is incorporated into complex lipids for storage and transport, primarily triglycerides (TAG), but also phospholipids (PL), diacylglycerols (DAG), and cholesteryl esters (CE).[1][8]
-
Fatty Acid Oxidation (FAO): this compound can be oxidized in mitochondria to produce energy.
-
Signaling: As a lipokine, this compound can influence cellular signaling pathways that regulate glucose uptake and suppress inflammation.[2][9]
Below is a diagram illustrating the central role of this compound in lipid metabolism.
Caption: Overview of this compound Metabolism.
Application Notes
Choosing a Tracer
The selection of the stable isotope tracer is a critical step.[10]
-
Deuterated this compound (e.g., Palmitoleic Acid-d14): Widely used due to the significant mass shift it provides, which simplifies detection by MS. The high number of deuterium atoms minimizes the contribution of naturally occurring isotopes to the signal.[3]
-
¹³C-labeled this compound: An alternative that can also be effectively traced. It is particularly useful in studies where the metabolic fate of the carbon backbone is of primary interest.[6]
The amount of tracer administered should be a "trace" amount, meaning it is sufficient for detection but does not perturb the endogenous pool size or metabolic flux.[5]
Animal Models and Administration
-
Animal Models: C57BL/6 mice are a commonly used model for metabolic studies.[11] Genetically modified models (e.g., db/db mice) can also be used to investigate the role of this compound in specific disease states.[12]
-
Administration Route: The tracer can be administered via oral gavage, intravenous (IV) injection, or intraperitoneal (IP) injection.[10] The choice of route depends on the research question. Oral gavage is suitable for studying absorption and first-pass metabolism, while IV injection allows for direct introduction into the circulation.
Experimental Protocols
In Vivo Protocol for Tracing this compound Metabolism in Mice
This protocol outlines the key steps for an in vivo study to trace the metabolism of deuterated this compound.
1. Animal Preparation and Acclimation:
-
Acclimate mice to the experimental conditions for at least one week.[13]
-
House animals in a controlled environment with a standard light-dark cycle and free access to food and water.
-
For studies on absorption, fast the mice for 4-6 hours prior to tracer administration to ensure gastric emptying.[13]
2. Preparation of Dosing Solution:
-
Accurately weigh the required amount of Palmitoleic Acid-d14.
-
Prepare a dosing vehicle. A common vehicle is corn oil or a solution containing fatty acid-free bovine serum albumin (BSA) to aid solubility.[11][13]
-
For oral gavage, a typical dose might be in the range of 150-300 mg/kg body weight, depending on the specific aims of the study.[11][12] Ensure the solution is homogenous by vortexing or sonicating.[13]
3. Tracer Administration:
-
Administer the prepared Palmitoleic Acid-d14 solution to the mice via the chosen route (e.g., oral gavage).
4. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sinus.[13]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle).[3]
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.[3][13]
5. Sample Processing:
-
Separate plasma from whole blood by centrifugation at 4°C. Store plasma at -80°C.
-
Homogenize frozen tissues in an appropriate buffer.
6. Lipid Extraction:
-
Extract total lipids from plasma and tissue homogenates using established methods such as the Folch or Bligh-Dyer methods.[3]
-
Briefly, this involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.[3]
-
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.[3]
7. Sample Preparation for Mass Spectrometry:
-
For Fatty Acid Analysis (GC-MS): Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.[3]
-
For Intact Lipid Analysis (LC-MS/MS): Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform).[3]
8. Mass Spectrometry Analysis:
-
Analyze the prepared samples using GC-MS for FAMEs or LC-MS/MS for intact lipids to determine the isotopic enrichment of Palmitoleic Acid-d14 in different lipid species.[3]
The following diagram illustrates the general experimental workflow.
Caption: In Vivo Stable Isotope Tracing Workflow.
Data Presentation
Quantitative data from stable isotope tracing studies should be presented in a clear and structured format to allow for easy comparison. Below are examples of how to structure such data in tables.
Table 1: Isotopic Enrichment of this compound-d14 in Plasma Lipid Fractions Over Time
| Time Point (minutes) | Triglycerides (% Enrichment) | Phospholipids (% Enrichment) | Cholesteryl Esters (% Enrichment) | Free Fatty Acids (% Enrichment) |
| 0 | 0 | 0 | 0 | 0 |
| 30 | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 5.2 ± 0.8 |
| 60 | 3.2 ± 0.5 | 1.5 ± 0.2 | 1.1 ± 0.2 | 3.1 ± 0.5 |
| 120 | 4.8 ± 0.7 | 2.3 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.3 |
| 240 | 3.5 ± 0.6 | 1.9 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.2 |
Data are presented as mean ± SEM and are illustrative.
Table 2: Distribution of this compound-d14 in Tissue Lipids at 4 Hours Post-Administration
| Tissue | Total Lipid (% of Administered Dose) | Triglycerides (nmol/g tissue) | Phospholipids (nmol/g tissue) |
| Liver | 15.2 ± 2.1 | 511 ± 160 | 58 ± 9 |
| Adipose Tissue (Epididymal) | 25.8 ± 3.5 | 850 ± 120 | 45 ± 7 |
| Skeletal Muscle (Gastrocnemius) | 5.1 ± 0.9 | 14 ± 4 | 10 ± 2 |
| Heart | 2.3 ± 0.4 | 35 ± 6 | 15 ± 3 |
Data are presented as mean ± SEM and are based on representative values from literature.[8]
Signaling Pathways Influenced by this compound
This compound has been shown to modulate key signaling pathways involved in glucose and lipid metabolism. For instance, it can activate AMPK, which in turn can influence glucose uptake and fatty acid oxidation.
Caption: this compound Signaling Pathways.
Conclusion
Stable isotope labeling provides a robust and safe method for tracing the metabolic fate of this compound in vivo. The protocols and data presentation formats outlined in this document offer a framework for researchers to design and execute studies aimed at understanding the complex role of this compound in health and disease. By combining these techniques with comprehensive lipidomic analysis, it is possible to gain deep insights into the pathophysiology of metabolic disorders and to evaluate the efficacy of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. De Novo Lipogenesis Products and Endogenous Lipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Treating Myotubes with Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of cultured myotubes with palmitoleate. The protocols and data presented are compiled from established research methodologies and are intended to assist in the investigation of metabolic pathways, insulin (B600854) sensitivity, and cellular stress in skeletal muscle cells.
Introduction
This compound (16:1n7) is a monounsaturated fatty acid that has garnered significant interest for its potential role as a lipokine, a lipid-derived hormone that exerts beneficial metabolic effects. In skeletal muscle, this compound has been shown to counteract the detrimental effects of saturated fatty acids, such as palmitate, including insulin resistance and cellular stress. These protocols detail the methods for preparing and applying this compound to in vitro myotube cultures, and for analyzing the subsequent cellular responses.
Data Summary
The following tables summarize quantitative data from studies investigating the effects of monounsaturated fatty acids (this compound and the closely related oleate) in comparison to the saturated fatty acid palmitate on myotube physiology.
Table 1: Effects of Fatty Acid Treatment on Myotube Morphology
| Fatty Acid | Concentration | Duration | Cell Line | Observed Effect |
| Palmitate | 0.2 mM | 24 hours | C2C12 | 14% decrease in myotube number[1] |
| Palmitate | 0.4 mM | 24 hours | C2C12 | 41% decrease in myotube number[1] |
| Palmitate | 0.6 mM | 24 hours | C2C12 | 49% decrease in myotube number[1] |
| Oleate | up to 0.6 mM | 24 hours | C2C12 | No significant myotube loss[1] |
| Palmitate | 0.1 - 1 mM | 36 hours | C2C12 | Dose-dependent decrease in myotube number, width, and length[2] |
| Oleate | 0.1 - 1 mM | 36 hours | C2C12 | No significant effect on myotube morphology[2] |
Table 2: Effects of Fatty Acid Treatment on Gene Expression in Myotubes
| Gene | Fatty Acid | Concentration | Duration | Cell Line | Fold Change vs. Control |
| PGC-1α | Palmitate | 0.75 mM | 24 hours | L6 | Decreased |
| PGC-1α | Oleate | 0.75 mM | 24 hours | L6 | Increased |
| TFAM | Palmitate | 0.75 mM | 24 hours | L6 | Decreased |
| TFAM | Oleate | 0.75 mM | 24 hours | L6 | Increased |
| Myogenin | Palmitate | 0.2-0.6 mM | 24 hours | C2C12 | Suppressed[1] |
| MHC1, MHC2b | Palmitate | 0.2-0.6 mM | 24 hours | C2C12 | Suppressed[1] |
| Atrogin-1 | Palmitate | 0.2 mM | 24 hours | C2C12 | Slightly Increased[1] |
| MuRF1 | Palmitate | 0.2 mM | 24 hours | C2C12 | Slightly Increased[1] |
| TNF-α | Palmitate + Oleate | 0.3 mM / 0.5 mM | 30 hours | C2C12 | Decreased vs. Palmitate alone |
| IL-6 | Palmitate + Oleate | 0.3 mM / 0.5 mM | 30 hours | C2C12 | Decreased vs. Palmitate alone |
| Pax3 | This compound | 50-200 µM | 96 hours | Bovine Satellite Cells | Increased |
| Pax7 | This compound | 50-200 µM | 96 hours | Bovine Satellite Cells | Increased |
| PPARγ | This compound | 50-200 µM | 96 hours | Bovine Satellite Cells | Increased[3] |
| C/EBPα | This compound | 50-200 µM | 96 hours | Bovine Satellite Cells | Increased[3] |
Table 3: Effects of Fatty Acid Treatment on Key Signaling Proteins in Myotubes
| Protein | Fatty Acid | Concentration | Duration | Cell Line | Effect on Phosphorylation |
| Akt (Ser473) | Palmitate | 0.2-0.6 mM | 24 hours | C2C12 | Suppressed insulin-stimulated phosphorylation[1] |
| p70S6K (Ser371) | Palmitate | 0.2-0.6 mM | 24 hours | C2C12 | Suppressed insulin-stimulated phosphorylation[1] |
| Akt (Ser473) | Palmitate + Oleate | - | 12 hours | Primary Human | Restored insulin-stimulated phosphorylation |
| JNK (54 kDa) | Palmitate | - | 12 hours | Primary Human | Increased phosphorylation |
| JNK (54 kDa) | Palmitate + Oleate | - | 12 hours | Primary Human | Prevented increased phosphorylation |
| PERK | Palmitate | - | 12 hours | Primary Human | Increased phosphorylation |
| PERK | Palmitate + Oleate | - | 12 hours | Primary Human | Prevented increased phosphorylation |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complexes
Objective: To prepare sterile, BSA-complexed fatty acid solutions for cell culture treatment. Fatty acids are poorly soluble in aqueous media and require a carrier protein like Bovine Serum Albumin (BSA) for efficient delivery to cells.
Materials:
-
Palmitoleic acid
-
Fatty acid-free BSA
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
70°C water bath
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Fatty Acid Stock Solution:
-
Dissolve this compound in 0.1 M NaOH by heating at 70°C to create a concentrated stock solution (e.g., 100 mM).
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
-
Complex Fatty Acid to BSA:
-
While gently stirring the warm BSA solution, slowly add the fatty acid stock solution to achieve the desired final concentration and molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).
-
For example, to make a 5 mM this compound solution with a 5:1 molar ratio to BSA, add the appropriate volume of 100 mM this compound stock to the 10% BSA solution.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
Aliquots can be stored at -20°C for long-term use.
-
Protocol 2: Treatment of Myotubes with this compound
Objective: To treat differentiated myotubes with this compound to assess its effects on cellular processes.
Materials:
-
Differentiated myotubes (e.g., C2C12 or L6) in culture plates
-
Prepared this compound-BSA complex solution
-
Control medium (containing BSA vehicle without fatty acid)
-
Serum-free cell culture medium
Procedure:
-
Cell Culture and Differentiation:
-
Culture myoblasts (e.g., C2C12) in growth medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Induce differentiation by switching to a differentiation medium (e.g., DMEM with 2% horse serum). Allow cells to differentiate for at least 4 days to form mature myotubes.
-
-
Serum Starvation (Optional but Recommended):
-
Before fatty acid treatment, it is often beneficial to serum-starve the myotubes for 2-4 hours by replacing the differentiation medium with serum-free medium. This helps to reduce baseline signaling pathway activation.
-
-
Fatty Acid Treatment:
-
Thaw the this compound-BSA complex solution and the BSA vehicle control.
-
Dilute the stock solutions to the desired final concentrations in serum-free or low-serum medium. Common final concentrations range from 50 µM to 500 µM.
-
Remove the medium from the myotube cultures and replace it with the medium containing the desired concentration of this compound-BSA or the BSA vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including Western blotting, qRT-PCR, immunofluorescence, or metabolic assays.
-
Protocol 3: Assessment of Myotube Viability (MTT Assay)
Objective: To determine the effect of this compound treatment on the viability of myotubes.
Materials:
-
Myotubes treated with this compound (as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution
-
96-well plate reader
Procedure:
-
MTT Addition:
-
After the desired treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of a 96-well plate containing the treated myotubes.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours, allowing the mitochondrial dehydrogenases in viable cells to convert the MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound's Protective Effect on Insulin Signaling
The following diagram illustrates how this compound can counteract the negative effects of the saturated fatty acid palmitate on the insulin signaling pathway in myotubes.
References
- 1. Saturated fatty acid palmitate-induced insulin resistance is accompanied with myotube loss and the impaired expression of health benefit myokine genes in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleate Prevents Palmitate-Induced Atrophy via Modulation of Mitochondrial ROS Production in Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of palmitoleic acid on the differentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmitoleic Acid Analysis in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant attention in metabolic research. It functions as a "lipokine," a lipid hormone that facilitates communication between different tissues to maintain metabolic balance.[1][2] Research has demonstrated its influence on insulin (B600854) sensitivity, inflammation, and liver glucose production, making it a key molecule of interest in the study of metabolic diseases like type 2 diabetes and nonalcoholic fatty liver disease.[1] Accurate and precise quantification of palmitoleic acid in biological samples is crucial for understanding its physiological roles and its potential as a therapeutic target.
These application notes provide detailed protocols for the extraction, derivatization, and analysis of palmitoleic acid from biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Approaches
The two primary analytical platforms for the quantification of fatty acids are GC-MS and LC-MS/MS.[3]
-
GC-MS offers high chromatographic resolution and is a robust and reliable method. However, it requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[1][4]
-
LC-MS/MS provides high selectivity and sensitivity and often allows for the direct analysis of free fatty acids without derivatization, simplifying sample preparation.[3][5]
The choice between these methods will depend on the specific requirements of the study, including sample throughput, desired sensitivity, and available instrumentation.[5] For the most accurate and precise quantification, the use of a stable isotope-labeled internal standard, such as Palmitoleic Acid-d14, is highly recommended for both techniques.[1][4][6] This standard closely mimics the behavior of the endogenous analyte during sample preparation and analysis, correcting for variations and improving data quality.[1]
Experimental Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: GC-MS workflow for fatty acid quantification.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
Caption: LC-MS/MS workflow for fatty acid quantification.[5]
Detailed Experimental Protocols
I. Lipid Extraction
A robust and reproducible lipid extraction is fundamental for accurate analysis. The Folch and Methyl-tert-butyl ether (MTBE) methods are commonly used.
A. Modified Folch Lipid Extraction [1][7]
This method is suitable for various biological matrices.
-
Materials:
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution or deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
-
Procedure:
-
To your sample (e.g., 100 µL of plasma or homogenized tissue) in a glass tube, add a known amount of Palmitoleic Acid-d14 internal standard.[7]
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. For tissue samples, homogenize on ice.[7]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.[1]
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.[7]
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.[1][7]
-
Carefully aspirate the upper aqueous layer and discard it.[1]
-
Transfer the lower organic layer (chloroform layer), which contains the lipids, to a new clean glass tube.[1][7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1][4]
-
B. MTBE Lipid Extraction [7][8][9]
This method is also widely used and effective.
-
Materials:
-
Methanol, pre-chilled
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
-
Nitrogen gas evaporator
-
-
Procedure:
-
In a suitable tube, add your sample (e.g., 100 µL of serum).[8]
-
Add a known amount of Palmitoleic Acid-d14 internal standard.[7]
-
Add 300 µL of methanol and vortex.[8]
-
Add 1 mL of MTBE.[8]
-
Vortex for 1 minute and sonicate for 15 minutes in a water bath.[8]
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
-
II. Derivatization for GC-MS Analysis (FAMEs)
For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile FAMEs.
A. Acid-Catalyzed Methylation using Boron Trifluoride (BF₃) in Methanol [1]
-
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
-
-
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[1]
-
Cap the tube tightly and vortex to dissolve the lipid residue.[1]
-
Heat the mixture at 100°C for 5-10 minutes.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes and collect the upper hexane layer containing the FAMEs.[4]
-
Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS injection.[4]
-
III. Analytical Conditions
A. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A fused silica (B1680970) capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[10]
-
Injection: Splitless mode at 280°C.[10]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[10]
-
MS Parameters: Electron impact ionization (EI, 70 eV) in positive mode. Acquire data in both full scan (50-700 m/z) and selected ion monitoring (SIM) modes for quantification.[10]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.[3]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the mobile phase (e.g., methanol/isopropanol or acetonitrile (B52724)/water).[6][11]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 2.6 µm).[3][5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3][5]
-
Flow Rate: Typically 200-400 µL/min.[3]
-
-
Mass Spectrometry Detection:
Quantitative Data Summary
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for fatty acid quantification, which can serve as a benchmark for method validation.
Table 1: Comparison of GC-MS Method Performance for Fatty Acid Quantification [3]
| Performance Characteristic | Method A: Derivatization with BSTFA | Method B: Derivatization with HMDS |
| Limit of Detection (LOD) | < 0.4 µg/g | < 0.4 µg/g |
| Limit of Quantitation (LOQ) | < 0.5 µg/g | < 0.5 µg/g |
| Linearity (R²) | 0.9961 - 0.9992 | 0.9961 - 0.9992 |
| Intra-day Precision (RSD%) | < 3.5% | < 2.7% |
| Inter-day Precision (RSD%) | < 5.9% | < 6.1% |
| Data synthesized from a study on the analysis of free fatty acids and metal soaps in paint samples. |
Table 2: Comparison of LC-MS/MS Method Performance for Fatty Acid Quantification [3][11]
| Performance Characteristic | Method C: UPLC-MS/MS (with IS) | Method D: LC-HRMS |
| Limit of Detection (LOD) | 5 - 100 nM | 5 ng/mL (median) |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL | - |
| Linearity (R²) | > 0.998 | - |
| Accuracy (% Recovery) | 95 - 105% | - |
| Precision (%RSD) | < 10% | - |
| Data is a synthesized representation based on typical performance characteristics reported in the literature. |
Palmitoleic Acid Signaling
Palmitoleic acid is recognized as a lipokine that plays a role in regulating metabolic processes. One of the proposed mechanisms involves the mTOR signaling pathway.[12] mTORC1 signaling can regulate the de novo synthesis of palmitoleic acid.[12]
Caption: mTORC1 signaling regulates palmitoleic acid synthesis.[12]
Conclusion
The protocols and data presented provide a comprehensive guide for the robust and accurate quantification of palmitoleic acid in biological samples. The choice of analytical platform and extraction methodology should be tailored to the specific research question and available resources. Adherence to best practices, including the use of stable isotope-labeled internal standards, is critical for generating high-quality, reproducible data in the expanding field of lipidomics.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolon.com [metabolon.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Separation of Fatty Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of fatty acid isomers using High-Performance Liquid Chromatography (HPLC). The accurate separation and quantification of these isomers are crucial in fields such as nutrition science, clinical diagnostics, and drug development due to their distinct biological activities influenced by the position and configuration (cis/trans) of double bonds. HPLC offers a powerful and versatile solution, particularly for heat-sensitive compounds, circumventing the potential for thermal degradation that can occur with traditional gas chromatography (GC) analysis.
Key Chromatographic Approaches
The separation of fatty acid isomers by HPLC can be accomplished through several chromatographic modes, each offering unique selectivity. The primary techniques employed are Reversed-Phase HPLC (RP-HPLC), Silver Ion HPLC (Ag+-HPLC), and Supercritical Fluid Chromatography (SFC).
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for fatty acid analysis. Separation is based on the hydrophobicity of the fatty acids, influenced by their chain length and degree of unsaturation. Longer chain fatty acids and those with fewer double bonds are retained more strongly on the non-polar stationary phase (e.g., C18 or C8). While standard C18 columns may have difficulty separating geometric (cis/trans) isomers due to their similar hydrophobicity, specialized columns like those with cholesteryl-group bonded silica (B1680970) can provide better resolution.
-
Silver Ion HPLC (Ag+-HPLC): This powerful technique separates unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds. The mechanism relies on the reversible interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase. This method is particularly effective for separating cis/trans isomers and positional isomers.
-
Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It offers advantages such as high separation efficiency, reduced organic solvent consumption, and shorter analysis times. SFC is well-suited for the analysis of non-polar compounds like fatty acids and can effectively separate isomers.
Experimental Workflows and Logical Relationships
The selection of an appropriate HPLC method is critical for achieving the desired separation of fatty acid isomers. The following diagrams illustrate a general experimental workflow and the logical relationship between different HPLC techniques and the types of isomers they are best suited to separate.
Figure 1. General experimental workflow for HPLC analysis of fatty acid isomers.
Application Note and Protocol: Gas Chromatography Methods for Fatty Acid Profiling in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are fundamental cellular components, serving as building blocks for complex lipids, energy sources, and signaling molecules.[1] The accurate quantification and profiling of fatty acids in various tissues are crucial for understanding physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.[1] Gas chromatography (GC), coupled with flame ionization detection (FID) or mass spectrometry (MS), is a robust and widely used technique for the analysis of fatty acids.[2][3] This method typically involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[2][4]
This document provides detailed protocols for the extraction of lipids from tissues, the preparation of FAMEs, and their subsequent analysis by GC. It also includes representative quantitative data and key considerations for accurate fatty acid profiling.
Experimental Protocols
I. Lipid Extraction from Tissues
The selection of an appropriate lipid extraction method is critical for accurate fatty acid profiling and depends on the tissue type and the lipid classes of interest.[5] The Folch and Bligh & Dyer methods are considered gold standards for lipid extraction from animal tissues.[6] To prevent degradation, especially of polyunsaturated fatty acids, it is crucial to work quickly, on ice, and to use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents.[5]
A. Modified Folch Method [5][6]
This method is suitable for a wide range of tissues, including those with high fat content.
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)[5]
-
0.9% NaCl solution[1]
-
Butylated hydroxytoluene (BHT) (optional antioxidant)
-
Tissue homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.[1]
-
Add the tissue to a glass homogenizing tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For example, for 50 mg of tissue, add 1 mL of the solvent mixture.[7] If desired, add BHT to the solvent to a final concentration of 0.01%.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[7]
-
Vortex the mixture vigorously for 1-2 minutes.[7]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[7]
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the protein interface.[5]
-
For complete recovery, the upper aqueous phase can be re-extracted with 2 volumes of chloroform. The lower organic phases are then combined.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until derivatization.[7]
This method is particularly suitable for tissues with lower lipid content.[5]
Materials:
-
Same as for the Folch method.
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a glass test tube, place the pulverized tissue.
-
Add methanol, chloroform, and PBS in a sequence to achieve a final ratio that facilitates a single phase for extraction. For example, for a pulverized tissue sample, add 2.5 ml of methanol, 1.25 ml of chloroform, and 1 ml of PBS.[2]
-
Vortex the mixture for 2 minutes at maximum speed and let it settle at room temperature for 10 minutes.[2]
-
To induce phase separation, add an additional 1.25 ml of chloroform and 1.25 ml of PBS, vortexing for 2 minutes after each addition.[2]
-
Centrifuge to separate the phases.
-
Collect the lower chloroform phase.
-
Re-extract the aqueous phase with chloroform for full lipid recovery.[2]
-
Combine the organic extracts and evaporate to dryness under a vacuum evaporator or a stream of nitrogen.[2]
II. Fatty Acid Methyl Ester (FAME) Preparation
For GC analysis, fatty acids are derivatized to their corresponding FAMEs to increase their volatility.[4][9] Acid-catalyzed transesterification is a common and effective method.
A. Acid-Catalyzed Derivatization using Methanolic HCl [10]
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 3N) or a mixture of methanol and acetyl chloride[11]
-
Saturated NaCl solution
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Resuspend the dried lipid extract in a known volume of the derivatization reagent (e.g., 1 mL of methanolic HCl).
-
Add an internal standard at this stage for quantification. Methyl nonadecanoate (B1228766) (C19:0) is a commonly used internal standard.[12][13]
-
Securely cap the vials and heat at 100°C for 1 hour.[12]
-
Allow the vials to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[7]
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.[7]
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial for GC analysis.[7]
B. Derivatization using Boron Trifluoride (BF3)-Methanol [4][14]
Materials:
-
Dried lipid extract
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF3) in methanol[12]
-
Heptane (B126788) or Hexane
-
Saturated NaCl solution
Procedure:
-
Saponify the glycerides by adding methanolic NaOH and heating.[4]
-
After cooling, add the BF3-methanol reagent for esterification.[4][12]
-
Extract the FAMEs with a nonpolar solvent like heptane or hexane.[4][15]
Data Presentation
Quantitative Fatty Acid Profiles
The following tables provide representative quantitative data for fatty acids in human plasma and mouse liver tissue. Concentrations are expressed in µg/mL for plasma and µg/g for tissue.
Table 1: Representative Fatty Acid Concentrations in Human Plasma [1]
| Fatty Acid | Abbreviation | Concentration (µg/mL) | Deuterated Standard Used |
| Palmitic Acid | C16:0 | 2500.7 ± 180.4 | Palmitic Acid-d3 |
| Stearic Acid | C18:0 | 1200.1 ± 95.2 | Stearic Acid-d3 |
| Oleic Acid | C18:1 | 3500.9 ± 250.6 | Oleic Acid-d2 |
| Linoleic Acid | C18:2 | 1800.5 ± 150.3 | Linoleic Acid-d4 |
| Arachidonic Acid | C20:4 | 800.2 ± 70.1 | Arachidonic Acid-d8 |
| Eicosapentaenoic Acid | C20:5 | 50.8 ± 6.2 | Eicosapentaenoic Acid-d5 |
| Docosahexaenoic Acid | C22:6 | 300.4 ± 25.9 | Docosahexaenoic Acid-d5 |
Table 2: Representative Fatty Acid Concentrations in Mouse Liver Tissue [1]
| Fatty Acid | Abbreviation | Concentration (µg/g) | Deuterated Standard Used |
| Palmitic Acid | C16:0 | 150.5 ± 12.3 | Palmitic Acid-d3 |
| Stearic Acid | C18:0 | 85.2 ± 7.8 | Stearic Acid-d3 |
| Oleic Acid | C18:1 | 250.1 ± 20.5 | Oleic Acid-d2 |
| Linoleic Acid | C18:2 | 200.8 ± 18.9 | Linoleic Acid-d4 |
| Arachidonic Acid | C20:4 | 90.4 ± 9.1 | Arachidonic Acid-d8 |
| Eicosapentaenoic Acid | C20:5 | 25.6 ± 3.1 | Eicosapentaenoic Acid-d5 |
| Docosahexaenoic Acid | C22:6 | 50.3 ± 5.5 | Docosahexaenoic Acid-d5 |
Gas Chromatography Parameters
The following table summarizes typical GC conditions for FAME analysis. These parameters may require optimization for specific instruments and applications.[12]
Table 3: Typical GC-FID Conditions for FAME Analysis [12][16]
| Parameter | Value |
| Column | DB-WAX, Rt-2560, or equivalent (e.g., 30-100 m x 0.25 mm ID, 0.2-0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 2.2 mL/min (constant flow) |
| Injector Temperature | 225 - 250 °C |
| Detector (FID) Temp. | 285 - 300 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 150:1 (depending on concentration) |
| Oven Program | Example: Initial Temp: 100°C (hold 4 min), Ramp: 3°C/min to 240°C, Hold: 15 min |
Visualizations
Experimental Workflow
The general workflow for quantifying fatty acids in biological tissues involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for fatty acid quantification.
Transesterification Signaling Pathway
The chemical transformation of a triglyceride into fatty acid methyl esters (FAMEs) is a critical step for GC analysis.
Caption: Acid-catalyzed transesterification of a triglyceride.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays to Assess Palmitoleate's Effect on Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. It is characterized by an impaired cellular response to insulin, leading to reduced glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue. Fatty acids are known to modulate insulin sensitivity, with saturated fatty acids like palmitate often inducing insulin resistance in vitro.[1][2][3] In contrast, monounsaturated fatty acids such as palmitoleate (16:1n-7) have been suggested to have protective or insulin-sensitizing effects.[4] These application notes provide detailed protocols for in vitro assays to investigate the impact of this compound on key nodes of the insulin signaling pathway.
The primary insulin signaling cascade initiated by insulin binding to its receptor leads to the activation of two main downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for most of insulin's metabolic actions including glucose transport, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in regulating gene expression and cell growth.[5] This document outlines methods to assess the phosphorylation status of key proteins in these pathways, measure kinase activity, and quantify cellular glucose uptake.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays. Densitometric analysis of Western blots or readout from kinase and glucose uptake assays can be used to populate these tables, allowing for a clear comparison of the effects of this compound.
Table 1: Effect of this compound on Akt Phosphorylation
| Treatment Group | Tissue/Cell Line | Analyte | Fold Change vs. Control (Insulin -) | Fold Change vs. Control (Insulin +) |
| Control (Vehicle) | L6 Myotubes | p-Akt (Ser473) | 1.0 | X |
| This compound (X µM) | L6 Myotubes | p-Akt (Ser473) | Y | Z |
| Palmitate (Y µM) - Positive Control | L6 Myotubes | p-Akt (Ser473) | A | B |
Table 2: Effect of this compound on IRS-1 Phosphorylation
| Treatment Group | Tissue/Cell Line | Analyte | Fold Change vs. Control (Insulin -) | Fold Change vs. Control (Insulin +) |
| Control (Vehicle) | HepG2 | p-IRS-1 (Tyr632) | 1.0 | X |
| This compound (X µM) | HepG2 | p-IRS-1 (Tyr632) | Y | Z |
| Palmitate (Y µM) - Positive Control | HepG2 | p-IRS-1 (Tyr632) | A | B |
| Control (Vehicle) | HepG2 | p-IRS-1 (Ser307) | 1.0 | X |
| This compound (X µM) | HepG2 | p-IRS-1 (Ser307) | Y | Z |
| Palmitate (Y µM) - Positive Control | HepG2 | p-IRS-1 (Ser307) | A | B |
Table 3: Effect of this compound on Glucose Uptake
| Treatment Group | Basal Glucose Uptake (pmol/min/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) | Fold Increase with Insulin |
| Control (Vehicle) | A | B | B/A |
| This compound (X µM) | C | D | D/C |
| Palmitate (Y µM) - Positive Control | E | F | F/E |
Signaling Pathways and Experimental Workflow
Caption: Insulin signaling cascade showing the PI3K/Akt and MAPK pathways.
Caption: General workflow for in vitro assessment of this compound's effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin Signaling Proteins
This protocol is designed to assess the phosphorylation state of key insulin signaling proteins such as IRS-1, Akt, and ERK1/2.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, horse serum, antibiotics)
-
Cell lines (e.g., L6 myoblasts, HepG2 hepatocytes)
-
This compound, Palmitate (complexed to BSA)
-
Insulin solution (100 nM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-IRS-1 (Tyr632), anti-p-IRS-1 (Ser307), anti-total IRS-1, anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency. For L6 myoblasts, differentiate into myotubes using media with 2% horse serum for 5-7 days.
-
Serum starve cells for 3-4 hours in serum-free medium.
-
Pre-treat cells with desired concentrations of this compound or palmitate (e.g., 0.25-0.75 mM) for 16-24 hours.[1][6] A vehicle control (BSA) should be run in parallel.
-
Stimulate cells with 100 nM insulin for 15-30 minutes at 37°C.[7] A non-insulin stimulated control should also be included.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using the BCA assay.[7]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt).[7]
-
Protocol 2: Akt Kinase Activity Assay
This non-radioactive assay measures the activity of immunoprecipitated Akt by quantifying the phosphorylation of a substrate, such as GSK-3.[8][9]
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Akt Kinase Assay Kit (e.g., from Cell Signaling Technology #9840 or Abcam ab139436). These kits typically include:
-
Immobilized Akt antibody (for immunoprecipitation)
-
GSK-3 fusion protein (substrate)
-
Kinase assay buffer
-
ATP
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
Procedure:
-
Immunoprecipitation of Akt:
-
Kinase Reaction:
-
Resuspend the pellets in kinase assay buffer containing ATP and the GSK-3 substrate protein.[9]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow Akt to phosphorylate the GSK-3 substrate.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
-
Detection of Substrate Phosphorylation:
-
Boil the samples and centrifuge to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel and perform Western blotting as described in Protocol 1.
-
Use a phospho-GSK-3α/β (Ser21/9) specific antibody to detect the amount of phosphorylated substrate, which corresponds to Akt kinase activity.[8]
-
Protocol 3: 2-Deoxy-D-[3H]-Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, a key downstream metabolic effect of insulin signaling.
Materials:
-
Cells cultured in 6-well or 12-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-Deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose.
-
Insulin solution (100 nM).
-
Cytochalasin B (an inhibitor of glucose transport, for negative controls).
-
0.1 M NaOH or 1% SDS for cell lysis.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound/palmitate as described in Protocol 1, step 1.
-
-
Glucose Uptake Measurement:
-
Following treatment, wash cells three times with pre-warmed KRH buffer.
-
Incubate cells in KRH buffer with or without 100 nM insulin for 20-30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 50 µM).[10]
-
Incubate for 5-10 minutes at 37°C.[10]
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.[10]
-
For negative controls, a parallel set of wells should be pre-incubated with cytochalasin B before the addition of the radioactive glucose mixture.[11]
-
-
Quantification:
-
Lyse the cells with 0.1 M NaOH or 1% SDS.[10]
-
Transfer a portion of the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[11]
-
Use a portion of the remaining lysate to determine the protein concentration for normalization of the glucose uptake data.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on the insulin signaling pathway in vitro. By analyzing key phosphorylation events, kinase activity, and the ultimate metabolic outcome of glucose uptake, researchers can elucidate the molecular mechanisms by which this monounsaturated fatty acid may modulate insulin sensitivity. These assays are critical tools for basic research and for the preclinical evaluation of novel therapeutic agents aimed at improving insulin action.
References
- 1. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of Palmitoleic Acid (this compound) On Glucose Homeostasis, Insulin Resistance and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Genomic Impact of Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to determine the impact of palmitoleate, a monounsaturated fatty acid, on gene expression. The protocols detailed herein are essential for researchers investigating metabolic diseases, inflammation, and cellular signaling pathways.
This compound has emerged as a significant signaling molecule, or "lipokine," with diverse effects on cellular function, often contrasting with the effects of the saturated fatty acid, palmitate. Understanding how this compound modulates gene expression is crucial for deciphering its protective roles in conditions like insulin (B600854) resistance and endoplasmic reticulum (ER) stress. This document outlines the key experimental approaches, from global transcriptomic analysis to targeted gene expression validation, and details the core signaling pathways involved.
Key Experimental Approaches
To investigate the influence of this compound on gene expression, a multi-faceted approach is typically employed, combining high-throughput screening with specific validation techniques.
-
Global Gene Expression Profiling: Techniques like RNA sequencing (RNA-seq) and microarray analysis allow for a comprehensive, unbiased view of the transcriptome in response to this compound treatment. These methods can identify thousands of differentially expressed genes, revealing novel pathways and cellular processes affected by this fatty acid.[1][2][3][4]
-
Targeted Gene Expression Analysis: Quantitative real-time PCR (qPCR) is the gold standard for validating the expression changes of specific genes identified through global profiling.[1][5][6] This technique offers high sensitivity and specificity, allowing for precise quantification of mRNA levels.
-
Functional Genomics: Following the identification of differentially expressed genes, functional studies, such as siRNA-mediated gene knockdown, can elucidate the role of specific genes in mediating the effects of this compound.[7]
Data Presentation: this compound's Influence on the Transcriptome
The following tables summarize quantitative data from studies investigating the differential effects of this compound and palmitate on gene expression in various cell types.
Table 1: Global Gene Expression Changes in Response to Fatty Acid Treatment
| Cell Type | Treatment | Duration | Method | Upregulated Genes | Downregulated Genes | Reference |
| HepG2 (Human Hepatoma) | 1 mM Palmitate | 6 hours | Microarray | 513 | 263 | [8] |
| HepG2 (Human Hepatoma) | 0.25 mM Palmitate | Chronic | Microarray | 724 | 1,035 | [8] |
| HepG2 (Human Hepatoma) | 0.25 mM Oleate (B1233923) | Chronic | Microarray | 1,669 | 1,535 | [8] |
| MIN6 (Mouse Pancreatic β-cell) | Palmitate | 48 hours | Oligonucleotide Array | 66 (solely by palmitate) | 18 (solely by palmitate) | [9][10] |
| MIN6 (Mouse Pancreatic β-cell) | Oleate | 48 hours | Oligonucleotide Array | 4 (solely by oleate) | 12 (solely by oleate) | [9][10] |
| C2C12 (Mouse Myoblasts) | 0.1 mM Palmitate | 48 hours | Microarray | 555 | 3,492 | [1] |
| Human Islets | Palmitate | 48 hours | RNA-seq | 428 | 897 | [11] |
Table 2: Differential Regulation of Key Genes by this compound and Palmitate
| Gene | Function | This compound Effect | Palmitate Effect | Cell Type | Reference |
| AMPK (phosphorylation) | Energy sensing, metabolic regulation | Increased | Decreased | Macrophages, Liver | [12][13][14][15] |
| SREBP-1c | Lipogenesis transcription factor | Downregulated | - | Liver | [12] |
| FAS (Fatty Acid Synthase) | Fatty acid synthesis | Lower expression vs. palmitate | Increased | Liver cells | [5] |
| ATF3 | ER stress response | Not induced | Strongly upregulated (10.3-fold) | HepG2 | [8] |
| CHOP (DDIT3) | ER stress-induced apoptosis | Not induced | Induced | HepG2 | [8][16] |
| PIK3IP1 | PI3 kinase pathway inhibitor | Blocked induction | Induced | HepG2 | [7][16] |
| Nos2 (iNOS) | Pro-inflammatory marker | Decreased | Increased | Macrophages | [13] |
| Il6 | Pro-inflammatory cytokine | Decreased | Increased | Macrophages | [13] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways. Understanding these pathways is critical for interpreting transcriptomic data.
AMPK Signaling Pathway
This compound is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13][17] Activated AMPK can phosphorylate and inhibit downstream targets involved in anabolic processes like lipogenesis, while promoting catabolic processes. This activation is a key mechanism by which this compound exerts its beneficial metabolic effects.
Caption: this compound activates the AMPK signaling pathway.
SREBP-1c and ChREBP Signaling in Lipogenesis
Sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP) are master transcriptional regulators of de novo lipogenesis.[18][19] this compound has been shown to downregulate SREBP-1c, contributing to reduced lipid accumulation in the liver.[12] In contrast, oleate can restore SREBP-1c expression and activity.[20]
Caption: this compound's role in regulating lipogenic transcription factors.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in cell culture.
Protocol 1: Preparation of Fatty Acid-BSA Complexes and Cell Treatment
Objective: To prepare fatty acid solutions for cell culture treatment and to treat cells with this compound.
Materials:
-
Sodium this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, deionized water or cell culture medium
-
Sterile filter (0.22 µm)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HepG2, C2C12, BMDMs)
Procedure:
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile, deionized water or serum-free cell culture medium to a final concentration of 10% (w/v). Gently agitate to dissolve completely, avoiding foaming.
-
Prepare Fatty Acid Stock: Dissolve sodium this compound in sterile water at 70°C to create a stock solution (e.g., 100 mM).
-
Complexation: Warm the 10% BSA solution to 37°C. Slowly add the this compound stock solution to the warm BSA solution while stirring gently to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).[21]
-
Incubation: Incubate the fatty acid-BSA mixture at 37°C for at least 1-2 hours with gentle agitation to ensure complete complexation.[21]
-
Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm sterile filter.[21]
-
Storage: Aliquot and store the complexed fatty acid solution at -20°C for long-term use.[21]
-
Cell Treatment: Thaw the fatty acid-BSA complex solution and dilute it to the desired final concentration in the complete cell culture medium before adding it to the cells.[21] A vehicle control of BSA without fatty acid should be used in all experiments. Incubate cells for the desired time period (e.g., 6, 24, or 48 hours).[8][9][22]
Protocol 2: RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from treated cells for downstream gene expression analysis.
Materials:
-
TRIzol reagent or other commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA integrity assessment
Procedure:
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish by adding TRIzol reagent (or the lysis buffer from a kit) and scraping the cells.
-
Phase Separation: Transfer the lysate to an RNase-free tube, add chloroform, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the RNA pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quality Control:
-
Concentration and Purity: Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Integrity: Assess the RNA integrity by running the sample on a bioanalyzer. An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-seq.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of target genes.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.[23]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[1]
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[24]
-
Protocol 4: RNA Sequencing (Illustrative Workflow)
Objective: To perform global transcriptomic analysis to identify all genes differentially expressed upon this compound treatment.
Caption: A generalized workflow for RNA sequencing analysis.
Procedure Outline:
-
Sample Preparation: Treat cells with this compound-BSA and a BSA vehicle control, followed by total RNA extraction and quality control as described in Protocols 1 and 2.
-
Library Preparation: Construct RNA-seq libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the set of differentially expressed genes.
-
By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the diverse biological effects of this compound, paving the way for novel therapeutic strategies in metabolic and inflammatory diseases.
References
- 1. The effect of palmitate supplementation on gene expression profile in proliferating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of palmitate-regulated genes in HepG2 cells by applying microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA sequencing identifies dysregulation of the human pancreatic islet transcriptome by the saturated fatty acid palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microarray Analysis of the Gene Expression Profile and Lipid Metabolism in Fat-1 Transgenic Cattle | PLOS One [journals.plos.org]
- 5. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Distinct gene expression profiles characterize cellular responses to palmitate and oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct gene expression profiles characterize cellular responses to palmitate and oleate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into the inter-organ crosstalk mediated by ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Palmitoleate Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for investigating the therapeutic potential of palmitoleate (C16:1n7). Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and insights into the molecular signaling pathways modulated by this bioactive fatty acid.
Animal Models for Studying this compound's Effects
This compound has been investigated in a variety of animal models to elucidate its therapeutic effects on metabolic disorders, inflammation, and cardiovascular disease. The selection of an appropriate model is critical and depends on the specific research question.
Models for Metabolic Syndrome, Obesity, and Type 2 Diabetes
-
High-Fat Diet (HFD)-Induced Obesity Model (C57BL/6J Mice): This is the most common model to study diet-induced obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). Mice are fed a diet with 45-60% of calories from fat for 8-16 weeks to induce a metabolic syndrome-like phenotype.[1][2]
-
KK-Ay Mice: This is a genetic model of obese type 2 diabetes. These mice spontaneously develop hyperglycemia, hyperinsulinemia, and hypertriglyceridemia, making them suitable for studying the anti-diabetic effects of this compound.[3][4]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a severe diabetic phenotype, useful for studying interventions in a genetically defined model of severe metabolic syndrome.
Model for Atherosclerosis and Hyperlipidemia
-
Low-Density Lipoprotein Receptor Knockout (LDLR-KO) Mice: When fed a high-fat "Western" diet, these mice develop robust hypercholesterolemia and atherosclerotic plaques, closely mimicking aspects of human atherosclerosis.[5][6] This model is ideal for assessing the impact of this compound on cardiovascular disease progression.
Model for Cardiac Damage
-
Isoproterenol (B85558) (ISO)-Induced Cardiac Damage Model: Isoproterenol, a β-adrenergic agonist, is administered to induce cardiac hypertrophy, fibrosis, and inflammation. This model allows for the investigation of this compound's cardioprotective and anti-fibrotic properties.[7][8][9]
Model for Inflammation and Wound Healing
-
Wistar Rats with Excisional Wounds: Surgical removal of a small piece of skin creates a wound model to study the phases of healing. Topical application of this compound can be assessed for its effects on wound closure and inflammatory responses.
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS can be injected into an air pouch created on the dorsum of a rat to study localized inflammation and the anti-inflammatory effects of systemically or locally administered this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration observed in various animal models.
Table 1: Effects of this compound on Metabolic Parameters in Diabetic and Obese Mice
| Parameter | Animal Model | Treatment Details | % Change with this compound | Reference |
| Body Weight Gain | KK-Ay Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ 25% | [1][3] |
| Plasma Glucose | KK-Ay Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Significant) | [3] |
| Plasma Triglycerides | KK-Ay Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Significant) | [3] |
| Hepatic Triglycerides | KK-Ay Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Significant) | [3][4] |
| HOMA-IR | LDLR-KO Mice | 5% (w/w) dietary for 12 weeks | ↓ 54% | [6] |
| Food/Energy Efficiency | HFD-induced Obese Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Partially Prevented Increase) | [1] |
| Hepatic Steatosis | HFD-induced Obese Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Prevented) | [1] |
Table 2: Effects of this compound on Atherosclerosis and Inflammation
| Parameter | Animal Model | Treatment Details | % Change with this compound | Reference |
| Atherosclerotic Plaque Area | LDLR-KO Mice | 5% (w/w) dietary for 12 weeks | ↓ ~45% | [5][6] |
| Plasma Triglycerides | LDLR-KO Mice | 5% (w/w) dietary for 12 weeks | ↓ ~40% | [5][6] |
| Cholesterol Efflux Capacity | LDLR-KO Mice | 5% (w/w) dietary for 12 weeks | ↑ 20% | [6] |
| Hepatic Il-1β mRNA | LDLR-KO Mice | 5% (w/w) dietary for 12 weeks | ↓ (Down-regulated) | [5] |
| Hepatic Tnfα mRNA | LDLR-KO Mice | 5% (w/w) dietary for 12 weeks | ↓ (Down-regulated) | [5] |
| Adipose Tnfα mRNA | KK-Ay Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Down-regulated) | [4] |
| Adipose Resistin mRNA | KK-Ay Mice | 300 mg/kg/day (oral) for 4 weeks | ↓ (Down-regulated) | [4] |
Experimental Protocols
Protocol 1: HFD-Induced Obesity and Insulin Resistance Model
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Acclimation: Acclimate mice for 1 week with standard chow and water ad libitum.
-
Diet Induction:
-
This compound Treatment:
-
After the induction period, divide the HFD group into two subgroups: HFD + Vehicle and HFD + this compound.
-
Administer this compound daily for 4 weeks via oral gavage at a dose of 300 mg/kg body weight.[1] The vehicle is typically water or saline.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
-
Endpoint Analysis (after 4 weeks of treatment):
-
Perform a Glucose Tolerance Test (GTT) (see Protocol 3.4).
-
Collect blood for plasma analysis of glucose, insulin, triglycerides, and cholesterol.
-
Euthanize mice and harvest tissues (liver, white adipose tissue) for lipid analysis (see Protocol 3.5) and gene expression analysis (see Protocol 3.6).
-
Protocol 2: LDLR-KO Mouse Model of Atherosclerosis
-
Animal Model: Female LDLR-KO mice on a C57BL/6J background, 8 weeks old.[5]
-
Dietary Groups:
-
Treatment Period: Feed mice the respective diets for 12 weeks.[5]
-
Endpoint Analysis:
-
At week 10, perform a Glucose Tolerance Test (GTT) (see Protocol 3.4).
-
At week 12, euthanize mice and collect blood for plasma lipid profiling.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Perform en face analysis of atherosclerosis by staining the aorta with Sudan IV and quantifying the lesion area.
-
Harvest liver and adipose tissue for gene expression analysis (e.g., Srebp1c, Scd1, Il-1β, Tnfα).[5]
-
Protocol 3: Isoproterenol-Induced Cardiac Damage
-
Animal Model: 129S1/SvImJ male mice.
-
Pre-treatment:
-
Orally treat mice with vehicle or this compound for 22 days.[7]
-
-
Induction of Cardiac Damage:
-
Cardiac Phenotyping:
-
Perform echocardiography to assess cardiac function before and after the ISO injections.
-
-
Endpoint Analysis:
-
At the end of the 22-day period, euthanize mice.
-
Harvest hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and quantitative PCR to analyze gene expression of fibrotic and inflammatory markers.
-
Protocol 4: Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 4-6 hours with free access to water.[10]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (e.g., 1 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.[10][11]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]
-
Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose clearance.
Protocol 5: Hepatic Lipid Extraction (Folch Method)
-
Homogenization: Homogenize a known weight of frozen liver tissue (~50-100 mg) in a 20-fold volume of chloroform (B151607):methanol (2:1, v/v).[13][14]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
-
-
Quantification:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Use commercial enzymatic colorimetric kits to quantify triglyceride and total cholesterol content.[15]
-
Protocol 6: Quantitative PCR (qPCR) for Inflammatory Markers
-
RNA Extraction:
-
Isolate total RNA from a small piece of frozen adipose tissue or liver (~30-50 mg) using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit) or TRIzol reagent.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., Tnfα, Il-6, Mcp1) and a stable reference gene (e.g., Tbp, Atp5f1).[16]
-
-
Data Analysis:
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the treatment and control groups.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in metabolism and inflammation.
Caption: Key signaling pathways modulated by this compound.
This compound activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which leads to the inhibition of pro-inflammatory pathways like NF-κB and a reduction in hepatic lipogenesis by suppressing SREBP-1c.[7][17][18] Concurrently, these pathways promote fatty acid oxidation. In the context of a high-fat diet, this compound has also been shown to down-regulate SIRT3, a key regulator of hepatic gluconeogenesis, thereby contributing to improved glucose homeostasis.[19][20][21][22]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effects of Palmitoleic Acid (C16:1n7) in a Mouse Model of Catecholamine-Induced Cardiac Damage Are Mediated by PPAR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effects of Palmitoleic Acid (C16:1n7) in a Mouse Model of Catecholamine-Induced Cardiac Damage Are Mediated by PPAR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 10. IP Glucose Tolerance Test in Mouse [protocols.io]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic Quantification of Liver Lipids After Folch Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis thr" by Xin Guo, Xiaofan Jiang et al. [digitalcommons.library.tmc.edu]
- 20. [PDF] The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice | Semantic Scholar [semanticscholar.org]
- 21. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Palmitoleate-Induced Changes in Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleate (16:1n7) is a monounsaturated fatty acid that has garnered significant interest for its role as a lipokine, a lipid hormone that communicates with distant organs to regulate metabolic homeostasis. Unlike the saturated fatty acid palmitate (16:0), which is often associated with cellular stress and mitochondrial dysfunction (lipotoxicity), this compound has been shown to exert protective effects.[1][2] Understanding the precise mechanisms by which this compound modulates mitochondrial function is critical for developing therapeutic strategies for metabolic diseases.
These application notes provide detailed protocols for key techniques used to measure the impact of this compound on mitochondrial health, focusing on respiration, ATP production, reactive oxygen species (ROS) generation, membrane potential, and fatty acid oxidation.
Analysis of Mitochondrial Respiration via Extracellular Flux Analysis
Application Note: The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation.[2][3] The "Mito Stress Test" reveals key parameters of mitochondrial health, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2][4] This assay is crucial for determining if this compound enhances, protects, or alters the cell's ability to respond to energetic demands compared to control or palmitate-treated cells.
Quantitative Data Summary: Mitochondrial Respiration Parameters
| Parameter | Control (BSA) | Palmitate (Saturated FA) | This compound/Oleate (B1233923) (Unsaturated FA) | Expected % Change with this compound |
| Basal Respiration (pmol/min) | 100% (normalized) | ↓ (Significant Decrease)[3] | ↔ or ↑ (No significant change or increase)[2][3] | Protection against palmitate-induced drop |
| ATP Production-Linked OCR (pmol/min) | 100% (normalized) | ↓ (Significant Decrease)[2][3] | ↔ (No significant change)[3] | Protection against palmitate-induced drop |
| Maximal Respiration (pmol/min) | 100% (normalized) | ↓↓ (Strong Decrease)[3] | ↔ or ↑ (No significant change or increase)[3] | Protection against palmitate-induced drop |
| Spare Respiratory Capacity (%) | 100% (normalized) | ↓↓ (Strong Decrease)[3][5] | ↔ (No significant change)[3] | Protection against palmitate-induced drop |
| Proton Leak (pmol/min) | 100% (normalized) | ↑ (Increase)[5] | ↔ (No significant change)[5] | Prevention of palmitate-induced increase |
| Coupling Efficiency (%) | 100% (normalized) | ↓ (Decrease)[3][6] | ↔ (No significant change)[3] | Protection against palmitate-induced drop |
Data is synthesized from studies comparing the effects of palmitate and oleate (a monounsaturated fatty acid similar to this compound).[2][3][5][6]
Protocol: Seahorse XF Mito Stress Test
This protocol is adapted from manufacturer guidelines and published research.[2][7][8]
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 2.0-2.5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[2]
-
Fatty Acid Preparation: Prepare this compound-BSA and/or palmitate-BSA conjugates. A typical molar ratio is 6:1 (fatty acid:BSA).[2] A BSA-only solution serves as the vehicle control.
-
Cell Treatment: Treat cells with the desired concentration of this compound-BSA (e.g., 100-300 µM) for a specified duration (e.g., 16-24 hours) prior to the assay.[2]
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare XF Base Medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM sodium pyruvate. Warm to 37°C and adjust pH to 7.4.[2]
-
Cell Plate Preparation: One hour before the assay, remove the treatment medium, wash cells twice with the warmed XF assay medium, and add the final volume of assay medium to each well. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[4]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (final concentrations suggested):
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
-
Data Normalization: After the run, normalize OCR data to cell number, for example, by using a Hoechst dye staining assay.[2]
Workflow Diagram: Seahorse XF Mito Stress Test
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Measurement of Cellular ATP Levels
Application Note: ATP is the primary energy currency of the cell, and its production is a key output of mitochondrial function. Measuring total cellular ATP levels provides a direct assessment of the energetic state of cells following this compound treatment. Studies often show that lipotoxic saturated fats like palmitate deplete ATP stores, while monounsaturated fats can preserve or even enhance ATP levels, correlating with improved cell viability.[1]
Quantitative Data Summary: Total Cellular ATP
| Treatment Group | Relative ATP Level | Reference |
| Control (BSA) | 100% (normalized) | [1] |
| Palmitate | ↓ (Dose-dependent decrease) | [1] |
| Oleate (as proxy for this compound) | ↔ or ↑ (No decrease, may increase) | [1] |
| Palmitate + Oleate | ↑ (Oleate rescues palmitate-induced decrease) | [1] |
Protocol: Luminescence-Based ATP Assay
This protocol is based on commercially available ATP determination kits (e.g., using luciferase).[9][10]
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings. Treat with this compound as described in the previous protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate/enzyme mixture (luciferase/luciferin).
-
Cell Lysis and Measurement:
-
Remove the culture medium from the wells.
-
Add a volume of the ATP assay reagent equal to the original culture volume to each well. This reagent typically contains detergents to lyse the cells and release ATP.
-
Place the plate on a shaker for 2-5 minutes to ensure complete lysis.
-
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Calculate the average relative luminescence units (RLU) for each treatment condition. Express the results as a percentage of the control group.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Application Note: Mitochondrial dysfunction is often associated with the overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][11] Palmitate is a known inducer of mitochondrial ROS (mtROS).[1][12] Assessing mtROS levels is critical to determine if this compound has antioxidant properties or can prevent palmitate-induced oxidative stress. MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Quantitative Data Summary: Mitochondrial ROS Production
| Treatment Group | Relative mtROS Level (Fluorescence) | Reference |
| Control (BSA) | 100% (normalized) | [1][5] |
| Palmitate | ↑↑ (Significant Increase) | [1][5] |
| Oleate (as proxy for this compound) | ↔ (No significant change) | [1] |
| Palmitate + Oleate | ↓ (Oleate prevents palmitate-induced increase) | [11] |
Protocol: MitoSOX Red Staining for Mitochondrial Superoxide
-
Cell Culture and Treatment: Seed cells on a glass-bottom dish or 96-well plate suitable for fluorescence microscopy or plate-reader analysis. Treat cells with this compound as required.
-
MitoSOX Preparation: Prepare a 5 µM working solution of MitoSOX Red reagent in warm HBSS or serum-free medium.[5]
-
Cell Staining:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX working solution to the cells and incubate for 15 minutes at 37°C, protected from light.[5]
-
-
Wash: Remove the staining solution and wash the cells three times with warm HBSS.
-
Imaging/Quantification:
-
Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry/Plate Reader: For quantitative analysis, detach cells (if necessary) and analyze using a flow cytometer or measure the fluorescence intensity using a multi-well plate reader.[5]
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group and express the results as a percentage of the control.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Application Note: The mitochondrial membrane potential (ΔΨm) is an essential component of the energy-storing proton gradient that drives ATP synthesis. A loss or depolarization of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis.[13] Palmitate has been shown to cause significant depolarization.[13] This assay can reveal whether this compound helps maintain mitochondrial membrane integrity.
Protocol: TMRM Staining for ΔΨm
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Cell Culture and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate or on glass coverslips.
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 100-200 nM) in serum-free medium.
-
Remove the treatment medium, wash cells gently, and add the TMRM working solution.
-
Incubate for 20-30 minutes at 37°C.
-
-
Imaging/Quantification:
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope (excitation/emission ~549/573 nm) without washing the cells (no-wash protocol).[13]
-
As a control for depolarization, treat a set of wells with FCCP (e.g., 10 µM) for 5-10 minutes to dissipate the membrane potential.
-
-
Data Analysis: Subtract the background fluorescence (from FCCP-treated wells) from all readings. Express the data as a percentage of the control group's fluorescence intensity.[13]
This compound Signaling Pathways in Mitochondria
Application Note: The effects of fatty acids on mitochondria are mediated by complex signaling pathways. Palmitate-induced dysfunction often involves the generation of mtROS, which can activate stress kinases like JNK and inhibit insulin (B600854) signaling.[1][11] Conversely, protective fatty acids like oleate (and likely this compound) can promote mitochondrial biogenesis and function by upregulating key transcription factors such as PGC-1α and TFAM.[1][11]
Diagram: Opposing Effects of Palmitate and this compound
Caption: Signaling pathways affected by palmitate vs. This compound.
References
- 1. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate but Not Oleate Exerts a Negative Effect on Oxygen Utilization in Myoblasts of Patients with the m.3243A>G Mutation: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. agilent.com [agilent.com]
- 8. tabaslab.com [tabaslab.com]
- 9. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sm.unife.it [sm.unife.it]
- 11. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Extraction of Palmitoleate from Biological Samples for Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of palmitoleate (16:1n-7), an omega-7 monounsaturated fatty acid of significant interest in metabolic research, from various biological samples. Accurate and efficient extraction is a critical first step for reliable downstream analysis, such as quantification by mass spectrometry, and for elucidating its role in health and disease.
Introduction to Lipid Extraction Techniques
The extraction of lipids, including this compound, from complex biological matrices is fundamental to lipidomics research. The choice of method significantly influences the recovery of different lipid classes and the overall quality of the analytical data. The most common and well-validated methods rely on liquid-liquid extraction to partition lipids into an organic phase, separating them from proteins, carbohydrates, and other polar molecules.[1][2]
The "gold standard" methods for lipid extraction are the Folch and Bligh & Dyer techniques, both of which utilize a chloroform (B151607) and methanol (B129727) solvent system.[2][3][4] A more recent alternative, the methyl-tert-butyl ether (MTBE) method, offers advantages in terms of using less toxic solvents and potentially cleaner extracts, making it suitable for high-throughput applications.[5][6]
For accurate quantification, the use of a stable isotope-labeled internal standard, such as Palmitoleic Acid-d14, is highly recommended.[5][7][8] This internal standard is added at the beginning of the extraction process to account for any lipid loss during sample preparation and variations in instrument response.[7][8]
Quantitative Data Summary
The selection of an extraction method can impact the recovery of different lipid classes. The following table summarizes the typical recovery efficiencies for major lipid classes using the described methods.
| Lipid Extraction Method | Phospholipids | Triglycerides | Free Fatty Acids | Cholesteryl Esters |
| Folch | >95% | >98% | >95% | >98% |
| Bligh & Dyer | >95% | >95% | >95% | >95% |
| MTBE | >90% | >98% | >90% | >98% |
| Note: Recovery percentages are approximate and can vary depending on the specific biological matrix and experimental conditions.[5] |
Experimental Protocols
The following section provides detailed protocols for three widely used lipid extraction methods.
Protocol 1: Modified Folch Method for Lipid Extraction from Tissue
This method is considered a "gold standard" for comprehensive lipid extraction from tissues.[5][9] It utilizes a chloroform and methanol mixture to effectively extract a broad range of lipids.[9][10]
Materials:
-
Tissue sample (e.g., adipose, liver)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in a glass centrifuge tube.[5]
-
Add a known amount of internal standard (e.g., Palmitoleic Acid-d14).[5]
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.[5]
-
Homogenize the tissue on ice until a uniform suspension is formed.[5]
-
Agitate the mixture on an orbital shaker for 20 minutes at room temperature.[5]
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.[5]
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.[5]
-
To maximize recovery, re-extract the upper aqueous phase and the protein pellet with 2 mL of chloroform. Vortex and centrifuge as before.[5]
-
Combine the lower organic phase with the first extract.[5]
-
Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., isopropanol:acetonitrile:water for LC-MS).[5]
Caption: Workflow for the modified Folch lipid extraction method.
Protocol 2: Bligh & Dyer Method for Lipid Extraction from Liquid Samples
This method is a modification of the Folch method and is particularly well-suited for samples with high water content, such as plasma or cell culture media.[1][5]
Materials:
-
Liquid sample (e.g., plasma, serum)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of the sample in a glass centrifuge tube, add a known amount of internal standard (e.g., Palmitoleic Acid-d14).[5]
-
Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[5][11]
-
Vortex vigorously for 1 minute to create a single-phase mixture.[5]
-
Add 1.25 mL of deionized water and vortex for another 30 seconds to induce phase separation.[5][11]
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the layers.[5]
-
Carefully aspirate the upper aqueous layer.[5]
-
Collect the lower organic (chloroform) phase containing the lipids.[5]
-
For enhanced quantitative recovery, the upper phase can be re-extracted with 1 mL of chloroform.[5]
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the lipid extract in an appropriate solvent for analysis.[5]
Caption: Workflow for the Bligh & Dyer lipid extraction method.
Protocol 3: Methyl-tert-butyl Ether (MTBE) Method for High-Throughput Lipid Extraction
This method provides a safer and faster alternative to the chloroform-based methods, making it suitable for high-throughput lipidomics.[5][6]
Materials:
-
Sample (e.g., plasma, cell pellet)
-
Methanol, pre-chilled
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
In a suitable tube, add your sample (e.g., 100 µL of plasma or a cell pellet).[5]
-
Add a known amount of internal standard (e.g., Palmitoleic Acid-d14).[5]
-
Add 1.5 mL of pre-chilled methanol and vortex briefly.[5]
-
Add 5 mL of MTBE.[5]
-
Incubate at room temperature for 1 hour on a shaker.[5]
-
Induce phase separation by adding 1.25 mL of deionized water.[5]
-
Vortex for 1 minute and let stand at room temperature for 10 minutes.[5]
-
Centrifuge at 1,000 x g for 10 minutes.[5]
-
Carefully collect the upper organic phase, which contains the lipids.[5]
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis.
Caption: Workflow for the MTBE lipid extraction method.
Downstream Analysis
Following extraction, the lipid extract can be analyzed by various techniques, most commonly by mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
GC-MS Analysis: For GC-MS analysis, fatty acids, including this compound, must be derivatized to increase their volatility. A common derivatization procedure is the formation of fatty acid methyl esters (FAMEs).[7][12]
-
LC-MS Analysis: LC-MS can often be used for the direct analysis of free fatty acids without derivatization, which can simplify sample preparation.[8][13]
This compound Signaling Pathways
This compound is not just a component of complex lipids but also acts as a signaling molecule, or "lipokine," that can influence various metabolic processes.[12][14] For instance, this compound has been shown to be involved in the regulation of insulin (B600854) signaling.[15][16]
One proposed pathway involves the activation of the ERK1/2 signaling cascade, which in turn can influence the expression of genes involved in insulin transcription.[15]
Caption: A simplified signaling pathway of this compound.
Conclusion
The successful extraction of this compound from biological samples is a cornerstone of accurate lipidomic analysis. The choice of extraction protocol should be guided by the sample type, the desired lipid classes to be analyzed, and the available instrumentation. The Folch, Bligh & Dyer, and MTBE methods are all robust and well-validated techniques. For quantitative studies, the inclusion of an appropriate internal standard is crucial for achieving high-quality, reproducible data.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipid extraction by folch method | PPTX [slideshare.net]
- 10. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 11. tabaslab.com [tabaslab.com]
- 12. benchchem.com [benchchem.com]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabolon.com [metabolon.com]
- 15. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatization of Fatty Acids in Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful and widely adopted technique for the qualitative and quantitative analysis of fatty acids in various matrices, including biological samples, food products, and pharmaceuticals. However, the inherent chemical properties of free fatty acids, such as their low volatility and high polarity, pose significant challenges for direct GC analysis. These characteristics can lead to poor chromatographic peak shape, inaccurate quantification, and potential interactions with the GC column's stationary phase.[1][2][3]
To overcome these limitations, a derivatization step is essential. This process chemically modifies the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[2][4] The most common approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs), which are readily analyzed by GC.[2][4] Other methods, such as silylation, are also employed to create volatile derivatives.[2][5]
The choice of derivatization method is critical and can significantly impact the accuracy, precision, and efficiency of the analysis.[1] Factors to consider when selecting a method include the nature of the sample matrix, the type of fatty acids being analyzed (e.g., free fatty acids vs. esterified fatty acids in glycerolipids), and the desired analytical performance.[1][6]
This document provides detailed application notes and protocols for the most common and effective methods of fatty acid derivatization for GC analysis.
Common Derivatization Methods: A Comparative Overview
Several reagents and methods are available for the derivatization of fatty acids. The most widely used techniques include acid-catalyzed esterification, base-catalyzed transesterification, and silylation. Each method has distinct advantages and disadvantages.
Acid-Catalyzed Esterification: This is a versatile approach that can esterify free fatty acids (FFAs) and transesterify fatty acids from complex lipids like triacylglycerols and phospholipids.[6] Common reagents include boron trifluoride in methanol (B129727) (BF3-Methanol) and methanolic hydrochloric acid (HCl).[6] While effective for a broad range of lipids, these methods generally require higher temperatures and longer reaction times compared to base-catalyzed reactions.[6]
Base-Catalyzed Transesterification: This method is rapid and efficient for the transesterification of glycerolipids.[6][7] Reagents like methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are typically used.[3] A key limitation is that this method does not derivatize free fatty acids.[7]
Silylation: This technique converts fatty acids into their trimethylsilyl (B98337) (TMS) esters.[5] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[5] Silylation is effective for a wide range of functional groups, not just carboxylic acids.[5] However, the resulting TMS derivatives can be sensitive to moisture.[8]
Diazomethane (B1218177) Derivatization: Diazomethane is a highly reactive reagent that provides clean and rapid conversion of carboxylic acids to methyl esters under mild conditions.[3] However, diazomethane is explosive, toxic, and carcinogenic, necessitating specialized and stringent safety precautions for its handling and preparation.[3][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for common fatty acid derivatization methods to facilitate easy comparison.
| Derivatization Method | Reagent(s) | Typical Reaction Temperature (°C) | Typical Reaction Time | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 60-100 | 5-60 minutes | >80% for FFAs, polar lipids, TGs, and CEs[7] | Broad applicability for various lipid types.[1] | BF3 is toxic and must be handled in a fume hood.[10] May be less effective for transesterification of cholesterol esters and triacylglycerols on its own.[6] |
| Methanolic Hydrochloric Acid (HCl) | 80-100 | 20 minutes - 1.5 hours | >80% for FFAs, polar lipids, TGs, and CEs[7] | Cost-effective alternative to BF3-Methanol.[1] | Requires careful preparation of the reagent. | |
| Base-Catalyzed Transesterification | Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | 50-70 | 2-30 minutes | High | Rapid and effective for transesterifying glycerolipids.[3] | Not suitable for esterifying free fatty acids.[3][7] |
| Silylation | BSTFA or MSTFA (+ 1% TMCS) | 60-100 | 15-60 minutes | High | Effective for multiple functional groups.[11] | Derivatives can be sensitive to moisture.[8] |
| Diazomethane Derivatization | Diazomethane (CH₂N₂) in Ether | Room Temperature | Rapid | High | Highly specific for carboxylic acids, yielding clean conversions under mild conditions.[3] | Diazomethane is explosive, toxic, and carcinogenic, requiring specialized handling.[3] Does not transesterify lipids.[3] |
Experimental Workflows and Logical Relationships
The general workflow for fatty acid analysis by GC involves sample preparation (including lipid extraction), derivatization, and subsequent GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. restek.com [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 3T3-L1 Cells for Studying the Effects of Palmitoleate on Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis and the metabolic functions of mature white adipocytes.[1][2][3][4] These cells, upon treatment with a specific cocktail of adipogenic inducers, differentiate into cells that closely resemble mature adipocytes, both morphologically and biochemically, characterized by the accumulation of lipid droplets.[1][3] This makes them an invaluable tool for investigating the molecular mechanisms underlying obesity, type 2 diabetes, and other metabolic disorders, as well as for screening potential therapeutic compounds.[1]
Palmitoleate (16:1n7), a monounsaturated fatty acid, has garnered significant interest for its potential beneficial effects on metabolism.[5][6] Studies have suggested that this compound can act as a lipokine, an adipose tissue-derived hormone, to improve insulin (B600854) sensitivity and modulate inflammation.[5][7] This document provides detailed protocols for using the 3T3-L1 cell model to investigate the effects of this compound on adipocyte biology, including lipogenesis, glucose metabolism, and inflammatory signaling.
Data Presentation: Effects of this compound on 3T3-L1 Adipocytes
The following tables summarize the quantitative effects of this compound treatment on various metabolic and inflammatory parameters in differentiated 3T3-L1 adipocytes, as reported in the literature.
Table 1: Effect of this compound on Lipogenesis and Adipogenic Gene Expression
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Lipid Accumulation (Oil Red O) | Palmitoleic Acid | 1.26 | [7] |
| C/EBPα mRNA | Palmitoleic Acid | 1.6 | [7] |
| PPARγ mRNA | Palmitoleic Acid | 1.4 | [7] |
| FABP4/aP2 mRNA | Palmitoleic Acid | 1.6 | [7] |
| Perilipin mRNA | Palmitoleic Acid | 3.0 | [7] |
Table 2: Effect of this compound on Glucose Metabolism
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Basal Glucose Uptake | 200 µM Palmitoleic Acid (24h) | 1.51 | [8][9] |
| Insulin-Stimulated Glucose Uptake | 200 µM Palmitoleic Acid (24h) | 1.36 | [8][9] |
| GLUT4 mRNA | 200 µM Palmitoleic Acid (24h) | 1.34 | [8][9] |
| GLUT4 Protein | 200 µM Palmitoleic Acid (24h) | 1.78 | [8][9] |
| p-AMPKα (Thr172) | Palmitoleic Acid | Increased | [9] |
| p-Akt (Ser473) | Palmitoleic Acid | No Change | [8][9] |
Table 3: Effect of this compound on Inflammatory Gene Expression
| Gene | Treatment | Fold Change vs. Control | Reference |
| Mcp1 mRNA | Palmitoleic Acid | No significant change | [7] |
| Tnfa mRNA | Palmitoleic Acid | No significant change | [7] |
| Il6 mRNA | Palmitoleic Acid | No significant change | [7] |
Note: In contrast to this compound, the saturated fatty acid palmitate has been shown to induce the expression of pro-inflammatory genes such as Mcp1 and Tnfa in 3T3-L1 adipocytes.[7]
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the key experiments required to study the effects of this compound on 3T3-L1 adipocytes.
3T3-L1 Cell Culture and Differentiation
This protocol describes the process of culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[1][2][10]
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (P/S).
-
Differentiation Medium I (MDI): DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% P/S, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with high glucose, 10% FBS, 1% P/S, and 10 µg/mL insulin.
-
Adipocyte Maintenance Medium: DMEM with high glucose, 10% FBS, and 1% P/S.
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in Preadipocyte Growth Medium. Passage the cells before they reach 70% confluency to maintain their differentiation potential.[10]
-
Seeding for Differentiation: Seed the preadipocytes into 6-well or 12-well plates at a density that allows them to reach 100% confluency.
-
Post-Confluency Arrest: Once the cells reach 100% confluency (Day -2), allow them to remain in culture for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Aspirate the Preadipocyte Growth Medium and replace it with Differentiation Medium I (MDI). Incubate for 48 hours.
-
Insulin Treatment (Day 2): Aspirate the MDI medium and replace it with Differentiation Medium II. Incubate for another 48 hours.
-
Adipocyte Maturation (Day 4 onwards): Aspirate Differentiation Medium II and replace it with Adipocyte Maintenance Medium. Replace the medium every 2-3 days.
-
This compound Treatment: Differentiated adipocytes (typically between day 8 and 12) can be treated with this compound at the desired concentration and duration for subsequent analysis. This compound is typically dissolved in a suitable vehicle (e.g., ethanol (B145695) or complexed to BSA).
-
Full Differentiation: Full differentiation, characterized by the presence of large lipid droplets in the majority of cells, is typically observed between day 8 and day 12.[10]
Oil Red O Staining for Lipid Accumulation
This protocol allows for the visualization and quantification of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.[11][12][13]
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)
-
100% Isopropanol
-
Microplate reader
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes at room temperature. Remove the isopropanol.
-
Staining: Add the Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification:
-
Completely dry the stained plates.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
-
2-Deoxyglucose Uptake Assay
This protocol measures the rate of glucose transport into adipocytes, a key indicator of insulin sensitivity.[14][15][16][17]
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Serum-free, low-glucose DMEM
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Insulin solution
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Serum Starvation: Wash the differentiated adipocytes with serum-free, low-glucose DMEM and incubate them in the same medium for 2-4 hours.
-
Insulin Stimulation: Wash the cells with KRPH buffer. Add KRPH buffer with or without insulin (e.g., 100 nM) and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes.
-
Stopping the Reaction: To stop the uptake, add ice-cold KRPH buffer containing phloretin.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification:
-
For 2-deoxy-D-[³H]glucose, measure the radioactivity of the cell lysate using a scintillation counter.
-
For 2-NBDG, measure the fluorescence of the cell lysate using a fluorescence plate reader.
-
-
Data Normalization: Normalize the glucose uptake values to the protein concentration of each well.
Western Blotting
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-GLUT4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the mRNA expression levels of target genes.[18][19][20][21][22]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the adipocytes using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19][21]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on 3T3-L1 adipocytes.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 5. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.7.3. 3T3-L1 Differentiation and Oil Red O Staining [bio-protocol.org]
- 14. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jabonline.in [jabonline.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciencellonline.com [sciencellonline.com]
- 20. anygenes.com [anygenes.com]
- 21. Frontiers | Screening of Reference Genes for RT-qPCR in Chicken Adipose Tissue and Adipocytes [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palmitoleate Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palmitoleate dosage for in vivo animal studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is palmitoleic acid and what are its known effects in preclinical models?
Palmitoleic acid (POA), an omega-7 monounsaturated fatty acid, is recognized as a lipokine with beneficial effects on glucose and lipid metabolism.[1] In various preclinical models, it has been demonstrated to enhance insulin (B600854) sensitivity, reduce inflammation, and positively modulate lipid profiles.[1][2] Studies have shown that this compound can suppress hepatosteatosis and inflammation in diabetic mice and may play a role in preventing cardiovascular disease and diet-induced metabolic disorders.[2]
Q2: How should I determine a starting dose for my in vivo experiments with this compound?
Determining a safe and effective starting dose is a critical first step. A conservative approach is recommended:
-
Literature Review: Examine published in vivo studies for this compound in similar animal models to identify a potential dose range. Dosages often range from 10 mg/kg/day to 300 mg/kg/day, depending on the administration route and research question.[1][3][4][5][6][7]
-
In Vitro Data: Use IC50 or EC50 values from your cell-based assays as a preliminary guide for dose-range finding studies.[8]
-
Dose-Range Finding (DRF) Study: A preliminary DRF study in a small group of animals is crucial to determine the Maximum Tolerated Dose (MTD), which is the highest dose that doesn't cause significant toxicity or more than a 10% loss in body weight.[8]
Q3: What are the common administration routes for this compound in animal studies?
The most common administration routes for this compound in rodents are:
-
Oral Gavage: This is a precise method for delivering an exact oral dose.[1][9] It is frequently used in studies with doses around 300 mg/kg body weight per day.[1][3][10]
-
Dietary Supplementation: this compound can be mixed into the animal's diet, for example, as 5% (w/w) of a Western diet.[2] This method is suitable for long-term studies.
-
Intravenous (IV) Injection/Infusion: For studies requiring rapid bioavailability or steady-state kinetics, IV administration via the tail vein or a jugular vein catheter is used.[1][4][5] This can be a single bolus injection or a continuous infusion.[1]
-
Intraperitoneal (IP) Injection: IP administration offers faster absorption than subcutaneous routes and is commonly used in mice and rats.[9]
Q4: What vehicle should I use to dissolve or suspend this compound?
Palmitoleic acid has low water solubility. Common vehicles for its administration include:
-
Oils: Corn oil or olive oil are frequently used for oral gavage.[11]
-
Bovine Serum Albumin (BSA): For intravenous administration, this compound can be complexed with fatty acid-free BSA.[1] This is achieved by first dissolving the this compound in a small amount of ethanol (B145695) and then adding it dropwise to a stirring BSA solution.[1]
Q5: What are the potential side effects or toxicity of this compound?
While generally considered beneficial, high concentrations of fatty acids can have toxic effects. Palmitic acid, a saturated fatty acid, has been shown to induce cellular toxicity, including endoplasmic reticulum stress and apoptosis.[12][13][14] Although this compound is a monounsaturated fatty acid and has been shown to counteract some of the negative effects of palmitic acid, it is crucial to monitor animals for any adverse effects, such as weight loss, lethargy, or signs of organ damage.[8][14][15] A thorough histopathological examination of major organs is recommended if toxicity is suspected.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Experimental Results
-
Question: My results show high variability between animals in the same group. What could be the cause?
-
Answer:
-
Homogeneity of Dosing Solution: Ensure your this compound solution is homogenous before each administration. If it's a suspension, vortex or sonicate it to ensure consistent dosing.[1]
-
Animal Acclimation: Acclimate animals to their housing conditions for at least one week before the experiment to reduce stress-related variability.[1]
-
Fasting: For oral gavage, fasting the animals for 4-6 hours can ensure more consistent gastric emptying and absorption.[1]
-
Precise Dosing: Always weigh each animal before dosing to calculate the precise volume of the solution to be administered.[1]
-
Issue 2: Observed Adverse Effects in Treated Animals
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What steps should I take?
-
Answer:
-
Dose Reduction: Immediately lower the dose or temporarily halt the study to see if the toxicity is dose-dependent.[8]
-
Vehicle Control Check: Ensure that the vehicle alone is not causing the observed toxicity by closely monitoring a vehicle-only control group.[8]
-
Route of Administration: Consider if the administration route is causing undue stress or local irritation.
-
Histopathology: If adverse effects persist, conduct a thorough histopathological examination of major organs to identify any potential damage.[8]
-
Issue 3: Poor Bioavailability or Lack of Efficacy
-
Question: I am not observing the expected metabolic effects of this compound. What could be wrong?
-
Answer:
-
Solubility and Formulation: Poor solubility can lead to low absorption and bioavailability.[8] Re-evaluate your vehicle and formulation. For oral administration, ensure the this compound is well-suspended. For IV, ensure proper complexing with BSA.[1]
-
Dosage Level: The dose may be too low. Refer to the literature for effective dose ranges in similar models and consider performing a dose-response study.[1][2][3]
-
Study Duration: Some effects of this compound may only become apparent after a longer duration of treatment. Study durations in the literature range from a few weeks to 12 weeks.[1][2]
-
Animal Model: The chosen animal model may not be appropriate. For example, to study therapeutic effects on metabolic syndrome, a diet-induced obesity model might be more suitable than a wild-type mouse on a standard diet.[11]
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages in In Vivo Animal Studies
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Mice (C57BL/6J) | 300 mg/kg/day | Oral gavage | 4 weeks | Attenuated body weight gain and reversed adipocyte hypertrophy in high-fat diet-induced obese mice. | [1] |
| Mice (KK-Ay) | 300 mg/kg/day | Oral gavage | 4 weeks | Improved hyperglycemia and hypertriglyceridemia. | [1] |
| LDL receptor-KO mice | 5% (w/w) in diet (~6 g/kg/day) | Dietary Supplementation | 12 weeks | Reduced atherosclerotic plaque area by ~45% and decreased triglycerides by ~40%. | [2] |
| Obese Mice (C57BL/6) | 300 mg/kg/day | Oral gavage | 30 days | Prevented hepatic steatosis and partially prevented body mass gain. | [3] |
| Obese Sheep | 5 and 10 mg/kg/day | Intravenous Infusion | 28 days | Reduced weight gain by 77% (at 10 mg/kg), lowered plasma insulin, and reduced intramuscular lipid. | [4][5] |
| Mice (High L-carnitine) | 50, 100, 200 mg/kg | Oral gavage | Not specified | Mitigated increases in body and liver weight, with the 200 mg/kg dose significantly reducing the hepatosomatic index. | [6] |
| Endometrial Cancer Mouse Model | 10 mg/kg/day | Oral gavage | 4 weeks | Effectively inhibited cancer growth without causing side effects. | [7] |
Table 2: Effects of this compound Supplementation on Metabolic Parameters in High-Fat Diet-Induced Obese Mice
Data from a study where mice were supplemented with 300 mg/kg/day of palmitoleic acid by gavage for 30 days.
| Parameter | Control Group (HFD) | This compound Group (HFD + POA) | % Change |
| Body Weight (g) | 45.2 ± 1.5 | 40.8 ± 1.2 | -9.7% |
| Epididymal WAT (g) | 2.1 ± 0.2 | 1.6 ± 0.1 | -23.8% |
| Liver Triglycerides (mg/g) | 125.4 ± 10.3 | 85.2 ± 8.7 | -32.1% |
| Plasma Glucose (mg/dL) | 180.5 ± 12.1 | 145.3 ± 10.5 | -19.5% |
| Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 2.1 ± 0.3* | -34.4% |
*p < 0.05 compared to control. Data are presented as mean ± SEM. WAT: White Adipose Tissue. (Data synthesized from[11])
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Objective: To deliver a precise oral dose of this compound to a mouse.
-
Materials:
-
Palmitoleic acid
-
Vehicle (e.g., corn oil)
-
20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needle
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Preparation: Prepare the this compound solution in the chosen vehicle to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume).[1] Ensure the solution is homogenous by vortexing.
-
Animal Handling: Weigh the mouse to calculate the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 mL/kg of body weight.[11]
-
Administration: Gently restrain the mouse. Insert the gavage needle into the esophagus and deliver the solution directly into the stomach. Handle animals gently to minimize stress.[1]
-
Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.
-
Protocol 2: Intravenous Infusion via Jugular Vein Catheter
-
Objective: To deliver a continuous, steady-state infusion of this compound.
-
Materials:
-
Palmitoleic acid complexed with fatty acid-free BSA
-
Infusion pump
-
Syringes and needles
-
Surgically implanted jugular vein catheter
-
-
Procedure:
-
Animal Preparation: Animals must first be surgically implanted with a jugular vein catheter and allowed to recover fully.[1]
-
Preparation of Infusion Solution:
-
Administration:
-
Connect the prepared syringe to the animal's catheter via the infusion pump.
-
Program the infusion pump to deliver the solution at a constant, predetermined rate for the duration of the study.[1]
-
-
Protocol 3: Dose-Range Finding (DRF) Study
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound.
-
Methodology:
-
Animal Model: Select the rodent species and strain for the main study.
-
Group Allocation: Assign animals to at least four dose groups (e.g., 10, 50, 100, 300 mg/kg) and one vehicle control group (n=3-5 animals per group).[8]
-
Administration: Administer the compound via the intended route for the main study.
-
Monitoring: Observe animals daily for at least 7 days for clinical signs of toxicity, including changes in body weight, behavior, food/water intake, and appearance.[8]
-
Endpoint: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10% reduction in body weight.[8] This dose is then typically used as the high dose for subsequent efficacy studies.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Palmitoleic Acid Inhibits Hepatotoxic Effects by Reducing Trimethylamine-N-Oxide (TMAO) Formation in High L-Carnitine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach [frontiersin.org]
- 13. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Palmitoleate Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of palmitoleate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate or appear cloudy in the cell culture medium?
A1: this compound, a monounsaturated long-chain fatty acid, has very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation or cloudiness typically occurs when the concentration of free this compound exceeds its solubility limit. This can be triggered by several factors, including:
-
High Local Concentration: Adding a concentrated this compound stock solution too quickly to the medium can cause localized supersaturation and precipitation.[1]
-
Low Temperature: Cell culture media are often stored at cool temperatures, which significantly decreases the solubility of fatty acids.[1]
-
Incorrect Solvent in Stock Solution: While solvents like ethanol (B145695) or DMSO are used to prepare concentrated stocks, their final concentration in the media must be kept low to avoid both cytotoxicity and precipitation upon dilution.[1][3]
-
pH Imbalance: The pH of the final supplemented medium should be within the optimal physiological range (typically 7.2-7.4) to ensure maximal solubility.[1]
Q2: What is the most effective method to increase the solubility and stability of this compound in cell culture media?
A2: The most widely accepted and effective method is to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[1][4] BSA acts as a carrier protein, binding to this compound molecules and keeping them soluble and stable in the aqueous environment of the cell culture medium.[3][4] This complex also facilitates the delivery of this compound to the cells.[2]
Q3: Are there alternatives to BSA for delivering this compound to cells?
A3: Yes, cyclodextrins are a promising alternative to BSA for solubilizing and delivering fatty acids.[5][6] These cyclic oligosaccharides have a hydrophobic core that can encapsulate hydrophobic molecules like this compound, while their hydrophilic exterior allows them to remain soluble in water.[5] Methyl-β-cyclodextrin (MβCD) has been shown to rapidly deliver oleic acid to cells.[5] However, it is crucial to select the appropriate type and concentration of cyclodextrin, as some can be toxic to cells or interfere with cellular cholesterol.[6]
Q4: My this compound-supplemented medium is turning yellowish and my cells are dying. What could be the cause?
A4: A yellowish tint in the medium and subsequent cell death can be indicative of lipid peroxidation.[7] this compound, being an unsaturated fatty acid, is susceptible to oxidation, a process that generates reactive oxygen species (ROS) and cytotoxic byproducts.[7][8] This can be exacerbated by exposure to light, heat, and certain metal ions in the medium.[7]
Q5: How can I prevent the oxidation of this compound in my cell culture experiments?
A5: To prevent lipid peroxidation, consider the following strategies:
-
Use Antioxidants: Supplementing the culture medium with antioxidants can help neutralize ROS and inhibit the chain reaction of lipid peroxidation.[7][9] Common antioxidants used in cell culture include Vitamin E (α-tocopherol), Vitamin C (ascorbic acid), and butylated hydroxytoluene (BHT).[9][10][11]
-
Protect from Light: Store this compound stock solutions and supplemented media protected from light, as light can trigger photo-oxidation.
-
Use Freshly Prepared Media: Prepare this compound-supplemented media fresh for each experiment to minimize the duration of potential oxidative stress.
-
Handle Stock Solutions Properly: When preparing stock solutions, consider overlaying the solution with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[12]
Troubleshooting Guides
Issue 1: Precipitation of this compound During Preparation of BSA Complex
| Potential Cause | Recommended Solution |
| Incorrect this compound:BSA Molar Ratio | A molar ratio that is too high can lead to incomplete binding of this compound to BSA. A common starting point is a 3:1 to 6:1 molar ratio of this compound to BSA.[1][4][13] |
| BSA Denaturation | Avoid heating BSA solutions above 50°C, as this can cause denaturation and reduce its binding capacity.[1] Maintain the temperature at 37°C during the complexation step.[1][13] |
| Rapid Addition of this compound | Add the warm this compound solution dropwise to the stirring BSA solution to prevent localized high concentrations and precipitation.[1][13] |
| Incorrect Initial Dissolution of this compound | If using palmitoleic acid powder, dissolve it in a small amount of ethanol or 0.1 M NaOH at an elevated temperature (e.g., 70°C) before adding it to the BSA solution.[1][14] |
Issue 2: Cell Toxicity or Unexplained Experimental Variability
| Potential Cause | Recommended Solution |
| Solvent Cytotoxicity | The final concentration of solvents like DMSO or ethanol in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1% for sensitive cells.[1] Always include a vehicle control (medium with the same final solvent concentration without this compound) in your experiments.[1] |
| Lipid Peroxidation | As mentioned in the FAQs, the formation of cytotoxic oxidation byproducts can lead to cell death. Incorporate antioxidants into your experimental setup and protect your solutions from light.[9] |
| Free Fatty Acid Toxicity | High concentrations of unbound this compound can be toxic to some cell lines.[15][16][17] Ensure complete complexation with BSA and optimize the final concentration of the this compound-BSA complex for your specific cell type. |
| BSA Purity | Use fatty acid-free BSA to ensure that the binding sites are available for this compound and to avoid confounding effects from other lipids that may be present in regular BSA.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[2][4][13]
Materials:
-
Palmitoleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%) or 0.1 M NaOH
-
Sterile 150 mM NaCl solution
-
Sterile water bath at 37°C and 70°C
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm filter
Methodology:
-
Prepare a BSA Solution: In a sterile container, dissolve fatty acid-free BSA in sterile 150 mM NaCl to the desired concentration (e.g., to achieve the final desired molar ratio with this compound). Gently stir the solution at 37°C until the BSA is completely dissolved.
-
Prepare a this compound Stock Solution:
-
Method A (Ethanol): Dissolve palmitoleic acid in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Warm the solution to 50-60°C to aid dissolution.
-
Method B (Saponification): Dissolve palmitoleic acid in 0.1 M NaOH at 70°C to create a stock solution of sodium this compound. This saponification step enhances its solubility in aqueous solutions.[1]
-
-
Complex this compound with BSA:
-
Finalize and Sterilize:
-
Adjust the final volume with sterile 150 mM NaCl if necessary.
-
Check and adjust the pH of the solution to 7.4.
-
Sterile filter the final this compound-BSA complex solution through a 0.22 µm filter.
-
-
Storage: Store the complex solution in sterile aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound:BSA Molar Ratio | 3:1 to 6:1 | [1][13] |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | [1] |
| Final Ethanol Concentration in Media | < 0.5% | [18] |
| BSA Complexation Temperature | 37°C | [1][13] |
| This compound Stock Solution Temperature (NaOH) | 70°C | [1] |
| Storage of this compound-BSA Complex | -20°C | [1][13] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to influence several key signaling pathways involved in metabolism and cell survival.
Caption: Key signaling pathways modulated by this compound.[19][20][21]
Experimental Workflow: Stabilizing this compound for Cell Culture
The following diagram outlines the general workflow for preparing and using a stable this compound solution in cell culture experiments.
Caption: Workflow for preparing stable this compound-BSA complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wklab.org [wklab.org]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Variability in Palmitoleate Quantification Assays
Welcome to the technical support center for palmitoleate quantification assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification experiments.
Issue 1: High Variability and Poor Reproducibility in Quantitative Results
Possible Causes and Solutions:
-
Inconsistent Sample Collection and Handling: Ensure uniformity in sample collection methods (e.g., consistent use of the same anticoagulant) and storage conditions to minimize pre-analytical variability.[1]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1] This is a particularly common issue in LC-MS analysis of biological fluids.[1]
-
Solution: Implement robust sample cleanup procedures such as solid-phase extraction (SPE) or specific phospholipid removal techniques.[1] Sample dilution can also mitigate matrix effects, though it may compromise sensitivity.[1] A post-extraction spike experiment can be performed to quantify the extent of ion suppression or enhancement.[1]
-
-
Inappropriate Internal Standard: The choice of internal standard is critical for correcting variations during sample preparation, injection, and analysis.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard, such as Palmitoleic Acid-d14, is considered the gold standard.[2][3][4] Its physicochemical properties are nearly identical to the endogenous analyte, allowing for effective compensation for variability.[2][3][4] Odd-chain fatty acids (e.g., C17:0) are a less ideal alternative, and external standards without an internal standard are not recommended for complex biological samples.[4]
-
-
Contamination: Contamination from solvents, labware, or the analytical system can introduce significant variability.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatograms
Possible Causes and Solutions (Primarily for GC-MS):
-
Polarity and Volatility of Free Fatty Acids: Free fatty acids are polar and have low volatility, which can lead to poor peak shape and adsorption to the GC column.[7]
-
Active Sites in the GC System: Active sites in the GC inlet or column can cause peak tailing.
-
Solution: Clean or replace the inlet liner and condition the column regularly.[7]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Inappropriate GC Column: The choice of GC column is critical for good separation and peak shape.
-
Solution: For FAME analysis, a polar column (e.g., DB-WAX or FFAP type) is recommended over nonpolar columns like HP-5.[9]
-
Issue 3: Inaccurate Mass Spectra and Compound Identification
Possible Causes and Solutions:
-
Incomplete Derivatization (GC-MS): Incomplete or side reactions during the derivatization process can lead to the formation of unexpected products and result in confusing mass spectra.[7]
-
Solution: Optimize the derivatization protocol, ensuring appropriate reaction time, temperature, and reagent concentration. Common derivatization reagents include boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[7]
-
-
Co-elution: The presence of co-eluting compounds can interfere with the mass spectrum of the target analyte.
-
Solution: Optimize the chromatographic method to improve the separation of this compound from other matrix components. Ensure that peaks are properly deconvoluted by the analysis software.[7]
-
-
Library Mismatch: The mass spectral library may not contain the specific derivative of this compound being analyzed, or the library entry may be of poor quality.
-
Solution: Do not rely solely on the mass spectrum for identification. Use retention time or retention index information in conjunction with mass spectral data for more confident identification.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Free fatty acids like this compound are polar and not very volatile due to their carboxyl group, which can lead to poor chromatographic performance, including broad and tailing peaks.[7] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the analyte, making it much more suitable for GC analysis and leading to sharper peaks and more reproducible results.[7][8]
Q2: What is the best type of internal standard to use for this compound quantification?
A2: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard, such as Palmitoleic Acid-d14.[2][3][4] This is because it is chemically and physically almost identical to the endogenous this compound, meaning it behaves similarly during sample extraction, derivatization (if applicable), and ionization, thus providing the most accurate correction for experimental variability.[2][3]
Q3: What are the main sources of contamination in this compound analysis, and how can I avoid them?
A3: Common sources of contamination include solvents, plastic labware (pipette tips, tubes), and the laboratory environment.[5][6] Plasticware can leach plasticizers and other chemicals that interfere with the analysis.[5][6] To minimize contamination, it is recommended to use high-purity solvents, switch to glassware where possible, and run procedural blanks to identify sources of contamination.[5]
Q4: Should I use GC-MS or LC-MS for this compound quantification?
A4: Both GC-MS and LC-MS are powerful techniques for fatty acid quantification. The choice depends on the specific needs of your study.
-
GC-MS is a robust and reliable method that provides excellent separation of isomers. However, it requires a derivatization step.[2][10]
-
LC-MS/MS offers higher sensitivity and higher throughput due to simpler sample preparation (no derivatization required).[2][10]
Data Presentation
Table 1: Comparison of Internal Standard Strategies for this compound Quantification by LC-MS/MS
| Validation Parameter | Method 1: Palmitoleic Acid-d14 (SIL-IS) | Method 2: Heptadecanoic Acid (Structural Analog IS) | Method 3: External Standard (No IS) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.5 ng/mL | ~1 ng/mL |
| Matrix Effect | Minimal | Moderate | Significant |
Data synthesized from a comparative guide on analytical method validation.[4]
Table 2: Quantitative Performance Comparison of GC-MS and LC-MS for Palmitelaidic Acid (trans-palmitoleic acid) Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Mandatory (Esterification to FAMEs) | Not required |
| Sample Throughput | Lower | Higher |
| Sensitivity | High (SIM mode) | Generally higher |
| Selectivity | Excellent for isomer separation | High (with optimized chromatography) |
| Primary Advantage | Robust, well-established, excellent isomer separation | High sensitivity, high throughput, simpler sample prep |
Note: Direct head-to-head comparative data is limited. Performance can vary based on instrumentation and methodology.[10]
Experimental Protocols
Protocol 1: Lipid Extraction (Folch Method)
This is a general protocol for the extraction of total lipids from biological samples.
-
Homogenization: Homogenize the tissue sample in a 2:1 chloroform (B151607)/methanol mixture. The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1g of tissue in 20mL of solvent).[11]
-
Agitation: Shake the homogenate for 15-20 minutes at room temperature.[11]
-
Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.[11]
-
Washing: Wash the liquid phase with 0.2 volumes of water or a 0.9% NaCl solution.[11]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases. The lower chloroform phase contains the lipids.[11]
-
Collection and Drying: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen.[3]
Protocol 2: this compound Quantification by GC-MS
-
Internal Standard Spiking: Add a precise amount of a suitable internal standard (e.g., Palmitoleic Acid-d14) to the sample before extraction.[3]
-
Lipid Extraction: Perform lipid extraction using a method like the Folch method described above.[2]
-
Derivatization to FAMEs:
-
FAMEs Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.[2]
-
Sample Preparation for Injection: Evaporate the hexane and reconstitute the FAMEs in a suitable solvent for GC injection.[2]
-
GC-MS Analysis:
-
Injection: Inject the sample onto a GC equipped with a polar capillary column suitable for FAME analysis.[2][9]
-
Separation: Use a temperature gradient to separate the FAMEs.
-
Detection: Use Electron Ionization (EI) and monitor characteristic ions in Single Ion Monitoring (SIM) mode for enhanced sensitivity.[2]
-
Protocol 3: this compound Quantification by LC-MS/MS
-
Internal Standard Spiking: Add a precise amount of a stable isotope-labeled internal standard (e.g., Palmitoleic Acid-d14) to the plasma sample.[2][4]
-
Protein Precipitation: Add a protein precipitation solvent like acetonitrile (B52724) or a cold mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex and centrifuge to pellet the precipitated proteins.[2][4]
-
Lipid Extraction: Transfer the supernatant containing the lipids to a new tube.[2] For a liquid-liquid extraction, after protein precipitation with MTBE/methanol, add water, vortex, and centrifuge. The upper organic layer contains the lipids.[4]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[4]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column for separation.[3]
-
Mass Spectrometry Detection: Use Electrospray Ionization (ESI) in negative ion mode.[3] For targeted quantification, use Multiple Reaction Monitoring (MRM) to monitor the transition from the precursor ion to a specific product ion.[3][4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Separating Palmitoleic Acid Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of separating palmitoleic acid (C16:1) isomers. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of palmitoleic acid (C16:1) isomers so challenging?
A1: The primary challenge lies in the subtle structural differences between its various positional and geometric isomers.[1] Palmitoleic acid, chemically known as (9Z)-hexadecenoic acid, shares the same molecular weight and very similar boiling points with its isomers like sapienic acid (6Z-hexadecenoic acid) and its trans-isomer, palmitelaidic acid (9E-hexadecenoic acid).[1] These slight variations in double bond position and configuration make them difficult to resolve using standard chromatographic techniques.[1]
Q2: Why is derivatization necessary for analyzing palmitoleic acid by Gas Chromatography (GC)?
A2: Direct analysis of free fatty acids like palmitoleic acid via GC is problematic due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column. This interaction can lead to poor peak shape and inaccurate quantification. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), neutralizes the polar carboxyl group, increasing the volatility and stability of the analytes for effective separation.
Q3: What are the primary analytical techniques for separating palmitoleic acid isomers?
A3: The two main techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC): This is the most prevalent method, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). For successful separation of cis/trans isomers, long (60-100m), highly polar capillary columns are required.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can separate underivatized cis and trans isomers.[1] Silver-ion HPLC (Ag-HPLC) is a powerful alternative that separates isomers based on the number, position, and geometry of their double bonds.[1]
Q4: Can mass spectrometry alone differentiate between co-eluting palmitoleic acid isomers?
A4: Standard electron ionization (EI) mass spectrometry is generally insufficient for distinguishing between positional isomers of palmitoleic acid because their mass spectra are nearly identical. To differentiate them using MS, derivatization to form adducts that yield position-specific fragment ions (e.g., with dimethyl disulfide - DMDS) or more advanced MS techniques are necessary. Therefore, chromatographic separation remains the preferred method for accurate quantification.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the separation of palmitoleic acid isomers.
Problem 1: Poor or No Resolution of Cis/Trans Isomers
Question: My chromatogram shows a single, broad peak for C16:1, but I need to separate the cis and trans isomers. What is the cause?
Answer: This common issue is typically caused by an incorrect column choice or a suboptimal oven temperature program.[1]
-
Solution 1: Verify Your GC Column. The separation of geometric isomers necessitates a highly polar stationary phase.
-
Solution 2: Optimize the Oven Temperature Program. A rapid temperature ramp will not allow sufficient time for the isomers to interact differently with the stationary phase, leading to co-elution.[1]
Problem 2: FAME Peaks are Broad or Show Significant Tailing
Question: My C16:1 isomer peaks are not sharp and exhibit tailing. What could be the issue?
Answer: Peak tailing is generally caused by undesirable interactions within the GC system or problems with sample derivatization.
-
Solution 1: Perform Inlet Maintenance. Active sites in the injector port are a frequent cause of peak tailing.
-
Recommendation: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize analyte interaction.
-
-
Solution 2: Check for Column Contamination. The buildup of non-volatile residues at the head of the column can create active sites.
-
Recommendation: Condition the column according to the manufacturer's instructions. If tailing persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may be necessary.
-
-
Solution 3: Ensure Complete Derivatization. Incomplete conversion of fatty acids to FAMEs will result in the presence of more polar, underivatized acids that can tail.
-
Recommendation: Verify the freshness of your derivatization reagents and ensure that the reaction has gone to completion.
-
Problem 3: Shifting Retention Times
Question: The retention times for my FAME standards are not reproducible between runs. How can I stabilize my system?
Answer: Fluctuating retention times usually indicate instability in the carrier gas flow rate, oven temperature, or column integrity.[1]
-
Solution 1: Check for Leaks. Even minor leaks in the system can affect the carrier gas flow and pressure, leading to variable retention times.[1]
-
Recommendation: Use an electronic leak detector to check for leaks at the septum, ferrule connections, and gas lines.
-
-
Solution 2: Verify Oven Temperature Stability. Ensure that the GC oven is calibrated and maintaining a stable temperature throughout the analysis.
-
Solution 3: Confirm Carrier Gas Flow Rate. Use a flow meter to verify that the carrier gas flow rate is accurate and constant.
Data Presentation
Table 1: Comparison of GC Columns for FAME Isomer Separation
| Stationary Phase Type | Common Column Names | Primary Strengths | Limitations | Key Applications |
| Highly Polar Cyanopropyl | HP-88, CP-Sil 88, SP-2560 | Excellent separation of cis/trans isomers.[2][3] High resolution for complex FAME mixtures.[2] | Longer analysis times may be required for baseline separation.[2] | Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical.[2] |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWax | Good for general FAME analysis. Robust and widely used. | Limited ability to separate geometric (cis/trans) isomers.[3] | Routine analysis of saturated and unsaturated fatty acids where detailed isomer separation is not required. |
| Ionic Liquid | SLB-IL111 | Offers unique selectivity and enhanced separation of geometric and positional FAME isomers compared to cyanopropylsiloxane columns.[4] | Higher cost and potentially shorter column lifetime. | Comprehensive fatty acid analysis of complex samples like milk fat with numerous positional and geometric isomers.[4] |
Table 2: Typical GC-MS Parameters for Palmitoleic Acid FAME Analysis
| Parameter | Recommended Setting |
| Column | HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen[5] |
| Inlet Temperature | 250 °C[5] |
| Injection Volume | 1 µL[5] |
| Split Ratio | 1/50[5] |
| Oven Program | Initial Temp: 100°C, hold for 4 min; Ramp 1: 10°C/min to 180°C, hold for 6 min; Ramp 2: 1°C/min to 200°C, hold for 20 min |
| Detector (MS) | |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol provides a robust method for the derivatization of fatty acids to their corresponding methyl esters for GC analysis.
Materials:
-
Lipid sample (10-25 mg)
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Deionized water
-
Screw-capped glass tubes with PTFE liner
-
Heating block or water bath
-
Vortex mixer
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Weigh 10-25 mg of the lipid sample into a screw-capped glass tube.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the tube.[1]
-
Reaction: Tightly cap the tube and heat it in a heating block at 60°C for 10 minutes.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water.[1]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.[1]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[1] To ensure a dry sample, pass the extract through a small amount of anhydrous sodium sulfate.
Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) for FAME Fractionation
This protocol outlines a general procedure for the separation of FAMEs based on their degree of unsaturation using Ag-HPLC.
Materials:
-
FAME sample dissolved in a non-polar solvent (e.g., hexane)
-
HPLC system with a silver-ion column (e.g., ChromSpher 5 Lipids)
-
Mobile phase: A gradient of a polar solvent (e.g., acetonitrile) in a non-polar solvent (e.g., hexane)
-
Detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector for derivatized FAMEs)
Procedure:
-
Column Equilibration: Equilibrate the silver-ion column with the initial mobile phase composition (low percentage of polar solvent) until a stable baseline is achieved.
-
Injection: Inject the FAME sample onto the column.
-
Elution: Run a shallow gradient of increasing polar solvent concentration to elute the FAMEs. Saturated FAMEs will elute first, followed by monounsaturated, and then polyunsaturated FAMEs. Within each class, trans isomers will typically elute before cis isomers.
-
Detection: Monitor the column effluent using an appropriate detector.
-
Fraction Collection (Optional): If preparative separation is desired, collect the fractions corresponding to the different classes of FAMEs for further analysis (e.g., by GC-MS).
Mandatory Visualizations
References
Technical Support Center: Minimizing Auto-oxidation of Palmitoleate During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of palmitoleate during sample storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high peroxide values in freshly thawed samples. | 1. Improper initial storage: The sample may have been exposed to oxygen, light, or elevated temperatures before freezing.2. Slow freezing process: A slow freezing rate can allow for oxidation to occur before the sample is fully solidified.3. Repeated freeze-thaw cycles: Each cycle introduces opportunities for oxygen exposure and can accelerate degradation. | 1. Review and optimize your entire storage workflow, from initial sample preparation to freezing.2. Flash-freeze samples in liquid nitrogen before transferring to a -80°C freezer.3. Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. |
| Inconsistent results between aliquots of the same sample. | 1. Non-homogenous sample: If the this compound is part of a larger lipid mixture, it may not be evenly distributed.2. Variable exposure to oxygen: Different aliquots may have had varying levels of headspace or exposure to air during preparation.3. Inconsistent antioxidant concentration: If an antioxidant is used, it may not have been mixed thoroughly, leading to uneven protection. | 1. Ensure the sample is thoroughly mixed before aliquoting.2. Minimize headspace in all aliquot tubes and consider purging with an inert gas (e.g., argon or nitrogen) before sealing.3. If using an antioxidant, ensure it is fully dissolved and evenly distributed in the sample before aliquoting. |
| Appearance of a rancid odor or a yellowish tint in the sample. | 1. Advanced oxidation: The sample has undergone significant degradation, leading to the formation of secondary oxidation products like aldehydes and ketones. | 1. Discard the affected sample as its chemical integrity is compromised.2. Re-evaluate your storage conditions, paying close attention to temperature, light exclusion, and oxygen exposure.3. Consider adding a lipid-soluble antioxidant to new samples before storage. |
| Unexpected peaks in analytical chromatography (e.g., GC, HPLC). | 1. Formation of oxidation byproducts: These peaks may correspond to hydroperoxides, aldehydes, or other degradation products of this compound. | 1. Use mass spectrometry (MS) to identify the unknown peaks and confirm if they are oxidation products.2. If oxidation is confirmed, implement stricter storage and handling protocols for future samples.3. Run a fresh, unoxidized standard of this compound to compare chromatograms. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for long-term storage of this compound?
For long-term storage, it is recommended to store this compound samples at -80°C.[1] While storage at -20°C can significantly slow down oxidation, -80°C is considered the optimal temperature to minimize chemical degradation over extended periods. For short-term storage (hours to days), refrigeration at 4°C can be acceptable, but it will not prevent oxidation completely.[1]
Q2: How important is it to protect this compound samples from light?
Protecting this compound samples from light is critical. Exposure to UV and visible light can accelerate the rate of photo-oxidation.[1] It is best practice to use amber-colored glass vials or to wrap vials in aluminum foil to prevent light exposure during storage and handling.
Q3: Should I be concerned about the oxygen in the headspace of my sample vials?
Yes, the oxygen present in the headspace of your storage vials is a key reactant in the auto-oxidation process. To minimize this, you should use vials that are appropriately sized for your sample volume to reduce the amount of headspace. For maximum protection, it is highly recommended to displace the oxygen by purging the vial with an inert gas, such as argon or nitrogen, before sealing.
Q4: What types of antioxidants are effective for preventing this compound oxidation?
Lipid-soluble antioxidants are generally the most effective for protecting fatty acids like this compound. Commonly used synthetic antioxidants include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[2] Natural antioxidants like mixed tocopherols (B72186) (Vitamin E) can also be used. The choice of antioxidant may depend on the specific application and downstream analytical methods.
Q5: At what concentration should I use antioxidants?
The optimal concentration of an antioxidant can vary. However, a common starting point for BHA and BHT in oils is around 200 ppm.[2] It is important to note that in some cases, very high concentrations of antioxidants can have a pro-oxidant effect. Therefore, it is advisable to determine the optimal concentration for your specific sample and storage conditions.
Q6: How can I quantify the extent of oxidation in my this compound sample?
Two common methods for quantifying lipid oxidation are the Peroxide Value (PV) assay and the Thiobarbituric Acid Reactive Substances (TBARS) assay. The PV assay measures the concentration of primary oxidation products (hydroperoxides), while the TBARS assay primarily detects malondialdehyde (MDA), a secondary oxidation product.[3]
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the concentration of hydroperoxides, the primary products of lipid oxidation. The value is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Materials:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch solution (indicator)
-
Sample of this compound
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of the 1% starch solution as an indicator. The solution will turn a blue/purple color.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using all reagents except the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid oxidation. The results are often expressed as mg of MDA per kg of sample.
Materials:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Sample of this compound
-
Test tubes
-
Water bath or heating block (95-100°C)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Weigh a known amount of the this compound sample into a test tube.
-
Add a specific volume of the TBA reagent to the sample.
-
Prepare a series of MDA standards and a blank (reagent only).
-
Mix the contents of the tubes thoroughly (vortex).
-
Incubate all tubes in a boiling water bath or heating block at 95-100°C for a set time (e.g., 60 minutes).
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a clean cuvette or a 96-well plate.
-
Measure the absorbance of the pink-colored complex at 532 nm using a spectrophotometer.
-
Create a standard curve using the absorbance values of the MDA standards.
-
Determine the concentration of TBARS in the sample from the standard curve.
Calculation: The concentration of MDA in the sample is calculated from the standard curve and then expressed as mg MDA/kg of the original sample.
Data Presentation
While quantitative data on the auto-oxidation of pure this compound is limited in the literature, the following tables summarize the expected effects of various storage parameters and antioxidants based on studies of oils with similar fatty acid compositions.
Table 1: Effect of Storage Conditions on Lipid Oxidation
| Parameter | Condition | General Effect on Oxidation Rate | Recommendation |
| Temperature | 4°C | Slows oxidation but does not stop it | Suitable for short-term storage (hours to days) |
| -20°C | Significantly reduces oxidation | Suitable for medium-term storage (weeks to months) | |
| -80°C | Minimizes oxidation effectively | Recommended for long-term storage [1] | |
| Light | Exposure to ambient light | Accelerates photo-oxidation | Store samples in amber vials or wrapped in foil in the dark[1] |
| Oxygen | Presence of headspace air | Promotes oxidation | Minimize headspace; purge with inert gas (argon/nitrogen) |
Table 2: Relative Effectiveness of Common Antioxidants for Unsaturated Lipids
| Antioxidant | Type | General Effectiveness | Common Concentration |
| BHA (Butylated Hydroxyanisole) | Synthetic | Good | 100-200 ppm |
| BHT (Butylated Hydroxytoluene) | Synthetic | Good | 100-200 ppm |
| Mixed Tocopherols (Vitamin E) | Natural | Moderate | Varies; often higher concentrations needed than synthetic options |
| Ascorbyl Palmitate | Synthetic | Good, can act synergistically with other antioxidants | Varies |
| Rosemary Extract | Natural | Good | Varies based on active component concentration |
Note: The effectiveness of antioxidants can be influenced by the specific lipid matrix, temperature, and presence of other compounds.
Visualizations
References
- 1. Effect of antioxidant butylated hydroxyl anisole on the thermal or oxidative stability of sunflower oil (Helianthus Annuus) by ultrasonic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [mdpi.com]
Best practices for dissolving palmitoleate for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving and using palmitoleate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Anhydrous ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most common and effective solvents for preparing concentrated stock solutions of this compound.[1][2][3] For maximum solubility, ensure the solvent is free of water.[4] Some protocols also utilize saponification with sodium hydroxide (B78521) (NaOH) to create a sodium salt of the fatty acid, which can then be dissolved in a saline solution before complexing with BSA.[4][5][6]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: this compound, like other long-chain fatty acids, has very low solubility in aqueous solutions such as cell culture media.[7][8] Direct dilution of a concentrated stock solution will almost certainly cause precipitation.[4] To prevent this, this compound must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), before being introduced to the cell culture medium.[1][7][8]
Q3: What is the purpose of using fatty acid-free BSA?
A3: Fatty acid-free BSA is crucial because it has available binding sites for the exogenous this compound you are introducing. Standard BSA is already saturated with a mixture of endogenous fatty acids, which would prevent the efficient binding of this compound and lead to inaccurate experimental concentrations and potential precipitation.[1]
Q4: What is the optimal molar ratio of this compound to BSA?
A4: The molar ratio of this compound to BSA is a critical factor for maintaining solubility and ensuring effective delivery to cells.[4] Commonly recommended molar ratios range from 3:1 to 6:1 (this compound:BSA).[5][7] A ratio that is too high can lead to incomplete binding and subsequent precipitation of the fatty acid.[4]
Q5: What is the maximum recommended final concentration of ethanol or DMSO in the cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of the solvent in your cell culture medium should be kept to a minimum. For DMSO, the final concentration should generally be below 0.5%, with many cell lines tolerating this level.[4] For sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%.[4][9] A similar principle applies to ethanol. Always include a vehicle control (medium with the same final solvent concentration without this compound) in your experiments.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in media after adding this compound. | 1. Absence of a carrier protein: Direct dilution of a this compound stock into the medium.[4] 2. Incorrect this compound:BSA Ratio: The molar ratio is too high, leading to unbound fatty acid.[4] 3. High Local Concentration: Adding the stock solution too quickly.[4] 4. Low Temperature of Medium: Temperature shifts can decrease solubility.[4][10] | 1. Always complex this compound with fatty acid-free BSA. Prepare a this compound-BSA complex before adding it to the final culture medium.[1][7] 2. Optimize the molar ratio. Start with a 3:1 to 6:1 ratio of this compound to BSA.[5][7] 3. Add the this compound-BSA stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling.[4] 4. Ensure both the culture medium and the BSA solution are pre-warmed to 37°C before mixing.[4][5] |
| Inconsistent experimental results. | 1. Repeated Freeze-Thaw Cycles: Can lead to degradation or aggregation of the complex. 2. BSA Denaturation: Overheating the BSA solution during preparation.[4] 3. pH Imbalance: The final pH of the supplemented medium is outside the optimal range for your cells (typically 7.2-7.4).[4] | 1. Aliquot the this compound-BSA stock solution into single-use volumes and store at -20°C.[7] 2. Do not heat the BSA solution above 40-50°C. Prepare the BSA solution at 37°C.[4][5] 3. Check and adjust the pH of the final this compound-BSA supplemented medium before adding it to the cells.[5] |
| Cells appear stressed or show signs of toxicity. | 1. Solvent Toxicity: The final concentration of ethanol or DMSO is too high.[1] 2. High Concentration of Unbound Fatty Acid: Inadequate complexation with BSA can lead to lipotoxicity. | 1. Calculate the final solvent concentration and ensure it is well below the toxic threshold for your cell line (ideally ≤0.1%).[4] Always use a vehicle control. 2. Ensure complete complexation by following the incubation steps in the protocol. Consider lowering the this compound:BSA molar ratio. |
Data Presentation
Table 1: Recommended Stock Solution and Working Concentration Parameters
| Parameter | Recommendation | Notes |
| Stock Solvent | Anhydrous Ethanol or DMSO[1][2] | Use of anhydrous solvent is critical to prevent hydration issues. |
| This compound Stock Concentration | 100-200 mM[7] | Higher concentrations may be possible depending on the solvent. |
| BSA Stock Concentration | 1-10% (w/v) in saline or PBS[7][11] | Use fatty acid-free BSA. |
| This compound:BSA Molar Ratio | 3:1 to 6:1[5][7] | This is a critical parameter to prevent precipitation. |
| Final Solvent Concentration in Media | ≤ 0.1% - 0.5%[4][9] | Cell line dependent; always run a vehicle control. |
| Storage of this compound-BSA Complex | -20°C in single-use aliquots[4][7] | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a this compound-BSA complex for use in cell culture experiments.
Materials:
-
Palmitoleic Acid
-
Anhydrous Ethanol (or DMSO)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or 150 mM NaCl solution
-
Sterile cell culture grade water
-
0.1 M NaOH (optional, for saponification)
-
Water bath or heating block
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare BSA Solution:
-
Complex Formation:
-
In a sterile conical tube, place the required volume of the pre-warmed 10% BSA solution.
-
While gently vortexing or swirling the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired molar ratio (e.g., 5:1 this compound:BSA).[7]
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complete complex formation.[7][8]
-
-
Sterilization and Storage:
-
The final this compound-BSA complex solution can be sterile filtered through a 0.22 µm filter if necessary.
-
Aliquot the solution into sterile, single-use tubes and store at -20°C for long-term use.[7]
-
Protocol 2: Cell Culture Treatment
Procedure:
-
Thaw and Prepare Working Solution:
-
Thaw the required aliquot of the this compound-BSA complex stock solution at 37°C.
-
Prepare the final desired concentrations of the this compound-BSA complex by diluting the stock solution in your cell culture medium (e.g., serum-free or complete medium, depending on the experimental design).
-
Prepare a vehicle control using a BSA solution that has been treated with the same volume of ethanol or DMSO as the this compound stock.
-
-
Cell Treatment:
-
Aspirate the existing medium from your cell cultures.
-
Add the medium containing the final concentration of the this compound-BSA complex or the vehicle control to the respective wells/plates.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[7]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound-BSA complexes.
Caption: Simplified signaling pathways influenced by this compound in vitro.[13][14][15][16]
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. wklab.org [wklab.org]
- 6. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Addressing matrix effects in mass spectrometry analysis of palmitoleate
Welcome to the Technical Support Center for the mass spectrometry analysis of palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly matrix effects, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantification. In biological samples like plasma or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects, and their co-elution with this compound can interfere with its ionization in the mass spectrometer's ion source.
Q2: I'm observing significant ion suppression in my this compound analysis. What are the likely causes and how can I mitigate this?
A2: Ion suppression is a common matrix effect in the analysis of biological samples, often caused by co-eluting endogenous compounds that compete with the analyte of interest for ionization. For this compound analysis, the primary culprits are phospholipids, which are abundant in plasma and tissue samples.
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.
-
Recommendation: Implement a more rigorous sample preparation method. While protein precipitation is quick, it does not effectively remove phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at producing cleaner extracts.
-
-
Suboptimal Chromatographic Separation: If interfering compounds co-elute with this compound, ion suppression can occur.
-
Recommendation: Optimize your liquid chromatography method to separate this compound from the bulk of the matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification by correcting for signal suppression or enhancement.[1]
Q3: How can I assess if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.
-
Post-Extraction Spiking: This is a quantitative method. The response of this compound in a standard solution is compared to the response of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. The ratio of these responses provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard necessary for accurate this compound quantification?
A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS), such as Palmitoleic Acid-d14, is highly recommended and considered the gold standard for quantitative mass spectrometry.[1] A SIL-IS has nearly identical chemical and physical properties to the endogenous analyte. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively compensate for analyte loss during sample processing and for matrix-induced ionization suppression or enhancement, leading to more accurate and precise quantification.[1]
Q5: What are the best sample preparation techniques for analyzing this compound in plasma?
A5: While simple protein precipitation can be used, it is often insufficient for removing phospholipids that cause significant matrix effects. More effective methods include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, a common LLE method is a modified Folch extraction using a chloroform:methanol (B129727) solvent system.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or interferences from the sample. Specific SPE cartridges designed for phospholipid removal, such as HybridSPE®, can provide very clean extracts.
Quantitative Data Summary
The choice of internal standard significantly impacts the performance of an analytical method for this compound. The following table summarizes the expected performance of an LC-MS/MS method using different standardization approaches.
| Validation Parameter | Method 1: Palmitoleic Acid-d14 (SIL-IS) | Method 2: Heptadecanoic Acid (Analog IS) | Method 3: External Standard (No IS) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.5 ng/mL | ~1 ng/mL |
| Matrix Effect | Minimal | Moderate | Significant |
| Data is illustrative and based on typical performance characteristics.[2] |
Experimental Protocols & Workflows
Protocol 1: Lipid Extraction from Plasma using LLE
This protocol describes a liquid-liquid extraction procedure suitable for isolating this compound from plasma samples.
Materials:
-
Plasma sample
-
Palmitoleic Acid-d14 internal standard solution
-
Methanol (cold)
-
Methyl tert-butyl ether (MTBE) (cold)
-
LC-MS grade water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., 90:10 (v/v) Isopropanol:Acetonitrile)
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the Palmitoleic Acid-d14 internal standard solution.
-
Vortex briefly.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake vigorously for 10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer 500 µL of the upper organic layer to a new tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[1]
LC-MS/MS Parameters for this compound Analysis
The following table provides typical LC-MS/MS parameters for the quantitative analysis of this compound. Optimization may be required for specific instruments.
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Gradient | Optimized to separate this compound from interfering lipids |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Precursor Ion (m/z) 253.2 -> Product Ion (m/z) 253.2 |
| MRM Transition (Palmitoleic Acid-d14) | Precursor Ion (m/z) 267.3 -> Product Ion (m/z) 267.3 |
| Parameters are based on typical methods and may require optimization.[2][3] |
Visualizing Workflows and Pathways
Experimental Workflow for Sample Preparation
The following diagram illustrates the key steps in the sample preparation process for this compound analysis from plasma.[4]
References
How to control for confounding variables in palmitoleate supplementation studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palmitoleate supplementation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for confounding variables in your experiments, ensuring the validity and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in this compound supplementation studies?
A1: Confounding variables are external factors that can influence the outcome of your study, leading to a misinterpretation of the relationship between this compound supplementation and the measured effects. In nutritional research, especially with fatty acids, it's crucial to identify and control for these variables.[1][2] Key confounders include:
-
Dietary Intake: The overall dietary pattern, including the intake of other fatty acids (saturated, polyunsaturated, and other monounsaturated fats), carbohydrates, and micronutrients, can significantly impact metabolic outcomes.[1][3][4] The food source of fatty acids is also a critical factor, as the overall food matrix can influence effects.[5]
-
Baseline Health Status: Pre-existing conditions such as obesity, insulin (B600854) resistance, dyslipidemia, type 2 diabetes, and cardiovascular disease can influence the response to this compound supplementation.[6][7][8] It is also common for lipid-lowering trials to exclude patients with certain conditions like severe kidney disease or heart failure.[9]
-
Lifestyle Factors: Age, sex, smoking status, alcohol consumption, and physical activity levels are well-established factors that can affect metabolic and inflammatory markers.[7][10]
-
Genetic Variations: Individual genetic differences can alter how the body metabolizes nutrients, including fatty acids, potentially leading to varied responses to supplementation. For instance, taste sensitivity to 6-n-propylthiouracil (PROP) is a genetic trait that can influence de novo lipogenesis and palmitic acid levels.[11]
-
Endogenous this compound Production: Palmitoleic acid can be synthesized endogenously, and this production can be influenced by various factors. It's important to distinguish the effects of supplementation from those of endogenous production.[12]
Q2: How can I control for dietary confounding in my study design?
A2: Controlling for dietary confounders is essential for isolating the effects of this compound supplementation. Here are some strategies you can implement during the study design phase:
-
Randomization: Randomly assigning participants to either the this compound supplementation group or a placebo group helps to distribute potential dietary confounders evenly among the groups.[13] This is a cornerstone of randomized controlled trials (RCTs).[14]
-
Dietary Standardization: Provide a standardized diet to all participants for a period before and during the study. This minimizes variability in nutrient intake.[15] For example, participants can be asked to consume a palmitoleic acid-minimized diet for a number of weeks before the trial begins.[6]
-
Dietary Records and Analysis: Collect detailed dietary information from participants using food frequency questionnaires, 24-hour recalls, or food diaries. This data can then be used in statistical analyses to adjust for dietary variables.[16]
-
Placebo Control: Use a carefully chosen placebo that is inert and matches the supplement in appearance, taste, and smell to blind participants and researchers.
Q3: What statistical methods can I use to control for confounding variables?
A3: When it's not feasible to control for all confounders in the study design, statistical methods are crucial for adjusting for their effects during data analysis.[2][13] Common approaches include:
-
Stratification: Analyze the data in subgroups (strata) based on the levels of a confounding variable (e.g., smokers vs. non-smokers). This allows you to assess the effect of this compound supplementation within each subgroup.[13]
-
Multivariate Models: These statistical models can simultaneously adjust for multiple confounding variables.[13][17]
-
Analysis of Covariance (ANCOVA): This method is used to compare the means of two or more groups while statistically controlling for the effects of other continuous variables (covariates).[2][13]
-
Linear Regression: Used when the outcome variable is continuous (e.g., blood pressure, cholesterol levels). It allows you to assess the relationship between this compound supplementation and the outcome while accounting for confounders.[13]
-
Logistic Regression: Employed when the outcome variable is binary (e.g., presence or absence of a disease). It calculates the odds ratio for the effect of supplementation after adjusting for confounders.[13]
-
Troubleshooting Guides
Problem: I am observing high variability in my data, which I suspect is due to uncontrolled confounding variables.
Solution:
-
Review Your Data Collection: Ensure that you have collected comprehensive data on potential confounders, including detailed dietary and lifestyle information.
-
Perform Subgroup Analyses: Stratify your data based on key potential confounders (e.g., age groups, sex, baseline BMI) to see if the effect of this compound supplementation is more consistent within these subgroups.
-
Implement Multivariate Analysis: Use regression models (linear or logistic) or ANCOVA to statistically adjust for the influence of multiple confounding variables simultaneously.[13][17] This will provide an "adjusted" effect of the this compound supplementation.
Problem: I am not seeing a significant effect of this compound supplementation in my study.
Solution:
-
Check for Confounding by Indication: Ensure that there isn't a systematic difference between your treatment and control groups. For example, if participants with poorer baseline health were more likely to receive the supplement, this could mask a beneficial effect. Randomization is the best way to avoid this.[13]
-
Consider the "Healthy User" Bias: In observational studies, individuals who choose to take supplements may also have healthier lifestyles, which could confound the results.
-
Evaluate the Placebo: Ensure your placebo is truly inert and does not have any unexpected biological effects.
-
Assess Dietary Interactions: Analyze your dietary data to see if the intake of other nutrients is interacting with the effect of this compound. For example, a high intake of omega-6 fatty acids could potentially counteract the effects of omega-7 supplementation.
Data Presentation: this compound Supplementation Parameters in Human Studies
| Study Focus | Dosage of Palmitoleic Acid | Duration | Key Outcome Measures | Reference |
| Insulin Resistance and Dyslipidemia | 220.5 mg/day (cis-palmitoleic acid) | 30 days | HDL cholesterol, LDL cholesterol, triglycerides, C-reactive protein (CRP) | [14] |
| Insulin Sensitivity in Overweight/Obese Individuals | 840 mg/day (Provinal®) | 8 weeks | Insulin sensitivity, liver fat, whole-body fat mass, serum triglycerides, LDL cholesterol, fasting glucose, insulin, hsCRP | [6] |
| Dose-Response Relationship | Increasing doses: 2, 4, and 8 capsules/day over 3-week periods | Two 9-week phases | Plasma phospholipid fatty acid profiles | [18] |
| Inflammation in Adults | 500 mg/day and 1000 mg/day | Not specified | hs-CRP, interleukin-6, tumor necrosis factor-α, fasting glucose, insulin, glycosylated hemoglobin, LDL cholesterol | [19] |
Experimental Protocols
Protocol: Controlling for Dietary Confounders using Dietary Records and Statistical Adjustment
-
Data Collection:
-
During the screening and baseline visits, collect detailed demographic and lifestyle information (age, sex, smoking status, physical activity).
-
Administer a validated food frequency questionnaire (FFQ) to assess the participants' typical dietary intake over the past year.
-
Throughout the study, instruct participants to complete 3-day food records at regular intervals (e.g., at baseline, midpoint, and end of the study). Provide detailed instructions and examples for accurate recording.
-
-
Data Entry and Analysis:
-
Enter the dietary data from the FFQs and food records into a nutritional analysis software (e.g., Nutrition Data System for Research) to quantify the intake of total calories, macronutrients (carbohydrates, fats, proteins), and key fatty acids.[19]
-
Calculate the average intake of potential dietary confounders for each participant.
-
-
Statistical Adjustment:
-
In your statistical analysis, include the quantified dietary variables as covariates in a multivariate regression model (e.g., ANCOVA, multiple linear regression).
-
This will allow you to determine the effect of this compound supplementation on your outcome of interest while statistically controlling for the influence of these dietary confounders.
-
Mandatory Visualizations
Caption: Experimental workflow for controlling confounding variables.
Caption: Potential signaling pathways of palmitoleic acid.
References
- 1. "Statistical methods for Evaluating Confounding in Nutritional Epidemio" by Stephanie E. Tison [digitalcommons.library.uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Examining confounding by diet in the association between perfluoroalkyl acids and serum cholesterol in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Fatty Acids, Macronutrient Substitutions, Food Sources and Incidence of Coronary Heart Disease: Findings From the EPIC‐CVD Case‐Cohort Study Across Nine European Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichgcp.net [ichgcp.net]
- 7. Determining the Factors Associated with Cardiovascular Disease Recurrence: Tehran Lipid and Glucose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Controversies and discrepancies in the effect of dietary fat and cholesterol on cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitoleic Acid Benefit - Life Extension [lifeextension.com]
- 15. Do Omega-3 Supplements Boost Exercise Performance? Study Offers Clues [healthline.com]
- 16. The influence of nutritional state on the fatty acid composition of circulating lipid fractions: implications for their use as biomarkers of dietary fat intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Confounding variables in statistics: How to identify and control them [statsig.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Effects of a palmitoleic acid concentrated oil on C-reactive protein levels in adults: A randomized, double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in palmitoleate detection
Welcome to the technical support center for the analysis of palmitoleate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of palmitoleic acid by Gas Chromatography-Mass Spectrometry (GC-MS)?
A1: Direct analysis of free fatty acids like palmitoleic acid by GC is challenging. Due to their polar carboxyl groups, they have low volatility and can interact with the GC column's stationary phase. This interaction can lead to poor and irreproducible results, including issues like peak tailing.[1][2] Derivatization, typically by converting fatty acids into fatty acid methyl esters (FAMEs), is a crucial step. This process neutralizes the polar carboxyl group, which increases the volatility and stability of the analytes, making them more suitable for GC analysis.[1][2][3]
Q2: What are the most common derivatization methods for fatty acids like this compound?
A2: The most common methods for preparing FAMEs include:
-
Acid-catalyzed esterification: Reagents such as boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. The BF₃-methanol method is effective for both free fatty acids and the transesterification of esterified fatty acids.[1]
-
Base-catalyzed transesterification: This method uses reagents like sodium or potassium hydroxide (B78521) in methanol for rapid transesterification. However, it is not effective for free fatty acids.[1]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1]
Q3: How can I improve the signal-to-noise (S/N) ratio in my mass spectrometry-based lipidomics analysis?
A3: Several strategies can be employed to improve the S/N ratio in shotgun lipidomics and other MS-based analyses:
-
Tandem Mass Spectrometry (MS/MS): The double filtering process in MS/MS significantly improves the S/N ratio of the spectra.[4][5][6]
-
High-Resolution Mass Spectrometers: Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap have a better duty cycle, which reduces baseline noise and increases detection sensitivity, thereby improving the S/N ratio.[4][5]
-
Chemical Derivatization: This is a powerful method to minimize ion suppression and can selectively enhance the analysis of a lipid class of interest.[5][6]
-
Chromatographic Fractionation: This can help resolve overlapping peaks from isobaric masses.[4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments to detect and quantify this compound.
Gas Chromatography (GC) Issues
Problem 1: Poor peak shape (tailing or fronting) in my chromatogram.
-
Possible Cause: Unwanted interactions within the GC system, issues with sample derivatization, or column contamination.[1][2]
-
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner can minimize analyte interaction.[2]
-
Check for Column Contamination: Accumulation of non-volatile residues can create active sites. Try conditioning (baking out) the column or trimming the first few centimeters.[1][2]
-
Optimize Injection Volume: Injecting a smaller sample volume can prevent column overload.[1]
-
Verify Derivatization: Ensure that your derivatization reagents are fresh and that the reaction conditions (temperature and time) are optimal.[1]
-
Problem 2: Baseline instability, drift, or noise.
-
Possible Cause: Column bleed, contaminated carrier gas, or leaks in the system.[1][7][8]
-
Troubleshooting Steps:
-
Condition the Column: Condition the column according to the manufacturer's instructions to minimize bleed.[1]
-
Check for Leaks: Use an electronic leak detector to check all connections, from the gas source to the detector.[2]
-
Ensure Gas Purity: Use high-purity carrier gas and make sure any purification traps are functional.[1]
-
Clean the Detector: A contaminated detector can be a source of noise.[8]
-
Mass Spectrometry (MS) Issues
Problem 3: Low signal intensity for this compound.
-
Possible Cause: Inefficient ionization, ion suppression, or sample degradation.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the ionization of this compound derivatives.
-
Address Ion Suppression: Ion suppression can occur due to co-eluting compounds from the matrix. Improve chromatographic separation to better resolve this compound from interfering substances.[4][5] Two-phase liquid extraction can also help by separating lipids from polar metabolites.[9]
-
Use an Internal Standard: A stable isotope-labeled internal standard, like Palmitoleic Acid-d14, can help correct for variations in signal intensity during sample preparation and analysis.[10]
-
Check Sample Integrity: Ensure that the sample has not degraded. Thermally labile compounds can degrade in a hot injector, so consider using a lower injector temperature.[1]
-
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is suitable for extracting total lipids from various biological matrices like plasma or tissue.[10]
Materials:
-
Biological sample
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Centrifuge
-
Glass tubes
-
Nitrogen gas stream or speedvac
Procedure:
-
Homogenize the sample if it is a solid tissue.
-
To your sample, add the chloroform/methanol mixture. For every 100 µL of plasma, use a proportionate volume of the solvent mixture.
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate and discard the upper aqueous layer.
-
Transfer the lower organic layer, which contains the lipids, to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or in a speedvac.[10]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride (BF₃) in methanol for acid-catalyzed methylation.[10]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Tightly cap the tube and vortex to dissolve the lipid residue.
-
Heat the mixture at 100°C for 5-10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[10]
Quantitative Data Summary
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| GC Column | Highly polar cyanopropyl column (e.g., HP-88)[1] |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100°C (hold 2 min), ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min (hold 3 min)[10] |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Single Ion Monitoring (SIM) for enhanced sensitivity[11][12] |
Signaling Pathways and Workflows
This compound has been identified as a lipokine, a signaling molecule that plays a role in regulating metabolic homeostasis.[10] It can influence insulin (B600854) sensitivity and inflammation.[13][14]
Caption: this compound's role in the ERK1/2 signaling pathway.
Caption: mTORC1 signaling regulates this compound levels.[15]
Caption: A typical experimental workflow for GC-MS analysis of fatty acids.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. metabolon.com [metabolon.com]
- 15. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palmitoleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the best way to solubilize this compound for cell culture experiments?
A1: this compound has limited solubility in aqueous media like cell culture medium.[1] To ensure its bioavailability and prevent the formation of micelles that can be toxic to cells, it is essential to complex it with a carrier protein, most commonly bovine serum albumin (BSA). A standard method involves preparing a fatty acid-BSA complex.[2][3]
Q2: What is an appropriate vehicle control for in vitro and in vivo experiments with this compound?
A2: The choice of a proper vehicle control is critical for accurately interpreting the effects of this compound.
-
In Vitro (Cell Culture): The vehicle control should be the same medium containing the BSA solution used to dissolve the this compound, but without the fatty acid.[2][4] This accounts for any potential effects of the BSA itself on the cells.
-
In Vivo (Animal Studies): For oral gavage studies, water or another inert oil like oleic acid has been used as a vehicle control.[5][6] For injections, a sterile solution of the vehicle used to dissolve or suspend the this compound (e.g., castor oil, BSA solution) should be administered to the control group.[7][8] It is crucial that the control group receives the exact same vehicle at the same volume and concentration as the treatment group.[9]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. However, published studies provide a general range to start with.
| Cell Type | Concentration Range (µM) | Observed Effects | Reference |
| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation | [2] |
| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression, increased lipid accumulation | [2] |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | 10 - 100 | Inhibited cell proliferation, induced apoptosis | [2] |
| 3T3-L1 preadipocytes | 100 | Increased cell number | [3] |
Q4: What are the common routes of administration and dosages for in vivo studies with this compound?
A4: The route of administration and dosage for in vivo studies depend on the research question and animal model.
| Animal Model | Route of Administration | Dosage | Study Duration | Observed Effects | Reference |
| KK-Ay Mice | Oral gavage | 300 mg/kg/day | 4 weeks | Reduced insulin (B600854) resistance and hepatic lipid accumulation | [6] |
| Mice | Oral gavage | 300 mg/kg/day | Not specified | Increased adipocyte glucose uptake | [5] |
| Mice | Intraperitoneal (IP) injection | 30 µmol/mouse | 2 hours | Reduced locomotion | [8] |
| Obese Mice | Oral gavage | 300 mg/kg/day | 30 days | Decreased non-alcoholic hepatic steatosis | [10] |
Troubleshooting Guides
Issue 1: High variability and poor reproducibility in quantitative analysis of this compound.
-
Potential Cause: This is often due to uncorrected matrix effects, especially in complex biological samples like plasma or tissue homogenates.[11] Matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the degree of ion suppression or enhancement.[11]
-
Improve Sample Cleanup: Implement more rigorous sample preparation methods, such as solid-phase extraction (SPE) or specific phospholipid removal techniques, to minimize matrix interferences.[11]
-
Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard like Palmitoleic Acid-d14 is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but be mindful of potentially compromising the assay's sensitivity.[11]
-
Issue 2: Contamination in samples leading to inaccurate results.
-
Potential Cause: Contamination can arise from various sources, including solvents, labware (especially plastics), and the general laboratory environment.[13] Plasticizers, slip agents, and other compounds can leach from polypropylene (B1209903) tubes and pipette tips.[13]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use LC-MS grade or equivalent high-purity solvents.[13]
-
Select Appropriate Labware: Whenever possible, use glass labware. If plastics are necessary, choose high-quality polypropylene from reputable manufacturers and test different brands for the lowest level of leachables. Avoid polystyrene for storing organic solutions.[13]
-
Run Blanks: Regularly run "method blanks" (the entire sample preparation procedure without the sample) to identify contaminants from your workflow and "solvent blanks" to check for impurities in your solvents.[13]
-
Maintain a Clean Environment: Work in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.[13]
-
Issue 3: Inconsistent or unexpected cellular responses in vitro.
-
Potential Cause: The biological effects of this compound can be highly context-dependent, and sometimes contradictory results are reported in the literature.[14] This can be due to differences in cell type, passage number, confluency, and the presence of other fatty acids in the culture medium. Furthermore, the cis and trans isomers of palmitoleic acid can have different effects.[4]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities to ensure cells are in a similar growth phase (e.g., 80-90% confluency) at the time of treatment.[2]
-
Serum Starvation: Consider serum-starving the cells for a few hours before treatment to synchronize them and reduce the background levels of other fatty acids and growth factors from the serum.[2]
-
Use Fatty Acid-Free BSA: Ensure the BSA used for complexing this compound is "fatty acid-free" to avoid confounding effects from other bound lipids.
-
Verify the Isomer: Confirm the specific isomer of this compound (cis or trans) you are using, as their biological activities can differ.[4]
-
Consider the Saturated vs. Unsaturated Fatty Acid Balance: The cellular response to this compound can be influenced by the presence of saturated fatty acids like palmitic acid. In some cases, this compound has been shown to counteract the negative effects of palmitic acid.[3][15]
-
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a bovine serum albumin (BSA) complex of this compound to ensure its solubility and bioavailability in cell culture media.[2][3]
Materials:
-
Palmitoleic acid
-
Fatty acid-free BSA
-
Sterile, deionized water
-
0.1 M NaOH
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a stock solution of palmitoleic acid: Dissolve palmitoleic acid in ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile, deionized water or cell culture medium to a desired concentration (e.g., 10% w/v). Gently agitate to dissolve, avoiding foaming.
-
Complexation: a. Warm the BSA solution to 37°C. b. While gently vortexing the BSA solution, slowly add the palmitoleic acid stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate saponification and binding.[2] c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.[2]
-
Sterilization and Storage: a. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store at -20°C for long-term use.
Protocol 2: Quantitative Analysis of this compound by GC-MS
This protocol outlines a general procedure for the quantitative analysis of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS), which requires derivatization to fatty acid methyl esters (FAMEs).[12][16]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated internal standard (e.g., Palmitoleic Acid-d14)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
Procedure:
-
Lipid Extraction (modified Folch method): a. To a glass centrifuge tube, add the biological sample. b. Spike the sample with a known amount of the deuterated internal standard. c. Add 2 mL of the chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Transfer the lower organic layer to a new clean glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[12]
-
Derivatization to FAMEs: a. To the dried lipid extract, add 1 mL of 14% BF₃ in methanol. b. Cap the tube tightly and heat at 100°C for 5-10 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex. e. Centrifuge briefly to separate the layers. f. Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[12]
-
GC-MS Analysis:
-
Column: A polar capillary column is typically used for the separation of FAME isomers.[16]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. An example program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.[12] Instrument-specific optimization is required.
-
Detection: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[16]
-
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for this compound treatment in cell culture.
Caption: Decision tree for troubleshooting common issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Lipid Extraction Techniques for Accurate Palmitoleate Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine lipid extraction techniques for the precise measurement of palmitoleate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during lipid extraction and subsequent analysis of this compound.
Q1: Why is there a persistent emulsion layer between the aqueous and organic phases during my liquid-liquid extraction (e.g., Folch or Bligh & Dyer)?
A1: Emulsion formation is a common issue, particularly with complex biological samples. It is primarily caused by the presence of natural emulsifiers like phospholipids (B1166683) and proteins.
-
Preventative Measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to ensure thorough mixing without creating a stable emulsion.
-
Adequate Solvent Volume: Ensure the solvent-to-sample ratio is sufficient, as recommended by the chosen protocol (e.g., 20:1 for the Folch method), to fully solubilize the lipids.[1][2]
-
-
Troubleshooting Steps:
-
Centrifugation: Centrifuging the sample at a moderate speed (e.g., 1,000-2,000 x g) for 10-15 minutes can help break the emulsion.[3]
-
Addition of Saline Solution: Adding a small volume of a salt solution (e.g., 0.9% NaCl) can increase the ionic strength of the aqueous phase, promoting phase separation.[4][5]
-
Breaking the Emulsion with a Pipette: Carefully inserting a glass Pasteur pipette through the emulsion layer and gently stirring can sometimes disrupt the stable mixture.
-
Q2: My this compound recovery is lower than expected. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from incomplete extraction, degradation of the fatty acid, or losses during sample handling.
-
Incomplete Extraction:
-
Tissue Homogenization: Ensure the tissue sample is thoroughly homogenized to allow for complete solvent penetration.
-
Re-extraction: For quantitative recovery, it is often necessary to re-extract the aqueous phase and the protein pellet with an additional volume of the organic solvent.[3][6]
-
Method Selection: For samples with high lipid content (>2%), the Folch method may provide a more exhaustive extraction compared to the Bligh & Dyer method.[2][4][7]
-
-
This compound Degradation:
-
Oxidation: this compound, being an unsaturated fatty acid, is susceptible to oxidation. Work on ice whenever possible, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.
-
Solvent Quality: Use high-purity, freshly opened solvents to avoid contaminants that can degrade lipids.
-
-
Sample Handling:
-
Phase Transfer: When collecting the lipid-containing organic phase (typically the lower chloroform (B151607) layer), be careful to avoid aspirating any of the upper aqueous phase or the protein interface.
-
Evaporation: When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat to prevent degradation of the fatty acids.
-
Q3: I am observing extraneous peaks in my chromatogram after derivatization to Fatty Acid Methyl Esters (FAMEs). What is the likely source of this contamination?
A3: Contaminating peaks in a FAME analysis can originate from several sources, including plasticizers, solvent impurities, or incomplete derivatization.
-
Plasticizers: Avoid using plastic tubes or pipette tips, as plasticizers can leach into the organic solvents and appear in the final analysis. Use glass tubes and solvent-rinsed glass pipettes.
-
Solvent Impurities: Use high-purity, HPLC, or GC-grade solvents to minimize contamination.
-
Incomplete Derivatization: Ensure the derivatization reaction (e.g., using BF3-methanol or methanolic HCl) goes to completion. Follow the recommended reaction time and temperature precisely. Incomplete methylation will result in the appearance of free fatty acid peaks.
-
Side Reactions: The presence of water can interfere with the derivatization process and lead to side reactions. Ensure the lipid extract is completely dry before adding the derivatization reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Folch and Bligh & Dyer lipid extraction methods?
A1: Both are widely used liquid-liquid extraction methods that employ a chloroform/methanol/water solvent system to partition lipids into an organic phase. The primary differences lie in the solvent-to-sample ratio and the initial water content assumption.[1]
-
Folch Method: This method uses a larger solvent-to-sample ratio (typically 20:1) and is considered a "gold standard" for exhaustive lipid extraction, especially for solid tissues.[3][7][8][9][10][11]
-
Bligh & Dyer Method: This is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it faster and less solvent-intensive.[7][8] It is particularly well-suited for samples with high water content, such as biological fluids.[3][4][8]
Q2: When should I consider using Solid-Phase Extraction (SPE) for this compound analysis?
A2: Solid-Phase Extraction (SPE) is a chromatographic technique that offers high selectivity for specific lipid classes.[7] It is particularly advantageous for:
-
High-throughput analysis: SPE is amenable to automation, making it suitable for processing a large number of samples.[7]
-
Cleaner extracts: SPE can provide cleaner lipid extracts with fewer interfering substances compared to liquid-liquid extraction methods.[7]
-
Targeted analysis: If you are specifically interested in isolating monounsaturated fatty acids like this compound and removing other lipid classes, SPE can be a highly effective method.
Q3: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis of this compound?
A3: Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. However, free fatty acids are not sufficiently volatile for GC analysis. Derivatization to FAMEs increases the volatility of the fatty acids, allowing them to be readily analyzed by GC.[12][13]
Q4: Can I use a deuterated internal standard for this compound quantification?
A4: Yes, using a deuterated internal standard like Palmitoleic Acid-d14 is highly recommended for accurate quantification.[3] An internal standard is added at the beginning of the sample preparation and experiences the same processing as the endogenous this compound. By measuring the ratio of the analyte to the internal standard, you can correct for any loss of sample during extraction and analysis, leading to more precise and accurate results.
Quantitative Data Summary
The following tables summarize the comparative performance of different lipid extraction methods.
Table 1: Comparison of Lipid Extraction Method Performance
| Feature | Bligh-Dyer Method | Folch Method | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid extraction with a chloroform/methanol/water system.[7] | Liquid-liquid extraction with a higher ratio of chloroform/methanol to sample.[7] | Chromatographic separation on a solid stationary phase.[7] |
| Typical Recovery | Generally high, but can be lower for samples with >2% lipid content compared to the Folch method.[2][7] | Considered the "gold standard" with high recovery rates for a broad range of lipids.[7][10] | Recovery can be high but is dependent on the specific sorbent and elution solvents used. |
| Solvent Consumption | Lower solvent-to-sample ratio compared to the Folch method.[1][7] | High solvent-to-sample ratio (typically 20:1).[1][7] | Reduced solvent consumption compared to liquid-liquid extraction.[7] |
| Advantages | Faster and uses less solvent than the Folch method.[7] Suitable for samples with low lipid content.[2][7] | High extraction efficiency for a wide variety of lipid classes.[7][10] Less susceptible to variations in sample water content. | High selectivity for specific lipid classes. Amenable to high-throughput automation.[7] Produces cleaner extracts.[7] |
| Disadvantages | May underestimate lipid content in samples with >2% fat.[2][4][7] | High solvent consumption and can be more time-consuming. | Method development may be required to optimize recovery for specific analytes. |
Table 2: Reported Lipid Yields from Different Extraction Methods on a Clam Sample
| Extraction Method | Total Lipid Yield (% dry weight) | Total Fatty Acid Yield (% dry weight) | PUFA Yield (% dry weight) |
| ASE CHCl3-MeOH | 6.99 | 1.78 | 0.40 |
| Folch | Significantly higher than Bligh & Dyer | Significantly lower than Bligh & Dyer | Significantly lower than Bligh & Dyer |
| Bligh & Dyer | Significantly lower than Folch | Significantly higher than Folch | Significantly higher than Folch |
| Soxhlet hexane | - | - | 0.10 |
| Soxhlet pet ether | - | - | 0.11 |
| Soxhlet hexane-acetone | - | - | 0.23 |
| Data from a study on the clam Anadara inaequivalvis. Absolute percentages for Folch and Bligh & Dyer were not provided in a directly comparable format in the source, but their relative performance was noted.[14] |
Experimental Protocols
Protocol 1: Folch Method for Lipid Extraction
This protocol is a widely used method for the comprehensive extraction of lipids from tissues.[3][5][8][9]
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the tissue sample (i.e., 20 mL).[5]
-
Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[5]
-
Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge it to separate the liquid extract from the solid residue.[5]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract) to the liquid extract to wash out non-lipid contaminants.[5]
-
Phase Separation: Vortex the mixture briefly and then centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to facilitate the separation of the two phases.[3]
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This protocol is a modification of the Folch method, suitable for samples with high water content.[4][6][15]
-
Initial Mixture: For a 1 mL sample (e.g., plasma or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[4][6][15]
-
Vortexing: Vortex the mixture vigorously for 1 minute to create a single-phase system.
-
Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 30 seconds.[3][4][6][15]
-
Addition of Water: Add 1.25 mL of deionized water and vortex for another 30 seconds to induce phase separation.[3][4][6][15]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to clearly separate the layers.[3][15]
-
Collection: Aspirate the upper aqueous layer and carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in the Folch method.
Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Analysis
This protocol provides a general workflow for isolating fatty acids using SPE. The specific sorbent and solvents will depend on the chosen SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing a specified volume of an organic solvent (e.g., methanol) followed by water or a buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or pH adjustment.
-
Washing: Wash the cartridge with a weak solvent to remove any unbound, interfering compounds.
-
Elution: Elute the fatty acids from the cartridge using a stronger organic solvent.
-
Drying and Reconstitution: Evaporate the elution solvent and reconstitute the purified fatty acids in a solvent compatible with the downstream analytical method.
Mandatory Visualizations
Caption: General experimental workflow for lipid extraction and analysis.
Caption: Simplified signaling pathway of palmitate-induced insulin resistance.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. benchchem.com [benchchem.com]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 10. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 14. bioone.org [bioone.org]
- 15. tabaslab.com [tabaslab.com]
Technical Support Center: Optimizing Chromatographic Conditions for Baseline Separation of C16:1 Isomers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving baseline separation of C16:1 fatty acid isomers.
Troubleshooting Guides
This section provides step-by-step solutions to common challenges encountered during the chromatographic separation of C16:1 isomers.
Issue 1: Poor or No Separation of C16:1 Isomer Peaks in Gas Chromatography (GC)
Primary Cause: Inadequate chromatographic resolution is often due to suboptimal column selection or GC method parameters. Positional isomers of C16:1, such as palmitoleic acid (C16:1n-7) and sapienic acid (C16:1n-10), are notoriously difficult to separate on standard, non-polar GC columns.
Troubleshooting Steps:
-
Verify Column Choice:
-
Recommendation: Employ a highly polar cyanopropylsiloxane stationary phase column.[1] These columns are specifically designed for the separation of fatty acid methyl ester (FAME) isomers, including positional and geometric (cis/trans) isomers.[1]
-
Action: Confirm that you are using a column such as a CP-Sil 88, HP-88, SP-2560, or equivalent.[1] Longer columns (e.g., 100m) generally provide better resolution for complex isomer separations.[1] Using a highly polar 100 m capillary column is often necessary to resolve trans-C16:1 positional isomers.[2]
-
-
Optimize Oven Temperature Program:
-
Rationale: A slow, optimized temperature ramp can significantly enhance the separation of closely eluting compounds.[1]
-
Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the elution window of the C16:1 FAMEs.[1] This increases the interaction time of the analytes with the stationary phase, improving separation.[1]
-
-
Check Carrier Gas Flow Rate:
-
Rationale: The linear velocity of the carrier gas affects column efficiency.
-
Action: Ensure the carrier gas (Helium is commonly used for GC-MS) flow rate is set to the optimal velocity for your column's internal diameter to maximize resolution.[1]
-
Issue 2: Poor Peak Shape (Broadening or Tailing) in GC Analysis
Primary Cause: Peak distortion can result from several factors including sample overload, active sites in the GC system, or improper derivatization.
Troubleshooting Steps:
-
Evaluate Sample Concentration:
-
Rationale: Injecting a sample that is too concentrated can overload the column, leading to broad and asymmetric peaks.
-
Action: Dilute your sample and re-inject. If peak shape improves, sample overload was the likely cause. A split injection can also be used for concentrated samples to avoid overloading the column.[1]
-
-
Check for System Activity:
-
Verify Derivatization Efficiency:
-
Rationale: Incomplete derivatization of fatty acids to their methyl esters (FAMEs) can lead to peak tailing due to the polar nature of the free carboxylic acid group.
-
Action: Review your derivatization protocol. Ensure reagents are fresh and reaction times and temperatures are adequate.
-
Issue 3: Co-elution of C16:1 Isomers in High-Performance Liquid Chromatography (HPLC)
Primary Cause: Co-elution in HPLC is a common challenge that can compromise the identification and quantification of fatty acid isomers.[3] This can be due to an unoptimized mobile phase, inappropriate column selection, or sample-related issues.
Troubleshooting Steps:
-
Confirm Peak Purity:
-
Optimize Mobile Phase Composition:
-
Rationale: The composition of the mobile phase is a critical factor in achieving separation in reversed-phase HPLC.
-
Action:
-
Adjust Solvent Strength: For reversed-phase HPLC, increasing the water content in the mobile phase increases retention and can improve the separation of closely eluting compounds.[3]
-
Utilize Different Organic Modifiers: Methanol (B129727) and acetonitrile (B52724) have different selectivities. If you are using one, try switching to or creating a ternary mixture with the other.[3]
-
Incorporate Additives: For the analysis of free fatty acids, adding a small amount of acid (e.g., 0.05% TFA) to the mobile phase will suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[3]
-
-
-
Evaluate Column Selection:
-
Rationale: The choice of stationary phase is crucial for isomer separation.
-
Action:
-
Reversed-Phase HPLC (RP-HPLC): While standard C18 columns can separate fatty acids, they may not be sufficient for resolving positional isomers.[4] Columns with higher shape selectivity, such as those with cholesteryl-bonded phases, can provide better separation of geometric isomers.[4]
-
Silver-Ion HPLC (Ag+-HPLC): This technique is highly effective for resolving positional and geometric isomers of fatty acids.[5] The separation is based on the reversible formation of charge-transfer complexes between silver ions on the stationary phase and the double bonds of the fatty acids.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of C16:1 isomers?
A1: Derivatization is the process of chemically modifying a compound to make it suitable for analysis by GC. Fatty acids are polar and have low volatility. Converting them to their corresponding Fatty Acid Methyl Esters (FAMEs) increases their volatility and thermal stability, and reduces their polarity, resulting in better peak shape and resolution. The most common method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.
Q2: What is the best type of GC column for separating C16:1 isomers?
A2: For the separation of C16:1 isomers, highly polar capillary columns are recommended.[1] Columns with a cyanopropylsiloxane stationary phase, such as the CP-Sil 88, HP-88, or SP-2560, are specifically designed for the separation of FAME isomers, including positional and geometric isomers.[1] Longer columns, typically 100 meters in length, provide the high resolution necessary for these challenging separations.[1][2]
Q3: How does the oven temperature program affect the separation of C16:1 isomers in GC?
A3: The oven temperature program is a critical parameter for optimizing the separation of closely eluting compounds like C16:1 isomers. A slow temperature ramp rate (e.g., 1-2°C/min) through the elution range of the isomers increases the time they interact with the stationary phase.[1] This enhanced interaction allows for better differentiation between the isomers based on their subtle differences in structure, leading to improved resolution.[1]
Q4: Can HPLC be used to separate C16:1 isomers without derivatization?
A4: Yes, HPLC can be used to separate underivatized C16:1 isomers. However, for reversed-phase HPLC, the free carboxylic acid group can interact with the silica (B1680970) backbone of the column, which may cause peak tailing. To mitigate this, it is common to add a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the fatty acids.[3]
Q5: What is Silver-Ion HPLC (Ag+-HPLC) and why is it useful for C16:1 isomer separation?
A5: Silver-Ion HPLC is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[5] The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids.[5] The strength of these interactions varies depending on the isomeric form, allowing for the separation of isomers that are difficult to resolve by other methods.
Data Presentation
Table 1: Recommended GC Columns for C16:1 Isomer Separation
| Column Name | Stationary Phase | Dimensions | Key Features |
| CP-Sil 88 | Highly polar cyanopropylsiloxane | 100 m x 0.25 mm ID, 0.20 µm film thickness | Excellent for resolving positional and geometric FAME isomers.[1][2] |
| HP-88 | Highly polar cyanopropylsiloxane | 100 m x 0.25 mm ID, 0.20 µm film thickness | Similar performance to CP-Sil 88 for FAME isomer separation.[1] |
| SP-2560 | Highly polar biscyanopropyl polysiloxane | 100 m x 0.25 mm ID, 0.20 µm film thickness | Recommended for complex mixtures of geometric and positional isomers.[6] |
Table 2: Typical GC-MS Parameters for C16:1 FAME Isomer Separation
| Parameter | Value | Rationale |
| GC Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent | Long, highly polar column for maximum resolution of positional isomers.[1] |
| Carrier Gas | Helium | Inert gas, compatible with MS detectors.[1] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency.[1] |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid overloading the column.[1] |
| Injector Temp | 250 °C | Ensures complete vaporization of FAMEs.[1] |
| Oven Program | Start at a low temperature (e.g., 100°C), then ramp slowly (1-2°C/min) through the C16:1 elution window. | Slow ramp rate enhances separation of closely eluting isomers.[1] |
| MS Transfer Line Temp | 250 °C | Prevents condensation of analytes.[1] |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI).[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra.[1] |
Table 3: Comparison of HPLC Columns for Fatty Acid Isomer Separation
| HPLC Mode | Column Type | Separation Principle | Advantages |
| Reversed-Phase (RP-HPLC) | C18, Cholesteryl-bonded | Hydrophobicity, Shape Selectivity | Widely applicable, good for general separation. Cholesteryl columns offer enhanced separation of geometric isomers.[4] |
| Silver-Ion (Ag+-HPLC) | Silver-impregnated silica or cation-exchange | π-complexation with double bonds | Excellent resolution of positional and geometric (cis/trans) isomers based on double bond number, position, and geometry.[5] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is a widely used and effective method for preparing FAMEs from free fatty acids for GC analysis.[1]
-
Sample Preparation: Start with a dried lipid extract or a known amount of the fatty acid standard mixture (approximately 1-10 mg) in a screw-cap tube.
-
Reagent Addition: Add 1 mL of 14% BF₃ in methanol to the sample.[1]
-
Reaction: Cap the tube tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block or water bath.[1]
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of saturated sodium chloride (NaCl) solution and 1 mL of hexane (B92381).
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.[1]
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[1]
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: HPLC Separation of C16:1 Isomers using a Cholesteryl Column
This protocol is adapted for the separation of cis/trans fatty acid isomers.
-
HPLC System: Standard HPLC with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: COSMOSIL Cholester column (or equivalent), 4.6 mm I.D. x 150 mm.[3]
-
Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in 90% Methanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: ELSD or UV at a low wavelength (e.g., 205 nm) for underivatized acids.[3]
-
Sample Preparation: Dissolve fatty acid standards or sample extracts in the mobile phase.
Mandatory Visualization
References
Strategies to increase the recovery of palmitoleate from complex biological matrices
Welcome to the technical support center for optimizing the recovery of palmitoleate from complex biological matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and analysis of this compound.
Issue 1: Low Recovery of this compound from the Initial Extraction
Symptoms:
-
Quantitative analysis shows significantly lower than expected concentrations of this compound.
-
High variability in recovery between replicate samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Lipid Release | Ensure thorough homogenization of tissue samples. For cultured cells, ensure complete cell disruption using sonication or appropriate lysis buffers. |
| Suboptimal Solvent System | The choice of extraction solvent is critical. Nonpolar lipids like this compound are best extracted with nonpolar solvents. Review and optimize your solvent system. Common methods include Folch (chloroform:methanol), Bligh & Dyer (chloroform:methanol (B129727):water), and MTBE (methyl-tert-butyl ether).[1] |
| High Water Content in Sample | High moisture can reduce extraction efficiency, especially with nonpolar solvents, by acting as a barrier.[2] Consider lyophilization (freeze-drying) of tissues or cell pellets prior to extraction. The Bligh & Dyer method is specifically designed for samples with high water content.[1] |
| Insufficient Solvent-to-Sample Ratio | Ensure a sufficient volume of extraction solvent is used to fully saturate the sample and dissolve the lipids. |
| Inadequate Mixing or Incubation Time | Vortex samples vigorously and ensure adequate incubation time with the extraction solvent to allow for complete lipid extraction.[1] |
| Lipid Degradation | Minimize the time between sample collection and extraction. Store samples at -80°C and perform extractions on ice to reduce enzymatic activity that can degrade lipids.[3] The use of antioxidants during sample preparation is encouraged.[3] |
Issue 2: Poor Purity of the this compound Extract
Symptoms:
-
Interfering peaks during chromatographic analysis.
-
Ion suppression or enhancement in mass spectrometry analysis.[4]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-extraction of Contaminants | Biological matrices contain numerous compounds that can be co-extracted with lipids. Incorporate a purification step after the initial extraction. |
| Phospholipid Interference | Phospholipids are a major source of ion suppression in LC-MS.[4] Use solid-phase extraction (SPE) with a silica (B1680970) or aminopropyl bonded phase to separate neutral lipids like this compound from polar phospholipids.[5][6] |
| Presence of Other Neutral Lipids | If enrichment of this compound is required, consider techniques like low-temperature crystallization to separate it from saturated fatty acids.[7][8] |
Issue 3: Inconsistent Quantification Results
Symptoms:
-
Poor reproducibility between technical replicates.
-
Inaccurate quantification when compared to a known standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects in MS Analysis | Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard, such as Palmitoleic Acid-d14, is the gold standard to correct for matrix effects and variations in sample recovery.[9][10] |
| Incomplete Derivatization (for GC-MS) | For GC-MS analysis, fatty acids must be derivatized to their more volatile fatty acid methyl esters (FAMEs).[9][11] Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[12] Boron trifluoride (BF3) in methanol is a widely used and effective derivatization agent.[9][11][13] |
| Analyte Loss During Sample Preparation | This compound can be lost during solvent evaporation and reconstitution steps. Evaporate solvents under a gentle stream of nitrogen and at a low temperature.[9] Ensure the reconstituted extract is fully dissolved before analysis. |
| Instrumental Variability | Calibrate the instrument regularly and use an internal standard to account for variations in instrument response.[10] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for recovering this compound?
A1: The "best" method depends on your sample type and downstream analysis.
-
Folch and Bligh & Dyer methods are considered "gold standards" for comprehensive lipid extraction from a variety of biological matrices.[1] The Bligh & Dyer method is particularly suited for samples with high water content.[1]
-
MTBE (Methyl-tert-butyl ether) extraction is a more recent method that is faster, uses less toxic solvents, and can provide cleaner extracts, making it suitable for high-throughput applications.[1]
-
Supercritical Fluid Extraction (SFE) with carbon dioxide is an environmentally friendly alternative to solvent-based methods and can offer high recovery and selectivity.[14][15]
Q2: Do I need to use an internal standard for this compound quantification?
A2: Yes, using a stable isotope-labeled internal standard like Palmitoleic Acid-d14 is highly recommended. It is the gold standard in quantitative mass spectrometry as it mimics the behavior of the analyte during extraction, derivatization, and analysis, thereby correcting for variations and improving the accuracy and precision of your results.[9][10]
Q3: What is the purpose of derivatization for GC-MS analysis of this compound?
A3: Palmitoleic acid in its free form is a polar compound and not volatile enough for direct analysis by Gas Chromatography (GC). Derivatization converts the carboxylic acid group to a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), allowing it to be effectively separated and detected by GC-MS.[9][11]
Q4: How can I enrich the this compound content in my extract?
A4: For applications requiring a higher concentration of this compound, a multi-step approach can be employed. One effective method involves a two-step solvent crystallization process to remove saturated fatty acids, followed by molecular distillation to further purify the this compound.[7][8]
Q5: What are the key differences between LC-MS and GC-MS for this compound analysis?
A5: Both are powerful techniques, but they have key differences:
-
LC-MS/MS can often analyze free fatty acids directly without derivatization, offering simpler sample preparation and higher throughput. It is also generally more sensitive.[16]
-
GC-MS requires a derivatization step but is a robust and well-established method that provides excellent separation of fatty acid isomers.[16]
Quantitative Data Summary
The following tables provide typical performance characteristics for the analysis of fatty acids using GC-MS and LC-MS/MS. These values can serve as a benchmark for your method validation.
Table 1: Typical Performance of GC-MS for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [12][17] |
| Limit of Detection (LOD) | 0.02 - 0.21 µg/mL | [12][18] |
| Limit of Quantification (LOQ) | 0.05 - 0.63 µg/mL | [12][18] |
| Recovery | 96.2 - 106.5% | [17] |
| Precision (RSD) | < 15% | [17] |
Table 2: Typical Performance of LC-MS/MS for Free Fatty Acid Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [19] |
| Limit of Detection (LOD) | ~0.05 µg/mL | [18] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [19] |
| Recovery | 85 - 115% | [19] |
| Precision (RSD) | < 15% | [19] |
Key Experimental Protocols
Protocol 1: Modified Folch Extraction for this compound from Biological Tissues
This protocol is a robust method for total lipid extraction.[9]
Materials:
-
Biological tissue (e.g., liver, adipose)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Palmitoleic Acid-d14 internal standard
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenization tube.
-
Spike the sample with a known amount of Palmitoleic Acid-d14 internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v) solution.
-
Homogenize the tissue on ice until a uniform suspension is formed.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the upper aqueous layer and discard it.
-
Transfer the lower organic layer (containing the lipids) to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol uses boron trifluoride (BF3) in methanol for efficient esterification.[9][11]
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture at 100°C for 10 minutes in a heating block or water bath.[9]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[9]
Visualizations
This compound Analysis Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample using an internal standard.
Caption: Workflow for this compound Quantification.
Troubleshooting Logic for Low this compound Recovery
This diagram outlines a logical approach to troubleshooting low recovery issues.
Caption: Troubleshooting Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. aocs.org [aocs.org]
- 7. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Plasma Phospholipid Concentration of Cis Palmitoleic Acid and Risk of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Isomeric Interferences in Palmitoleate Analysis
Welcome to the technical support center for the analysis of palmitoleic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving isomeric interferences during palmitoleate analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of palmitoleic acid isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor or no resolution of this compound isomers (e.g., cis/trans or positional isomers). | 1. Inappropriate GC Column: Standard non-polar or moderately polar columns lack the selectivity to separate isomers with very similar boiling points and polarities.[1][2] 2. Suboptimal GC Oven Temperature Program: A rapid temperature ramp does not allow sufficient interaction between the isomers and the stationary phase, leading to co-elution.[1] 3. Inadequate HPLC Column: Standard C18 columns may not provide sufficient resolution for geometric isomers due to their similar hydrophobicity.[3] | 1. Select a Highly Polar GC Column: Employ a highly polar capillary column, such as one with a high-content cyanopropyl or biscyanopropyl stationary phase (e.g., CP-Sil 88, SP-2560, or HP-88).[1][4][5] For complex mixtures, longer columns (60-100m) are recommended to increase theoretical plates and improve resolution.[1][6] 2. Optimize Oven Temperature Program: Decrease the temperature ramp rate (e.g., 1-2 °C/min) during the elution window of the C16:1 isomers to enhance separation.[1] 3. Utilize Specialized HPLC Columns: For HPLC, consider a silver-ion (Ag+) HPLC column for excellent separation of geometric and positional isomers based on π-complexation, or a cholesterol-bonded silica (B1680970) column for improved shape selectivity compared to standard C18 columns.[1][3][7] |
| Peak tailing for this compound FAMEs. | 1. Incomplete Derivatization: Residual free fatty acids can interact with active sites in the GC system, causing peak tailing.[1] 2. Active Sites in the GC System: Contamination or degradation of the injector liner, column, or detector can create active sites that interact with the analytes.[8] 3. Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. | 1. Ensure Complete Derivatization: Review the derivatization protocol. Use fresh reagents and consider extending the reaction time or increasing the temperature. A common and effective method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.[1] 2. Perform System Maintenance: Clean or replace the injector liner and septum. Condition the column according to the manufacturer's instructions. If tailing persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may help. 3. Adjust Injection Parameters: Use a higher split ratio for the injection to reduce the amount of sample introduced onto the column. |
| Shifting retention times between injections. | 1. Leaks in the GC System: Leaks in the carrier gas flow path can cause pressure and flow fluctuations, leading to variable retention times. 2. Inconsistent Oven Temperature: Poor temperature control or reproducibility of the GC oven can affect retention times. 3. Changes in Mobile Phase Composition (HPLC): Inconsistent mobile phase preparation or gradient delivery can cause retention time shifts. | 1. Perform a Leak Check: Systematically check for leaks at all fittings and connections from the gas source to the detector. 2. Verify Oven Performance: Ensure the GC oven is calibrated and functioning correctly. Allow adequate equilibration time at the initial temperature before each injection. 3. Ensure Mobile Phase Consistency: Prepare fresh mobile phase for each analysis set and ensure the HPLC pump is properly primed and delivering a consistent flow rate. |
| Inaccurate quantification of isomers. | 1. Co-elution of Isomers: If peaks are not fully resolved, the integration of one peak will be affected by the other, leading to inaccurate area counts. 2. Differential Response Factors: Different isomers may have slightly different responses in the detector (e.g., FID). 3. Matrix Effects (LC-MS): Components of the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. | 1. Improve Chromatographic Resolution: Refer to the solutions for poor resolution above. 2. Use Isomer-Specific Standards: Whenever possible, use certified reference standards for each isomer to be quantified to create individual calibration curves. 3. Employ an Internal Standard: Use a stable isotope-labeled internal standard (e.g., palmitoleic acid-d14) that co-elutes with the analyte to compensate for matrix effects and variations in sample preparation.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of palmitoleic acid by Gas Chromatography (GC)?
A1: Direct analysis of free fatty acids like palmitoleic acid by GC is challenging due to their high polarity and low volatility. The polar carboxyl group can interact with the GC column's stationary phase, leading to poor peak shape and inaccurate quantification.[1] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[4][11] This improves chromatographic performance, resulting in sharper peaks and more accurate results.[1]
Q2: What are the primary analytical techniques for separating palmitoleic acid isomers?
A2: The two main techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC): This is the most common method, especially when coupled with a Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.[1] For successful separation of isomers, particularly cis/trans isomers, long (60-100m) and highly polar capillary columns are required.[1][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate underivatized cis and trans isomers.[1] Silver-ion HPLC (Ag+-HPLC) is a powerful technique for separating isomers based on the number, position, and geometry of the double bonds.[1][7]
Q3: What makes the separation of palmitoleic acid (C16:1) isomers so challenging?
A3: The difficulty in separating palmitoleic acid isomers lies in their subtle structural differences.[1] Positional isomers (e.g., palmitoleic acid, 9Z-hexadecenoic acid, and sapienic acid, 6Z-hexadecenoic acid) and geometric isomers (e.g., the trans version, palmitelaidic acid, 9E-hexadecenoic acid) have the same molecular weight and very similar boiling points.[1][6] This makes their resolution by standard chromatographic methods difficult, necessitating the use of highly selective stationary phases and precisely optimized analytical conditions.[1]
Q4: Can you provide a starting point for GC-MS conditions for separating palmitoleic acid isomers?
A4: Yes, the following table provides a good starting point for a GC-MS method for the analysis of palmitoleic acid isomers as their FAMEs. Optimization for your specific instrument and sample type is recommended.
| Parameter | Setting | Rationale |
| GC Column | Highly polar, e.g., (50%-Cyanopropyl)-methylpolysiloxane (e.g., Agilent DB-23, CP-Sil 88); 60 m x 0.25 mm ID, 0.25 µm film thickness[6] | A highly polar stationary phase is essential for resolving positional and geometric isomers. A long column provides the necessary theoretical plates for difficult separations.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] | Provides good chromatographic efficiency and is compatible with MS detectors. |
| Inlet Temperature | 250 °C[10] | Ensures complete and rapid vaporization of the FAMEs without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks, especially for more concentrated samples. |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 180°C, then ramp 5°C/min to 250°C (hold 3 min)[10] | This program allows for the separation of a range of FAMEs. For specific isomer separation, a slower ramp rate through the elution window of C16:1 isomers may be necessary. |
| MS Ionization | Electron Ionization (EI) at 70 eV[10] | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Full scan is useful for identifying unknown compounds, while SIM provides higher sensitivity for quantifying known target isomers. |
Quantitative Data Summary
The following tables summarize quantitative data for the separation of palmitoleic acid isomers using different analytical methods.
Table 1: Comparison of HPLC and GC for the Analysis of cis- and trans-Palmitoleic Acid [8][11]
| Parameter | HPLC Method | GC Method |
| Column | BDS C18 (100 x 4.6 mm, 2.4 µm) | Not specified |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724):Water (80:20, v/v) | Not specified |
| Retention Time (cis-POA) | 4.6 - 5.1 min | 48.3 - 49.1 min |
| Retention Time (trans-POA) | 4.6 - 5.1 min | 48.3 - 49.1 min |
| Run Time | 10 min | 90 min |
| Linear Range | 0.05 - 500 µg/mL | Not reported |
| LOD (cis-POA) | 0.2 µg/mL | Not reported |
| LOD (trans-POA) | 0.05 µg/mL | Not reported |
Table 2: Retention Times of C16:1 FAME Isomers on Different Polarity GC Columns
Data in this table is representative and compiled from typical elution orders. Actual retention times will vary based on specific instrument conditions.
| Isomer (as FAME) | Non-Polar Column (e.g., DB-5ms) | Mid-Polar Column (e.g., DB-23) | Highly-Polar Column (e.g., HP-88) |
| trans-Palmitelaidic acid (C16:1 n-7t) | Elutes earlier than cis | Elutes earlier than cis | Well-separated, elutes before cis |
| cis-Palmitoleic acid (C16:1 n-7c) | Elutes later than trans | Elutes later than trans | Well-separated, elutes after trans |
| Sapienic acid (C16:1 n-10c) | May co-elute with other isomers | Partial separation from n-7 | Better separation from n-7 |
| Hypogeic acid (C16:1 n-9c) | May co-elute with other isomers | Partial separation from n-7 | Better separation from n-7 |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing FAMEs from a lipid extract for GC analysis using Boron Trifluoride (BF₃) in methanol.[1][10]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass test tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
To the dried lipid extract in a glass test tube, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for Isomer Separation
This protocol provides a general framework for the separation of this compound isomers using Ag+-HPLC.
Materials:
-
Lipid extract containing palmitoleic acid isomers
-
Silver-ion HPLC column (e.g., ChromSpher 5 Lipids)
-
HPLC-grade solvents (e.g., hexane, acetonitrile, isopropanol)
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
Procedure:
-
Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., hexane) at a known concentration.
-
HPLC System Setup:
-
Install the silver-ion HPLC column and equilibrate it with the initial mobile phase.
-
A typical mobile phase for separating fatty acid isomers on a silver-ion column is a gradient of a weak polar solvent (e.g., hexane) and a stronger polar solvent (e.g., acetonitrile or isopropanol). The exact gradient will need to be optimized.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run the optimized gradient program. The separation is based on the interaction of the double bonds with the silver ions on the stationary phase. Generally, trans isomers elute before cis isomers, and isomers with double bonds closer to the carboxyl group may have different retention times.
-
-
Detection and Quantification:
-
Detect the eluting isomers using a UV detector (if the fatty acids are derivatized with a UV-active tag) or an ELSD.
-
Identify the peaks by comparing their retention times with those of known standards.
-
Quantify the isomers by integrating the peak areas and using a calibration curve.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Simplified overview of this compound isomer biosynthesis and metabolic effects.
References
- 1. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Palmitoleate Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of palmitoleate functional assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Poor Solubility and Precipitation of this compound in Culture Media
-
Question: I am observing precipitation or an oily layer in my cell culture medium after adding this compound. How can I improve its solubility?
-
Answer: this compound, like other long-chain fatty acids, has poor solubility in aqueous solutions and can be cytotoxic to cells in its free form. To ensure proper delivery and avoid artifacts, it is essential to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).
Troubleshooting Steps:
-
Prepare a this compound-BSA Complex: This is the most critical step for ensuring solubility and bioavailability. A molar ratio of this compound to BSA between 3:1 and 6:1 is commonly used. A detailed protocol for preparing this complex is provided in the "Experimental Protocols" section.
-
Check Final DMSO Concentration: If a DMSO stock of this compound is used to prepare the BSA complex, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤ 0.5% (v/v). High concentrations of DMSO can cause the compound to precipitate.[1]
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. Adding a cold solution can cause the fatty acid to come out of solution.
-
Gentle Mixing: When adding the this compound-BSA complex to your culture medium, mix gently by swirling or inverting the tube. Vigorous vortexing can cause frothing and may denature proteins.
-
Issue 2: High Variability and Poor Reproducibility Between Experiments
-
Question: My results from this compound functional assays are inconsistent across different experimental days. What are the potential sources of this variability and how can I minimize them?
-
Answer: Variability in cell-based assays is a common challenge. For fatty acid treatments, this can be exacerbated by several factors.
Troubleshooting Steps:
-
Standardize this compound-BSA Complex Preparation: Ensure the protocol for preparing the this compound-BSA complex is strictly followed for every experiment. Variations in the molar ratio, temperature, and mixing can alter the availability of this compound to the cells.[2]
-
Cell Passage Number and Confluency: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered metabolic responses.[3] Always seed cells at the same density to ensure they reach a consistent confluency at the time of treatment.
-
Serum Concentration: If using serum-containing medium, be aware that serum itself contains fatty acids and other factors that can influence the outcome. Consider reducing the serum concentration or using serum-free medium during the treatment period, if compatible with your cell line's health.
-
Consistent Incubation Times: Ensure that the duration of this compound treatment is identical across all experiments. Time-course experiments can help determine the optimal treatment duration for the desired effect.
-
Include Appropriate Controls: Always include a vehicle control (BSA-treated cells) in every experiment to account for any effects of the carrier protein.
-
Issue 3: Unexpected Cytotoxicity or Cell Death
-
Question: I am observing a significant decrease in cell viability after treating with this compound. How can I mitigate this?
-
Answer: While this compound is generally less toxic than saturated fatty acids like palmitate, high concentrations or improper preparation can lead to cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type using a viability assay such as the MTT or MTS assay. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
-
Ensure Proper BSA Complexation: Free this compound is more likely to be cytotoxic. Confirm that your this compound is fully complexed with BSA.
-
Check for Oxidation: Fatty acids can oxidize over time, and their oxidation products can be more toxic. Prepare fresh this compound-BSA solutions for each experiment and store stock solutions properly under an inert atmosphere at -20°C or -80°C.
-
Solvent Toxicity: Ensure the final concentration of any solvent (e.g., ethanol (B145695) or DMSO) used to prepare the initial this compound stock is at a non-toxic level in the final culture medium.[1]
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the recommended concentration range for this compound in cell culture experiments?
-
A1: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question. It is always recommended to perform a dose-response study to determine the ideal concentration for your experimental setup. However, based on published literature, a general starting range can be considered.
Cell Type Concentration Range (µM) Observed Effects Human Hepatocellular Carcinoma (HepG2) 100 - 1500 Increased SIRT1 expression and lipid accumulation. Endometrial Cancer Cells (Ishikawa, ECC-1) 10 - 100 Inhibited cell proliferation, induced apoptosis. Bovine Skeletal Muscle Satellite Cells 50 - 200 Promoted adipogenic differentiation. 3T3-L1 Adipocytes 200 Increased glucose uptake and GLUT4 content.[4][5] Human Endothelial Cells (EAHy926) 20 - 50 Anti-inflammatory effects.[6]
-
-
Q2: How should I prepare a this compound stock solution?
-
A2: Palmitoleic acid is typically dissolved in ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM). This stock solution is then used to prepare the this compound-BSA complex. It is crucial to store the stock solution at -20°C or -80°C to minimize degradation.
-
-
Q3: What is the mechanism of action of this compound?
-
A3: this compound is considered a "lipokine," a lipid hormone that can act on distant organs to regulate metabolic processes.[7] Its effects are mediated through various signaling pathways. For instance, it has been shown to activate AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[4][8] this compound can also modulate inflammatory responses, often by inhibiting the NF-κB pathway, and influence insulin (B600854) signaling by promoting Akt phosphorylation.[8][9]
-
Experimental Protocols
1. Preparation of this compound-BSA Complex
This protocol describes the preparation of a this compound-BSA complex to ensure its solubility and bioavailability in cell culture media.
-
Materials:
-
Palmitoleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture grade water
-
0.1 M NaOH
-
Water bath or heating block
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Stock Solution Preparation: Dissolve palmitoleic acid in 100% ethanol to prepare a concentrated stock solution (e.g., 100 mM).
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C to aid dissolution.
-
Complex Formation: a. While gently vortexing the BSA solution, slowly add the palmitoleic acid stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). b. A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate saponification and binding. c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization and Storage: a. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
2. MTT Assay for Cell Viability
This assay is used to determine the cytotoxicity of this compound and to establish a non-toxic working concentration.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Prepare serial dilutions of the this compound-BSA complex in cell culture medium. Include a vehicle control (BSA only) and a "no cells" control for background subtraction. Replace the medium in the wells with the prepared dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10][11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The reference wavelength should be more than 650 nm.[12]
-
3. Western Blot for AMPK Activation
This protocol is used to assess the effect of this compound on the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound-BSA complex for the desired time. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated AMPKα signal to the total AMPKα signal.
-
Visualizations
References
- 1. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Comparative analysis of palmitoleate vs. oleic acid on insulin signaling
A Guide for Researchers and Drug Development Professionals
Introduction: Monounsaturated fatty acids (MUFAs) are key players in metabolic regulation, with their impact on insulin (B600854) sensitivity being a subject of intense research. Among the most studied MUFAs are palmitoleic acid (PO), a 16-carbon omega-7 fatty acid, and oleic acid (OA), an 18-carbon omega-9 fatty acid. While both are often considered beneficial compared to saturated fatty acids, emerging evidence suggests they exert distinct and context-dependent effects on the insulin signaling cascade. This guide provides a comparative analysis of palmitoleate and oleic acid, summarizing key experimental findings, detailing relevant protocols, and visualizing the underlying molecular pathways to aid researchers in the field of metabolic disease.
Core Signaling Pathway and Points of Modulation
The canonical insulin signaling pathway is initiated by insulin binding to its receptor, leading to a cascade of phosphorylation events that culminate in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. The phosphatidylinositol 3-kinase (PI3K)/Akt axis is central to this process. Both this compound and oleic acid have been shown to modulate this pathway at various nodes, often with differing outcomes depending on the cell type and experimental conditions.
Caption: Insulin signaling cascade and modulation points for this compound (PO) and Oleic Acid (OA).
Quantitative Data Summary
The effects of this compound and oleic acid on key markers of insulin signaling and glucose metabolism are summarized below. Data is compiled from studies using various models, including primary human myotubes, rat skeletal muscle cells (L6), and in vivo mouse models.
Table 1: Comparative Effects on Insulin Signaling Proteins
| Fatty Acid | Model System | Target Protein | Key Finding | Citation |
| This compound | Obese Mice (in vivo) | Akt (Ser473) | Increased phosphorylation, promoting insulin action. | [1] |
| Rat L6 Muscle Cells | Akt | Did not activate Akt directly, suggesting its effect on glucose uptake is independent of this step. | [2] | |
| Oleic Acid | Human Myotubes | Akt (Ser473) | No direct effect on insulin-stimulated phosphorylation; however, it restored the reduction caused by palmitate. | [3] |
| Human Myotubes | AS160 | Rescued the palmitate-induced inhibition of insulin-stimulated AS160 phosphorylation. | [3] | |
| Hepatic Cell Lines | IRS-1 | Decreased IRS-1 expression, impairing upstream insulin signaling. | [4] | |
| Hepatic Cell Lines | SOCS3 | Augmented the expression of SOCS3, which promotes IRS degradation. | [4] | |
| Visceral Adipocytes | p110β (PI3K) | Increased mRNA expression, suggesting a beneficial effect on the PI3K pathway. | [5] |
Table 2: Comparative Effects on Glucose Uptake and Metabolism
| Fatty Acid | Model System | Outcome Measured | Key Finding | Citation |
| This compound | Rat L6 Muscle Cells | Basal Glucose Uptake | Enhanced uptake approximately 2-fold by increasing plasma membrane abundance of GLUT1 and GLUT4. | [2] |
| White Adipocytes | Glucose Uptake | Increased both basal and insulin-stimulated glucose uptake and GLUT4 protein content. | [6] | |
| Obese Mice (in vivo) | Systemic Glucose Clearance | Significantly increased glucose clearance and insulin sensitivity. | [1] | |
| Oleic Acid | Human Myotubes | Insulin-Stimulated Glucose Uptake | Did not restore the impairment caused by palmitate, despite restoring signaling protein phosphorylation. | [3] |
| Obese Mice (in vivo) | Systemic Glucose Clearance | Did not significantly change glucose clearance compared to control. | [1] | |
| Prediabetic Rats | Non-fasting Glucose | Did not decrease non-fasting glucose levels. | [7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail common methodologies used to assess the effects of fatty acids on insulin signaling.
Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes
Free fatty acids have low solubility in aqueous cell culture media and can be toxic at high concentrations. Complexing them to fatty acid-free BSA mimics their physiological transport in circulation and improves their stability and delivery to cells.[8][9]
Materials:
-
Palmitoleic acid or Oleic acid
-
Ethanol (B145695) (or NaOH for saponification)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile, conical tubes
-
Water bath or shaker incubator set to 37-40°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a desired concentration (e.g., 10% w/v). Gently mix until fully dissolved and warm to 37°C.
-
Prepare Fatty Acid Stock:
-
Ethanol Method: Dissolve the fatty acid in ethanol to create a concentrated stock solution (e.g., 100-200 mM).[8]
-
Saponification Method: Dissolve the fatty acid in a small volume of NaOH (e.g., 0.1 M) and heat at 70°C for 15-30 minutes to create the sodium salt.
-
-
Complexation: While vortexing the warm BSA solution, add the fatty acid stock solution dropwise to achieve the final desired molar ratio (typically between 3:1 and 6:1, fatty acid:BSA).
-
Incubation: Incubate the mixture for at least 1 hour at 37°C with gentle shaking to ensure complete complexation.
-
Sterilization and Storage: Sterile filter the final solution using a 0.22 µm filter. The complex can be used immediately or stored at -20°C for future use. A control medium containing BSA and the vehicle (e.g., ethanol) should always be prepared and used in parallel.[8]
2-Deoxy-D-[3H]-glucose Uptake Assay
This assay measures the rate of glucose transport into cells, a key functional endpoint of insulin signaling. The protocol is adapted from studies on human myotubes.[3]
Materials:
-
Cultured cells (e.g., myotubes, adipocytes) in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (100 nM)
-
2-deoxy-D-[³H]-glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
NaOH (0.1-0.4 M) for cell lysis
-
Scintillation counter and fluid
Procedure:
-
Pre-treatment: Incubate cells with the prepared FA-BSA complexes (or vehicle control) for a specified duration (e.g., 12-16 hours).
-
Serum Starvation: Wash the cells and incubate in serum-free medium for 2-4 hours prior to the assay.
-
Insulin Stimulation: Wash cells with KRH buffer. Add KRH buffer with or without 100 nM insulin and incubate for 20-60 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) to each well. Incubate for 15 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding NaOH solution to each well and incubating for at least 1 hour.
-
Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. Measure the protein concentration of the remaining lysate for normalization.
Experimental and Logical Workflow Visualization
To ensure clarity in experimental design, a standardized workflow is essential. The following diagram illustrates a typical process for comparing the effects of this compound and oleic acid on insulin signaling in a cell culture model.
Caption: Standard experimental workflow for analyzing fatty acid effects on insulin signaling.
Conclusion
The available evidence indicates that this compound and oleic acid exert differential effects on insulin signaling. This compound appears to be a more potent direct activator of glucose uptake, particularly in skeletal muscle and adipose tissue, with some studies showing it can improve systemic glucose homeostasis in vivo.[1][2][6] Its mechanisms may involve enhancing GLUT4 abundance and translocation.[2]
Oleic acid's role is more complex. While it does not consistently improve glucose uptake on its own, it demonstrates a protective effect by rescuing the deleterious impact of saturated fatty acids (like palmitate) on key signaling proteins such as Akt and AS160 in skeletal muscle.[3] However, in the liver, oleic acid may contribute to insulin resistance by downregulating IRS-1 via a SOCS3-dependent mechanism.[4]
For researchers and drug development professionals, these findings underscore the importance of considering the specific fatty acid, tissue type, and metabolic context when investigating therapeutic strategies for insulin resistance. This compound may hold promise as a direct insulin-sensitizing agent, whereas oleic acid's benefits may be more related to its ability to counteract the negative effects of saturated fats. Future research should focus on elucidating the precise molecular interactions and long-term metabolic consequences of supplementation with these distinct monounsaturated fatty acids.
References
- 1. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]
- 2. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of palmitoleate in macrophages
A comparative guide for researchers and drug development professionals on the anti-inflammatory properties of palmitoleate in macrophages, supported by experimental data and detailed protocols.
The burgeoning field of immunometabolism has identified fatty acids as critical signaling molecules that modulate immune cell function. Among these, the monounsaturated fatty acid this compound (PO) has emerged as a significant anti-inflammatory agent, particularly in its effects on macrophages, the key orchestrators of the innate immune response. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound with the pro-inflammatory actions of the saturated fatty acid palmitate (PA), offering insights into its therapeutic potential.
This compound Promotes an Anti-Inflammatory M2 Macrophage Phenotype
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The classically activated M1 macrophages are pro-inflammatory, while the alternatively activated M2 macrophages are associated with anti-inflammatory responses and tissue repair.[1] Experimental evidence strongly indicates that this compound promotes the polarization of macrophages towards the M2 phenotype, thereby dampening inflammation.
In contrast, palmitate is known to induce a pro-inflammatory M1-like state in macrophages.[2][3][4] Studies on bone marrow-derived macrophages (BMDMs) have shown that treatment with this compound increases the expression of M2 markers such as Mannose Receptor C-type 1 (Mrc1), Transforming Growth Factor beta 1 (Tgfb1), Interleukin-10 (Il10), and Arginase 1 (Arg1).[2] Conversely, palmitate exposure upregulates the expression of M1-associated pro-inflammatory genes like Cxcl1, Il6, Tnf, Nos2, and Il12b.[2][4]
| Treatment | M1 Gene Expression (Fold Change vs. Control) | M2 Gene Expression (Fold Change vs. Control) | Reference |
| Palmitate (PA) | Cxcl1 ↑, Il6 ↑, Tnf ↑, Nos2 ↑, Il12b ↑ | [2][4] | |
| This compound (PO) | Mrc1 ↑, Tgfb1 ↑, Il10 ↑, Mgl2 ↑ | [2][4] | |
| PA + PO | PA-induced Nos2 expression counteracted in a PO dose-dependent manner | [2][3] |
Caption: Comparative effects of Palmitate and this compound on macrophage polarization markers.
Mechanistic Insights: Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound in macrophages are underpinned by its ability to modulate several key signaling pathways.
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[5][6] Palmitate is a known activator of the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[1] this compound effectively counteracts this by inhibiting NF-κB activation.[2][5][7] Mechanistically, this compound has been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB, and the subsequent nuclear translocation of the p65 subunit.[2][7] Interestingly, some studies suggest that this inhibition of NF-κB by this compound is independent of Peroxisome Proliferator-Activated Receptors (PPARs).[5] Another study indicates that this compound, when incorporated into phosphatidylcholine, can suppress NF-κB signaling.[6]
Activation of AMP-Activated Protein Kinase (AMPK)
AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, often exerts anti-inflammatory effects. This compound has been shown to activate AMPK in macrophages, and this activation is critical for its anti-inflammatory function.[2][3] The anti-inflammatory effects of this compound, including the prevention of palmitate-induced IκBα degradation and Nos2 expression, are reversed by the inhibition of AMPK.[2][3]
Experimental Protocols
Macrophage Culture and Polarization
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are flushed from the femurs and tibias of mice.
-
Differentiation: Cells are cultured for 7 days in DMEM containing 10% fetal bovine serum (FBS) and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).
-
Polarization: Differentiated macrophages are treated with either palmitate (typically 0.5 mM) or this compound (typically 0.2-0.5 mM) for various time points (e.g., 6-24 hours) to induce M1 or M2 polarization, respectively.[2][4] For co-incubation experiments, both fatty acids are added simultaneously.
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from treated macrophages using a suitable kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is carried out using specific primers for M1 markers (Cxcl1, Il6, Tnf, Nos2, Il12b) and M2 markers (Mrc1, Tgfb1, Il10, Arg1, Mgl2). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
Western Blotting for Signaling Proteins
-
Protein Extraction: Macrophages are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies against key signaling proteins (e.g., phospho-AMPK, IκBα, p65) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The collective evidence strongly supports the anti-inflammatory role of this compound in macrophages. By promoting a shift towards the M2 phenotype and inhibiting pro-inflammatory signaling pathways like NF-κB, while activating the anti-inflammatory AMPK pathway, this compound demonstrates significant potential as a therapeutic agent for inflammatory conditions. Its effects stand in stark contrast to the pro-inflammatory actions of the saturated fatty acid palmitate, highlighting the nuanced roles of different fatty acids in regulating immune responses. Further research into the precise molecular mechanisms and in vivo efficacy of this compound will be crucial for translating these findings into clinical applications.
References
- 1. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. This compound protects against lipopolysaccharide-induced inflammation and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Methods for Palmitoleate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of palmitoleate (palmitoleic acid), an omega-7 monounsaturated fatty acid, is crucial for understanding its role in metabolic diseases, nutritional science, and as a potential biomarker.[1][2] The selection of a robust and reliable analytical method is paramount for generating reproducible and accurate data. This guide provides an objective comparison of the two most prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This comparison is supported by a summary of their performance characteristics and detailed experimental protocols to aid in method selection and validation.
Comparative Performance of Analytical Methods
The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.[1] While both are powerful techniques, they have distinct advantages and disadvantages. LC-MS/MS is often considered the "gold standard" due to its high selectivity and sensitivity, often requiring minimal sample preparation.[1] GC-MS is a well-established and robust technique, though it typically necessitates a derivatization step to convert fatty acids into more volatile esters.[1][3]
The following table summarizes the typical validation parameters for the quantification of this compound and other fatty acids using LC-MS/MS and GC-MS, as reported in scientific literature. These values can be considered representative of the performance expected from these methods.
| Validation Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 95.25% - 100.29% |
| Precision (%RSD) | < 10% | < 10% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | Low femtomol range on column |
| Limit of Quantification (LOQ) | ~0.1 ng/mL - 0.5 µg/mL | 0.64 - 1.63 µg/mL |
| Sample Preparation | Simpler, often direct analysis of free fatty acids | Requires derivatization (e.g., to FAMEs) |
| Analysis Time | ~10 - 20 minutes | ~15 - 30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical assay. Below are generalized protocols for LC-MS/MS and GC-MS based on published methods for fatty acid quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a composite based on several published methods and is suitable for the quantification of this compound in biological matrices such as plasma.[1][4]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for fatty acid analysis.[4][5]
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), monitoring the transition from the precursor ion to a specific product ion for both this compound and the internal standard.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of fatty acids typically requires a derivatization step to create fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.[1][2]
-
Lipid Extraction:
-
Extract total lipids from the biological sample (e.g., plasma, tissue) using a solvent mixture such as chloroform:methanol.[7]
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Gas Chromatographic Separation:
-
Mass Spectrometric Detection:
Visualization of Analytical Method Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring data quality and reliability in scientific research.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
Reproducibility of Palmitoleate's Effects on Glucose Uptake in Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The monounsaturated fatty acid palmitoleate (16:1n7) has garnered significant attention for its potential role as a beneficial lipid molecule, or "lipokine," that may improve glucose homeostasis. A key aspect of its purported metabolic benefits is its ability to enhance glucose uptake in skeletal muscle, a primary site for glucose disposal. However, the reproducibility of these effects and the underlying mechanisms remain subjects of ongoing investigation. This guide provides a comparative analysis of key studies, presenting experimental data, detailing methodologies, and illustrating the signaling pathways involved to offer a comprehensive overview of the current state of research.
Quantitative Comparison of this compound's Effects
The stimulatory effect of this compound on glucose uptake in muscle cells has been observed across multiple studies, although the magnitude of this effect and the experimental conditions vary. The following tables summarize the quantitative data from key publications.
| Study | Cell Line | This compound Concentration & Duration | Effect on Basal Glucose Uptake | Effect on Insulin-Stimulated Glucose Uptake | Key Findings |
| Collins et al. (2006)[1][2] | Rat L6 myotubes | 0.75 mM for 16 hours | ~2-fold increase | This compound did not further enhance insulin's effect but prevented palmitate-induced insulin (B600854) resistance. | This compound enhances basal glucose uptake and protects against saturated fatty acid-induced insulin resistance.[1][2] |
| Bolsoni-Lopes et al. (2014)[3][4] | Differentiated 3T3-L1 adipocytes* | 200 µM for 24 hours | Significant increase (51%) | Significant increase (36%) | In adipocytes, this compound increases glucose uptake in association with AMPK activation.[3][4] |
| Park et al. (2014)[5][6] | Mouse C2C12 myotubes | 500 µM (duration not specified for this specific experiment) | Not specified for this compound alone | Co-treatment with palmitate restored the decrease in insulin-stimulated glucose uptake caused by palmitate. | This compound, along with other unsaturated fatty acids, can rescue palmitate-induced insulin resistance.[5] |
*Note: While not a muscle cell line, the study by Bolsoni-Lopes et al. on adipocytes provides relevant mechanistic insights into AMPK activation by this compound, a pathway also active in muscle cells.[3][4]
Comparative Analysis of Experimental Protocols
Discrepancies in reported effects can often be attributed to variations in experimental design. Understanding these differences is crucial for interpreting the data and designing future studies.
| Parameter | Collins et al. (2006)[1][2] | Bolsoni-Lopes et al. (2014)[3][4] | Park et al. (2014)[5][6] | Pu et al. (2011)[7][8] |
| Cell Model | Rat L6 myotubes | Differentiated 3T3-L1 adipocytes | Mouse C2C12 myotubes | Rat L6 myoblasts and myotubes |
| Fatty Acid | This compound, Palmitate | This compound, Palmitic Acid | This compound, Oleic Acid, Linoleic Acid, α-Linolenic Acid, Palmitic Acid | Palmitic Acid |
| Concentration | 0.75 mM | 200 µM | 500 µM | 300 µM |
| Incubation Time | 16 hours | 24 hours | 18 hours (for insulin resistance induction) | Acute (5-60 minutes) |
| Glucose Uptake Assay | 2-deoxy-[³H]glucose uptake | [U-¹⁴C]glucose uptake | 2-NBDG (fluorescent glucose analog) uptake | 2-deoxy-[³H]glucose uptake |
| Key Signaling Focus | General insulin signaling (PKB/Akt) | AMPK activation | Akt and AMPK activation | Akt, AMPK, and ERK1/2 activation |
Signaling Pathways Implicated in this compound's Action
The effects of this compound on glucose uptake are primarily attributed to its influence on two major signaling pathways: the insulin-dependent Akt pathway and the insulin-independent AMPK pathway.
Insulin Signaling Pathway
The canonical insulin signaling pathway leading to glucose uptake involves the activation of Akt (also known as Protein Kinase B). Studies suggest that while this compound itself may not directly stimulate Akt phosphorylation in the same manner as insulin, it can prevent the impairment of this pathway caused by saturated fatty acids like palmitate.[1][9]
Caption: Insulin-stimulated glucose uptake pathway via Akt.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a key energy sensor in cells. Its activation, often triggered by an increase in the AMP:ATP ratio, can stimulate glucose uptake independently of insulin. Evidence suggests that this compound can activate AMPK, leading to the translocation of GLUT4 to the cell membrane.[3][4]
Caption: this compound-stimulated glucose uptake via AMPK.
Standardized Experimental Workflow
To improve the reproducibility and comparability of findings, adhering to a standardized experimental workflow is essential. The following diagram outlines a general procedure for assessing the effects of fatty acids on glucose uptake in cultured muscle cells.
Caption: Generalized workflow for muscle cell glucose uptake assay.
Conclusion
The available evidence consistently suggests that this compound can enhance glucose uptake in muscle cells. The primary mechanism for its insulin-independent effects appears to be the activation of AMPK. Furthermore, several studies demonstrate that this compound can protect against the detrimental effects of saturated fatty acids, such as palmitate, on insulin-stimulated glucose uptake, thereby improving insulin sensitivity.
The variability in the magnitude of the observed effects across different studies highlights the importance of standardized experimental protocols. Factors such as cell line, fatty acid concentration, and incubation time can significantly influence the outcome. For researchers and drug development professionals, a thorough understanding of these experimental nuances is critical for accurately interpreting the existing literature and for designing robust future experiments to further elucidate the therapeutic potential of this compound in metabolic diseases. Future research should focus on in vivo studies to confirm these cellular effects and to explore the long-term physiological consequences of increased this compound levels.
References
- 1. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of palmitate and this compound on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Impact of Cis- and Trans-Palmitoleate Isomers
For Researchers, Scientists, and Drug Development Professionals
Palmitoleic acid, a monounsaturated fatty acid, exists in two primary isomeric forms: cis-palmitoleate (cPOA) and trans-palmitoleate (tPOA). While structurally similar, these isomers exhibit distinct metabolic effects, influencing lipid profiles, insulin (B600854) sensitivity, and underlying cellular signaling pathways. This guide provides an objective comparison of their metabolic impacts, supported by experimental data, to inform research and drug development in metabolic diseases.
Quantitative Data Comparison
The following table summarizes the key quantitative differences in the metabolic effects of cPOA and tPOA based on findings from a study in hypercholesterolemic mice.
| Parameter | Finding | Reference |
| Serum Cholesterol | tPOA administration reduced serum cholesterol, while cPOA had no effect. | [1][2] |
| Serum LDL | tPOA administration reduced low-density lipoprotein (LDL) levels; cPOA showed no effect. | [1][2] |
| Serum HDL | tPOA administration reduced high-density lipoprotein (HDL) levels; cPOA had no effect. | [1][2] |
| Hepatic Free Cholesterol | tPOA administration reduced hepatic free cholesterol; cPOA showed no effect. | [1][2] |
| Hepatic Steatosis | cPOA ameliorated hepatic steatosis more effectively than tPOA. | [1][2] |
| HMGCR Expression (Liver) | Both cPOA and tPOA reduced the expression of 3-hydroxy-3-methyl glutaryl coenzyme reductase (HMGCR), a key enzyme in cholesterol synthesis. | [1][2] |
| LXRα Expression (Liver) | tPOA significantly reduced the expression of Liver X receptor alpha (LXRα), while cPOA had no effect. | [1] |
| NPC1L1 Expression (Intestine) | tPOA significantly reduced the expression of Niemann-Pick C1-Like 1 (NPC1L1), a key protein for intestinal cholesterol absorption, whereas cPOA had no effect. | [1][2] |
| CYP7A1 Expression (Liver) | Both high-dose tPOA and cPOA may promote the conversion of cholesterol into bile acids by upregulating cholesterol 7-alpha hydroxylase (CYP7A1). | [1][2] |
Experimental Protocols
In Vivo Animal Studies: Administration of Palmitoleate Isomers
A common experimental model to assess the metabolic effects of this compound isomers involves in vivo studies with mice.
-
Animal Model: Hypercholesterolemia can be induced in mice using a high-fat diet.[1][2]
-
Administration Route: Cis- and trans-palmitoleate are administered intragastrically (oral gavage) once daily.[1][2]
-
Dosage: Dosages can range from 150 mg/kg to 300 mg/kg body weight.[1]
-
Duration: The treatment period is typically around 4 weeks.[1][2]
-
Vehicle: The fatty acids are often dissolved or suspended in a suitable vehicle like corn oil or a solution with 0.5% carboxymethylcellulose.
-
Outcome Measures: Following the treatment period, blood and tissue samples are collected to analyze serum lipid profiles, hepatic cholesterol levels, and the expression of key metabolic genes and proteins.
In Vitro Cell Culture Studies
Cell culture models are instrumental in elucidating the direct cellular and molecular mechanisms of this compound isomers.
-
Cell Lines: Human hepatocellular carcinoma cells (e.g., HepG2) are frequently used to study hepatic lipid metabolism.[3] Pancreatic beta-cell lines (e.g., MIN6 and EndoC-βH1) are used to investigate effects on insulin secretion.[4]
-
Fatty Acid Preparation: this compound isomers are typically conjugated with bovine serum albumin (BSA) to facilitate their solubility and uptake by cells. The fatty acid is first dissolved in a small amount of ethanol (B145695) and then added to a BSA solution.[3]
-
Concentrations: The concentrations of this compound isomers used in cell culture experiments can range from 5 µM to 100 µM, depending on the cell type and the specific endpoint being investigated.[4]
-
Treatment Duration: Incubation times can vary from a few hours to several days.
-
Analysis: After treatment, cells are harvested to assess changes in gene and protein expression, signaling pathway activation, and metabolic functions like insulin secretion or lipid accumulation.
Human Cohort Studies: Assessing Insulin Sensitivity
Prospective cohort studies in humans provide valuable data on the long-term metabolic effects of circulating this compound isomers.
-
Study Population: Large cohorts of adults are followed over several years.
-
Measurement of this compound: Plasma phospholipid fatty acids, including cis- and trans-palmitoleate, are measured at baseline.
-
Assessment of Metabolic Risk Factors: A comprehensive panel of metabolic risk factors is assessed, including:
-
Anthropometry: Body mass index (BMI) and waist circumference.
-
Blood Lipids: HDL-cholesterol and triglycerides.
-
Inflammation: C-reactive protein (CRP).
-
Insulin Resistance: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).[5]
-
-
Follow-up: Participants are monitored for the incidence of new-onset metabolic diseases, such as type 2 diabetes.[5]
Signaling Pathways and Molecular Mechanisms
The distinct metabolic effects of cis- and trans-palmitoleate are underpinned by their differential regulation of key signaling pathways.
Cholesterol Metabolism Signaling Pathway
Cis- and trans-palmitoleate isomers regulate cholesterol homeostasis through distinct mechanisms, primarily involving the LXRα signaling pathway in the liver and intestines.
Caption: Differential regulation of cholesterol metabolism by this compound isomers.
G Protein-Coupled Receptor (GPCR) Signaling in Insulin Secretion
Both cis- and trans-palmitoleate can augment glucose-stimulated insulin secretion (GSIS), potentially through the activation of G protein-coupled receptors such as GPR40 and GPR120 in pancreatic β-cells. However, their downstream signaling pathways may differ.
Caption: this compound isomers potentiate insulin secretion via GPCR signaling.
Conclusion
The available evidence clearly indicates that cis- and trans-palmitoleate isomers have distinct metabolic impacts. Trans-palmitoleate appears to have more favorable effects on systemic lipid profiles and insulin sensitivity in human cohort studies.[5] In contrast, cis-palmitoleate may be more effective in ameliorating hepatic steatosis.[1][2] These differences are driven by their differential regulation of key metabolic signaling pathways. For researchers and drug development professionals, understanding these nuances is critical for designing targeted therapeutic strategies for metabolic diseases. Further research is warranted to fully elucidate the distinct downstream signaling cascades and long-term clinical implications of each isomer.
References
- 1. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
- 5. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palmitoleate and Other Omega-7 Fatty Acids: A Guide for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals on the comparative biological activities of palmitoleate and other omega-7 fatty acids, supported by experimental data and detailed protocols.
Omega-7 fatty acids, a class of monounsaturated fats, have garnered increasing interest for their potential roles in metabolic health and inflammation. Among these, palmitoleic acid (C16:1n7) is the most well-studied. This guide provides a comprehensive head-to-head comparison of this compound with other notable omega-7 fatty acids, including its isomers and other family members like vaccenic acid and paullinic acid. The information is compiled from various scientific studies to offer an objective overview of their differential effects on key biological pathways.
Comparative Biological Effects of Omega-7 Fatty Acids
The biological effects of omega-7 fatty acids can vary significantly based on their structure, including chain length and the position and isomerism of the double bond. This section compares the known effects of this compound with other omega-7s in key areas of metabolic and cellular health.
Anti-Inflammatory Properties
Palmitoleic acid has demonstrated notable anti-inflammatory potential. In a comparative study using human endothelial cells, palmitoleic acid (POA) was more effective at reducing the production of pro-inflammatory cytokines than oleic acid (OA, an omega-9 fatty acid) and the saturated fatty acid palmitic acid (PA)[1][2][3][4]. Specifically, POA was shown to decrease the production of monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8) when compared to PA[1][2][3][4]. Furthermore, POA was found to downregulate the expression of genes associated with inflammation, such as NF-κB, while upregulating the expression of the anti-inflammatory PPAR-α gene[1][2][3][4].
Other isomers of palmitoleic acid, such as sapienic acid (16:1n-10) and hypogeic acid (16:1n-9), also exhibit anti-inflammatory activity, although higher concentrations of sapienic acid may be required to achieve a comparable effect to palmitoleic acid[5]. While direct comparative studies are limited, extracts from Paullinia cupana, which contain paullinic acid (C20:1n7), have also shown anti-inflammatory and immunomodulatory properties[6].
A study on doxorubicin-induced cardiotoxicity in rats showed that omega-7 supplementation significantly reduced the levels of the pro-inflammatory cytokines TNF-α and IL-6[7].
Table 1: Comparative Anti-Inflammatory Effects of Palmitoleic Acid and Other Fatty Acids
| Fatty Acid | Cell/Animal Model | Key Inflammatory Markers | Observed Effect |
| Palmitoleic Acid (POA) | Human Endothelial Cells (EAHy926) | MCP-1, IL-6, IL-8 Production | Decreased vs. Palmitic Acid[1][2][3][4] |
| NF-κB, COX-2, MCP-1, IL-6 Gene Expression | Downregulated [1][2][3][4] | ||
| PPAR-α Gene Expression | Upregulated [1][2][3][4] | ||
| Rat Model (Doxorubicin-induced cardiotoxicity) | TNF-α, IL-6 | Decreased [7] | |
| Oleic Acid (OA) | Human Endothelial Cells (EAHy926) | IL-6, IL-8 Production | No significant enhancement[1][2][3][4] |
| Palmitic Acid (PA) | Human Endothelial Cells (EAHy926) | IL-6, IL-8 Production | Enhanced [1][2][3][4] |
| MCP-1, IL-6, COX-2 Gene Expression | Enhanced [1][2][3][4] | ||
| Paullinic Acid | (from Paullinia cupana extracts) | Pro-inflammatory cytokines | Reduced [6] |
Metabolic Regulation
Omega-7 fatty acids are increasingly recognized for their role as lipokines, signaling molecules that regulate metabolic processes. Palmitoleic acid has been shown to improve insulin (B600854) sensitivity and glucose uptake in various cell types. For instance, in 3T3-L1 adipocytes, palmitoleic acid increases glucose uptake in association with the activation of AMP-activated protein kinase (AMPK)[8]. In obese mice, palmitoleic acid improves hepatic insulin sensitivity and glucose uptake through a PPARα-dependent activation of AMPK[9].
In contrast, high levels of palmitic acid are often associated with insulin resistance. The effects of other omega-7s on these specific pathways are less clear from a comparative standpoint. However, paullinic acid has been observed to increase triglyceride accumulation in 3T3-L1 adipocytes, suggesting a role in adipogenesis[6].
Table 2: Comparative Effects on Key Metabolic Regulators
| Fatty Acid | Target | Cell/Animal Model | Observed Effect |
| Palmitoleic Acid | AMPK Activation | 3T3-L1 Adipocytes | Increased [8] |
| Obese Mice Liver | Increased (PPARα-dependent)[9] | ||
| Macrophages | Increased [10] | ||
| Palmitic Acid | AMPK Activation | Cardiomyocytes | No activation[11] |
| Macrophages | Decreased [10] | ||
| Myristic Acid | AMPK Activation | Cardiomyocytes | Increased [11] |
| Paullinic Acid | Triglyceride Accumulation | 3T3-L1 Adipocytes | Increased [6] |
Signaling Pathways Modulated by Omega-7 Fatty Acids
The biological effects of omega-7 fatty acids are mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating the known and hypothesized interactions of different omega-7s with the NF-κB, PPAR, and AMPK signaling pathways.
References
- 1. Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids [cris-uv.scimago.es]
- 2. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory effect of omega-7 against... | F1000Research [f1000research.com]
- 8. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Prevents Palmitic Acid-Induced Apoptosis and Lipid Accumulation in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipokine Debate: Independent Validation of Palmitoleate in Human Studies
An Objective Comparison for Researchers and Drug Development Professionals
The classification of palmitoleate (C16:1n7) as a "lipokine"—a lipid hormone secreted by adipose tissue to exert endocrine effects on distant organs—has spurred significant interest in its therapeutic potential for metabolic diseases. Preclinical animal models have painted a promising picture of this compound's ability to improve insulin (B600854) sensitivity and reduce inflammation. However, human studies have yielded a more complex and sometimes contradictory narrative, underscoring the critical need for independent validation. This guide provides a comprehensive comparison of key human studies, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed signaling pathways to aid researchers in navigating this intricate field.
Quantitative Data from Human Studies: A Comparative Overview
The metabolic effects of this compound in humans appear to be influenced by a variety of factors, including its isomeric form (cis vs. trans), its source (endogenous synthesis vs. dietary supplementation), and the metabolic health of the study participants. The following tables summarize the quantitative outcomes from key observational and interventional human studies.
Table 1: Observational Studies on Circulating this compound and Metabolic Markers
| Study/Cohort | Participant Characteristics | Key Findings | Citation |
| Cardiovascular Health Study (CHS) | 3,630 US men and women | Higher plasma phospholipid cis-palmitoleate was independently associated with lower LDL cholesterol, higher HDL cholesterol, and lower total:HDL cholesterol ratio. However, it was also associated with higher triglycerides and, in men, greater insulin resistance. No significant association with incident diabetes was found. | [1] |
| Cardiovascular Health Study (CHS) - trans-palmitoleate analysis | 3,736 US adults | Higher circulating trans-palmitoleate was associated with lower insulin resistance, lower triglycerides, a lower total:HDL cholesterol ratio, and a substantially lower incidence of new-onset diabetes. | [2][3] |
| Cross-sectional study in high-risk individuals | 358 individuals aged 30-65 years at high cardiovascular risk | Higher serum non-esterified cis-palmitoleate was associated with a higher prevalence of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). | [4] |
Table 2: Interventional Studies on Palmitoleic Acid Supplementation
| Study | Participant Characteristics | Intervention | Duration | Key Findings | Citation |
| Bernstein et al. (2014) | 60 adults with dyslipidemia and elevated C-reactive protein (CRP) | 220.5 mg/day purified cis-palmitoleic acid | 30 days | - CRP: 44% decrease- Triglycerides: 15% decrease- LDL Cholesterol: 8% decrease- HDL Cholesterol: 5% increase | [5] |
| Nestel et al. (1994) | 34 hypercholesterolemic men | Diets enriched with palmitoleic acid from macadamia nuts | 3 weeks per diet | Compared to a palmitic acid-rich diet, the palmitoleic acid-rich diet resulted in lower total cholesterol and LDL cholesterol. Effects were similar to an oleic acid-rich diet. | [6] |
| Ongoing Clinical Trial (NCT04806543) | Overweight and obese individuals with pre-diabetes | Purified palmitoleic acid (>90%) supplementation | 8 weeks | Primary outcome is change in insulin sensitivity, measured by hyperinsulinemic euglycemic clamp. Secondary outcomes include changes in liver fat and lipogenesis. | [7][8][9] |
Key Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting their findings and designing future research. Below are detailed protocols for key experimental procedures cited in this compound research.
Hyperinsulinemic Euglycemic Clamp
This procedure is considered the gold standard for assessing insulin sensitivity.
-
Participant Preparation: Participants fast overnight. Two intravenous (IV) catheters are placed, one in an antecubital vein for infusions and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand is placed in a heated box to "arterialize" the venous blood.
-
Insulin Infusion: A continuous infusion of insulin is started at a fixed rate (e.g., 40 mU/m²/min).
-
Glucose Infusion: A variable infusion of 20% dextrose is started.
-
Blood Glucose Monitoring: Blood glucose is measured every 5-10 minutes from the arterialized venous sample.
-
Euglycemia Maintenance: The dextrose infusion rate is adjusted to clamp the blood glucose at a target level (e.g., 90 mg/dL).
-
Data Analysis: During the final 30-60 minutes of the clamp (steady state), the glucose infusion rate (GIR) is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues.
Measurement of Plasma Fatty Acid Composition
Gas chromatography is the standard method for determining the relative and absolute concentrations of fatty acids in plasma or tissue.
-
Lipid Extraction: Total lipids are extracted from plasma or red blood cell membranes using a solvent system, typically chloroform:methanol (2:1, v/v).
-
Saponification and Methylation: The extracted lipids are saponified (cleaved from their glycerol (B35011) backbone) using a base (e.g., NaOH in methanol). The resulting free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
Gas Chromatography (GC) Analysis: The FAMEs are separated based on their chain length, degree of unsaturation, and isomer configuration using a gas chromatograph equipped with a capillary column and a flame ionization detector (FID).
-
Quantification: The area under the peak for each FAME is proportional to its concentration. FAMEs are identified by comparing their retention times to known standards. Results are typically expressed as a percentage of total fatty acids.
Signaling Pathways and Logical Relationships
The proposed mechanisms by which this compound exerts its effects are multifaceted, involving modulation of lipogenesis, insulin signaling, and inflammation.
Caption: Proposed signaling pathways of this compound as a lipokine.
Caption: Generalized workflow for a human clinical trial on this compound.
Conclusion
The evidence from human studies presents a nuanced view of this compound's role as a lipokine. While observational data on circulating trans-palmitoleate and initial supplementation trials with purified cis-palmitoleate show promise for improving metabolic health, other studies linking endogenous cis-palmitoleate to adverse metabolic profiles highlight the complexity of its regulation and function. The conflicting results may stem from the different isomers studied, the confounding effects of dietary patterns that influence endogenous production, and the underlying metabolic state of the individuals.
Ongoing, well-controlled clinical trials using pure forms of this compound are essential for definitive validation. For researchers and drug development professionals, a critical examination of the source and isomeric form of this compound, coupled with rigorous experimental designs that include gold-standard metabolic assessments, will be paramount in elucidating its true therapeutic potential. The data and protocols presented here offer a foundation for navigating the current landscape and designing future studies to conclusively determine this compound's place in the management of metabolic disease.
References
- 1. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum this compound acts as a lipokine in subjects at high cardiometabolic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic Acid Benefit - Life Extension [lifeextension.com]
- 6. Effects of increasing dietary palmitoleic acid compared with palmitic and oleic acids on plasma lipids of hypercholesterolemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichgcp.net [ichgcp.net]
- 8. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 9. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoleate's effects on mitochondrial function compared to other fatty acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of palmitoleate on mitochondrial function relative to other key fatty acids, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to inform their work in metabolic diseases and therapeutics.
Executive Summary
Mitochondrial dysfunction is a cornerstone of numerous metabolic diseases. Fatty acids, fundamental cellular components and energy sources, exert varied and significant effects on mitochondrial health. This guide focuses on this compound, a monounsaturated fatty acid, and contrasts its effects with the saturated fatty acids palmitate and stearate (B1226849), the monounsaturated oleate (B1233923), and the polyunsaturated linoleate. Emerging evidence suggests that this compound often exhibits protective and beneficial effects on mitochondrial function, particularly in contrast to the detrimental impact of palmitate.
Comparative Analysis of Fatty Acid Effects on Mitochondrial Function
The following tables summarize quantitative data from various studies, offering a comparative view of how different fatty acids influence key aspects of mitochondrial function.
Table 1: Effects on Mitochondrial Respiration
| Fatty Acid | Cell Type | Concentration | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity | Citation |
| This compound | L6 Myotubes | 0.4 mM | No significant change | No significant change | Counteracted PA-induced reduction | Counteracted PA-induced reduction | [1] |
| TC28a2 Chondrocytes | Not specified | No significant change | No significant change | No significant change | No significant change | [2][3] | |
| Palmitate | L6 Myotubes | 0.4 mM | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | [1] |
| TC28a2 Chondrocytes | Not specified | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | [2][3] | |
| Myoblasts (m.3243A>G) | 300 µM | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | [4][5] | |
| Oleate | L6 Myotubes | 0.4 mM | No significant change | No significant change | No significant change | No significant change | [1] |
| TC28a2 Chondrocytes | Not specified | No significant change | No significant change | No significant change | No significant change | [2][3] | |
| Myoblasts (m.3243A>G) | 300 µM | No significant change | No significant change | No significant change | No significant change | [4][5] | |
| Linoleate | L6 Myotubes | 0.4 mM | No significant change | No significant change | Counteracted PA-induced reduction | Counteracted PA-induced reduction | [1] |
PA: Palmitate
Table 2: Effects on Mitochondrial Biogenesis and ATP Production
| Fatty Acid | Cell Type | Parameter | Effect | Citation |
| This compound | L6 Myotubes | PGC-1α Expression | ↑ Increased | [6] |
| L6 Myotubes | TFAM Expression | ↑ Increased | [6] | |
| White Adipocytes | ATP Content | ↑ Increased | ||
| Palmitate | L6 Myotubes | PGC-1α Expression | ↓ Decreased | [6][7] |
| L6 Myotubes | TFAM Expression | ↓ Decreased | [6][7] | |
| L6 Myotubes | ATP Production | ↓ Decreased | [7][8] | |
| TC28a2 Chondrocytes | Mitochondrial ATP Production | ↓ Decreased | [2] | |
| Oleate | L6 Myotubes | PGC-1α Expression | ↑ Increased | [6][7] |
| L6 Myotubes | TFAM Expression | ↑ Increased | [6] | |
| L6 Myotubes | ATP Production | Prevented PA-induced decrease | [7][8] | |
| Linoleic Acid | RIN-m5F cells | PGC-1α mRNA | ↑ Increased | [9] |
| RIN-m5F cells | TFAM mRNA | ↑ Increased | [9] | |
| C2C12 cells | Mitochondrial DNA copy number | ↑ Increased | [10] |
PA: Palmitate, PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha, TFAM: Mitochondrial transcription factor A
Table 3: Effects on Mitochondrial Morphology and Oxidative Stress
| Fatty Acid | Cell Type/Model | Parameter | Effect | Citation |
| Stearic Acid | Human Neutrophils | Mitochondrial Fusion | ↑ Increased | [11][12] |
| Palmitate | L6 Myotubes | Mitochondrial ROS Production | ↑ Increased | [6][7] |
| Podocytes | Mitochondrial Superoxide (B77818) | ↑ Increased | ||
| Oleate | L6 Myotubes | Mitochondrial ROS Production | No significant change | [6][7] |
| Pancreatic β-Cells (INS-1) | ROS after glucose stimulation | ↑ Increased rate | [13] | |
| Linoleic Acid | Human Mesangial Cells | Mitochondrial Ca2+ Efflux | ↑ Increased, leading to peroxynitrite | [14] |
| - | Cardiolipin Composition | Can become suboptimal with excess intake | [15] |
ROS: Reactive Oxygen Species
Signaling Pathways
The differential effects of these fatty acids on mitochondrial function are mediated by distinct signaling pathways.
This compound's Protective Pathway
This compound is reported to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can enhance mitochondrial biogenesis and fatty acid oxidation, thereby improving mitochondrial function.
Palmitate's Detrimental Pathway
In contrast, the saturated fatty acid palmitate can induce mitochondrial dysfunction through pathways involving c-Jun N-terminal kinase (JNK) activation, which can lead to apoptosis and inhibit pro-survival signals.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells in real-time.
Protocol Steps:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an appropriate density.
-
Fatty Acid Treatment: Treat cells with the desired fatty acids (e.g., this compound, palmitate) for a specified duration.
-
Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator at 37°C.
-
Drug Loading: Load the injector ports of the Seahorse XF sensor cartridge with oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.
-
Seahorse XF Analyzer: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the drugs and measure the OCR.
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the fluorescent dye MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.
Protocol Steps:
-
Cell Culture: Grow cells on glass-bottom dishes or microplates suitable for fluorescence microscopy.
-
Fatty Acid Treatment: Treat cells with the different fatty acids as required by the experimental design.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and wash the cells with warm buffer.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm buffer to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for MitoSOX Red (e.g., excitation ~510 nm, emission ~580 nm).
-
Quantification: Analyze the fluorescence intensity to quantify the levels of mitochondrial superoxide. Normalization to a mitochondrial mass marker (e.g., MitoTracker Green) is recommended.
Western Blotting for Mitochondrial Biogenesis Factors
This protocol is used to quantify the protein expression levels of key regulators of mitochondrial biogenesis, such as PGC-1α and TFAM.
Protocol Steps:
-
Cell Lysis: After fatty acid treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PGC-1α and TFAM overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Conclusion
The available evidence strongly indicates that different fatty acids have distinct and often opposing effects on mitochondrial function. This compound, along with oleate and stearate to some extent, demonstrates a capacity to preserve or enhance mitochondrial health. In stark contrast, palmitate is consistently associated with mitochondrial dysfunction, increased oxidative stress, and the activation of pro-apoptotic signaling pathways. These findings have significant implications for the development of therapeutic strategies targeting metabolic diseases, suggesting that promoting the synthesis or intake of specific beneficial fatty acids like this compound could be a viable approach to mitigate the cellular damage caused by an excess of saturated fats. Further research into the precise molecular mechanisms underlying these differential effects will be crucial for the design of novel and effective interventions.
References
- 1. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linoleic Acid Promotes Mitochondrial Biogenesis and Alleviates Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. Palmitate Induces Mitochondrial Energy Metabolism Disorder and Cellular Damage via the PPAR Signaling Pathway in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial ROS production and mitochondrial content measurement [bio-protocol.org]
- 13. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Plasma Palmitoleate in Metabolic Syndrome: A Comparative Guide to Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
The role of plasma palmitoleate as a biomarker and modulator of metabolic syndrome is a subject of intense research, yielding a complex and sometimes conflicting body of evidence. This guide provides an objective comparison of the associations between plasma this compound levels and key clinical outcomes in metabolic syndrome, supported by experimental data. It also contrasts this compound with other established and emerging biomarkers in the field.
This compound Isomers and Their Dichotomous Roles
Palmitoleic acid (16:1n-7) exists in two main isomeric forms, cis and trans, which appear to have divergent effects on metabolic health. The endogenous cis-palmitoleate is primarily a product of de novo lipogenesis (DNL), the conversion of carbohydrates into fat, whereas trans-palmitoleate is mainly obtained from the diet, particularly from dairy and ruminant fats.[1] This distinction is crucial for interpreting the clinical data.
Cis-Palmitoleate: A Double-Edged Sword
The clinical data on cis-palmitoleate is conflicting. On one hand, it has been described as a "lipokine," a lipid hormone secreted by adipose tissue that can improve insulin (B600854) sensitivity and reduce fat accumulation in the liver.[2][3] However, other studies suggest that elevated levels of cis-palmitoleate are a marker of increased DNL, which is associated with adverse metabolic outcomes.[4] Higher concentrations of cis-palmitoleate have been linked to higher triglycerides and, in some cases, greater insulin resistance.[4]
Trans-Palmitoleate: A More Consistent Protector
In contrast, higher levels of circulating trans-palmitoleate are more consistently associated with favorable metabolic profiles.[5] Studies have shown that increased trans-palmitoleate is linked to lower insulin resistance, reduced risk of developing type 2 diabetes, higher HDL cholesterol, and lower levels of inflammatory markers like C-reactive protein (CRP).[5][6]
Comparative Analysis of Clinical Outcomes
The following tables summarize the observed associations between plasma this compound isomers and key clinical outcomes in metabolic syndrome, with comparisons to other relevant biomarkers.
Table 1: Association with Insulin Sensitivity and Glucose Homeostasis
| Biomarker | Association with Insulin Sensitivity | Association with Incident Type 2 Diabetes | Key Findings |
| Cis-Palmitoleate | Conflicting (Positive and Negative Associations Reported)[2][4] | Not Significantly Associated[4] | May act as a beneficial lipokine or an indicator of harmful de novo lipogenesis.[2][4] |
| Trans-Palmitoleate | Improved[5] | Lower Risk[5][6] | Consistently associated with better insulin sensitivity and a reduced risk of developing diabetes.[5][6] |
| Adiponectin | Improved | Lower Risk | Low levels of adiponectin are a strong predictor of insulin resistance and type 2 diabetes.[7][8][9] |
| Leptin to Adiponectin (L:A) Ratio | Worsened | Higher Risk | A high L:A ratio is considered a better marker of insulin resistance than either adipokine alone.[2][10][11] |
Table 2: Association with Lipid Profiles
| Biomarker | Association with HDL Cholesterol | Association with LDL Cholesterol | Association with Triglycerides |
| Cis-Palmitoleate | Positive[4] | Negative[4] | Positive[4] |
| Trans-Palmitoleate | Positive[5] | No Significant Association | Negative[5] |
| Adiponectin | Positive[8] | No Significant Association | Negative[8] |
| Leptin to Adiponectin (L:A) Ratio | Negative | Positive | Positive |
Table 3: Association with Inflammation and Cardiovascular Risk
| Biomarker | Association with C-Reactive Protein (CRP) | Association with Cardiovascular Events | Key Findings |
| Cis-Palmitoleate | Mixed Associations | Mixed Associations | The relationship with inflammation and cardiovascular risk is not well established and may depend on the underlying metabolic state. |
| Trans-Palmitoleate | Negative[5] | Lower Risk | Higher levels are associated with reduced inflammation and a lower risk of cardiovascular events.[5] |
| hs-CRP | N/A | Higher Risk | High-sensitivity CRP is a well-established marker of systemic inflammation and an independent predictor of cardiovascular events in metabolic syndrome.[12][13][14][15] |
Signaling Pathways and Experimental Workflows
The metabolic effects of palmitoleic acid are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms and a typical experimental workflow for analyzing plasma fatty acids.
Caption: Key signaling pathways modulated by palmitoleic acid.
Caption: A typical workflow for plasma fatty acid analysis.
Experimental Protocols
Accurate quantification of plasma this compound is critical for reliable correlation with clinical outcomes. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction: Total lipids are extracted from plasma samples (typically 50-100 µL) using a solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v). An internal standard (e.g., a deuterated fatty acid) is added prior to extraction for quantification.
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then methylated using a reagent like boron trifluoride (BF3) in methanol to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent, such as hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like a SP-2560). The FAMEs are separated based on their volatility and polarity. The separated compounds then enter a mass spectrometer for detection and quantification.
-
Data Analysis: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated from known standards.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Fatty Acids
-
Protein Precipitation and Lipid Extraction: Plasma proteins are precipitated, and lipids are extracted using a solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane. An internal standard is added before this step.
-
LC Separation: The extracted lipids are injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column is commonly employed to separate the fatty acids.
-
MS Detection: The separated fatty acids are detected using a mass spectrometer, often a triple quadrupole instrument operating in negative ion mode. Multiple Reaction Monitoring (MRM) is typically used for targeted quantification of specific fatty acids.
-
Data Analysis: Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte to the internal standard and using a calibration curve.
Conclusion
The relationship between plasma this compound and clinical outcomes in metabolic syndrome is nuanced and isomer-dependent. While trans-palmitoleate shows promise as a biomarker of a healthier metabolic profile, the interpretation of cis-palmitoleate levels is more complex and may reflect both beneficial signaling and detrimental metabolic pathway activity. In comparison, biomarkers such as adiponectin, the leptin to adiponectin ratio, and hs-CRP provide more established and consistent correlations with metabolic syndrome and its associated risks.
For drug development professionals and researchers, understanding these distinctions is crucial. Targeting pathways that increase beneficial trans-palmitoleate or modulate the effects of cis-palmitoleate could be a viable therapeutic strategy. However, careful consideration of the dual role of endogenous cis-palmitoleate is warranted. Further research is needed to fully elucidate the context-dependent actions of this compound isomers and to validate their clinical utility in diagnosing, stratifying, and managing metabolic syndrome.
References
- 1. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin to adiponectin ratio - A surrogate biomarker for early detection of metabolic disturbances in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome [frontiersin.org]
- 8. Adiponectin as a biomarker of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adiponectin as a Biomarker of the Metabolic Syndrome [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. Leptin/Adiponectin ratio as a potential biomarker for metabolic syndrome in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmedicine.com [ijmedicine.com]
- 13. Clinical Usefulness of High-Sensitivity C-Reactive Protein in Predicting Risk of the Metabolic Syndrome: Epidemiologic Evidence | North American Journal of Medicine and Science [najms.com]
- 14. High-Sensitivity C-Reactive Protein Predicts Cardiovascular Risk in Diabetic and Nondiabetic Patients: Effects of Insulin-Sensitizing Treatment with Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human C-reactive protein and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoleate and Hepatosteatosis: A Comparative Review of Replicating Findings
An objective analysis of the seemingly contradictory effects of palmitoleate on hepatic fat accumulation, offering insights for researchers and drug development professionals.
The role of this compound (C16:1n7), a monounsaturated fatty acid, in the progression of non-alcoholic fatty liver disease (NAFLD) and its hallmark, hepatosteatosis, has been a subject of intense research. However, attempts to replicate initial findings have yielded a complex and at times contradictory body of evidence. While some preclinical studies suggest a protective role for this compound in reducing liver fat, others indicate that it may, paradoxically, induce or exacerbate hepatic steatosis while simultaneously offering other metabolic benefits. This guide provides a comprehensive comparison of these findings, detailing the experimental protocols and presenting the quantitative data to aid researchers in navigating this intricate landscape.
This compound's Dichotomous Role in Hepatic Steatosis
Initial enthusiasm for this compound as a therapeutic agent for NAFLD stemmed from its identification as a "lipokine," an adipose-derived lipid hormone that can improve muscle insulin (B600854) sensitivity and suppress hepatosteatosis.[1] However, subsequent in-vivo studies have presented a more nuanced picture.
One line of research demonstrates that this compound supplementation in mice can lead to an increase in hepatic fat deposition.[2][3][4] A key study showed that while this compound supplementation in mice on a high-fat diet improved systemic insulin sensitivity, it also significantly increased hepatic triglyceride content and the expression of lipogenic genes like sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS).[2][3] This pro-lipogenic effect was attributed to the increased transcription activity of SREBP-1c and its enhanced binding to the FAS promoter.[2][4]
Conversely, other studies have reported that this compound can prevent or decrease non-alcoholic hepatic steatosis in obese mice.[5][6][7] In these experiments, this compound supplementation was found to reduce liver triglycerides and total cholesterol concentrations, as well as lower plasma levels of liver damage markers like ALT and γ-GT.[5][6] The proposed mechanisms in these cases involve an increase in fatty acid oxidation in adipose tissue, thereby reducing the lipid burden on the liver.[5][7]
A recent 2024 study further highlights the therapeutic potential of palmitoleic acid by demonstrating its ability to alleviate liver injury, hepatitis, and dyslipidemia in mice with HFD-induced NAFLD.[8] This study suggests that palmitoleic acid exerts its protective effects by inhibiting ferroptosis and downregulating genes related to fat synthesis while upregulating those involved in lipolysis and fat oxidation.[8]
This discrepancy in findings may be attributable to differences in experimental models, the composition of the supplemented fatty acids (pure this compound vs. mixtures), and the specific dietary context of the studies. A planned clinical trial aims to shed more light on this by using highly pure palmitoleic acid to assess its effects on hepatic lipogenesis in humans with prediabetes, acknowledging that contaminants like palmitic acid could mask its beneficial effects.[9]
Comparative Analysis of Experimental Findings
To facilitate a clear comparison, the following tables summarize the quantitative data from key studies investigating the effects of this compound on hepatosteatosis and related metabolic markers.
Table 1: Effects of this compound on Hepatic Lipids and Lipogenesis
| Parameter | Study Animal Model | Treatment Group | Control Group | Percentage Change | Key Finding | Citation |
| Hepatic Triglycerides | C57BL/6J Mice | This compound Supplementation | BSA (Bovine Serum Albumin) | Increased | This compound induces hepatic fat deposition. | [2][3] |
| Hepatic Triglycerides | Obese C57BL/6 Mice | This compound (300 mg/kg/day) | High-Fat Diet (HFD) | Decreased by ~46% | This compound prevents HFD-induced hepatic steatosis. | [5][6] |
| Liver Cholesterol | Obese C57BL/6 Mice | This compound (300 mg/kg/day) | High-Fat Diet (HFD) | Decreased by ~36% | This compound reduces liver cholesterol accumulation. | [5][6] |
| SREBP-1c mRNA | C57BL/6J Mice | This compound Supplementation | BSA | Increased | This compound upregulates a key lipogenic transcription factor. | [2][3] |
| FAS mRNA | C57BL/6J Mice | This compound Supplementation | BSA | Increased | This compound increases the expression of a major lipogenic enzyme. | [2][3] |
| SREBP-1c Gene Expression | KK-Ay Mice (Type 2 Diabetes model) | This compound (300 mg/kg/day) | Control | Decreased | This compound reduces the expression of a key lipogenic gene in a diabetic model. | [6] |
Table 2: Effects of this compound on Systemic Metabolism and Inflammation
| Parameter | Study Animal Model | Treatment Group | Control Group | Percentage Change | Key Finding | Citation |
| Systemic Insulin Sensitivity | C57BL/6J Mice | This compound Supplementation | BSA | Improved | This compound enhances systemic insulin action despite increasing liver fat. | [2][3] |
| Liver Macrophage Infiltration | C57BL/6J Mice | This compound Supplementation | BSA | Decreased (17% vs. 33%) | This compound exhibits anti-inflammatory effects in the liver. | [3] |
| Phospho-NF-κB p65 (Ser468) | C57BL/6J Mice | This compound Supplementation | BSA | Decreased | This compound suppresses a key inflammatory signaling pathway. | [2][3] |
| Plasma ALT | Obese C57BL/6 Mice | This compound (300 mg/kg/day) | High-Fat Diet (HFD) | Decreased by ~44% | This compound reduces a marker of liver damage. | [5][6] |
| Plasma γ-GT | Obese C57BL/6 Mice | This compound (300 mg/kg/day) | High-Fat Diet (HFD) | Decreased by ~39% | This compound reduces another marker of liver damage. | [5][6] |
Signaling Pathways and Experimental Workflow
The molecular mechanisms underlying the effects of this compound on hepatic lipid metabolism and inflammation are complex. The following diagrams illustrate the key signaling pathways and a generalized experimental workflow based on the cited literature.
Caption: Signaling pathways of this compound in the liver.
Caption: Generalized experimental workflow for studying this compound's effects.
Methodologies of Key Experiments
To ensure replicability and critical evaluation of the findings, detailed experimental protocols are crucial. Below are summaries of methodologies from the cited studies.
Animal Models and Diets
-
Pro-Steatotic Findings: Male wild-type C57BL/6J mice were often used.[2][3][4] Diets included standard chow or high-fat diets, with this compound supplemented via oral gavage or mixed into the feed. The control groups typically received a vehicle like bovine serum albumin (BSA).[2][3]
-
Anti-Steatotic Findings: Studies reporting a reduction in hepatosteatosis also frequently utilized C57BL/6 mice, but often in a model of diet-induced obesity over a longer duration before this compound intervention.[5][6][7] For instance, mice were induced into obesity for 8 weeks on a high-fat diet, followed by 30 days of this compound supplementation (300 mg/kg per day) by gavage.[5][6] Another study used the KK-Ay mouse model of spontaneous type 2 diabetes.[6]
Biochemical and Molecular Analyses
-
Hepatic Lipid Quantification: Liver triglycerides and cholesterol were measured using standard colorimetric assay kits after lipid extraction from liver homogenates.[5][6]
-
Gene Expression Analysis: Total RNA was extracted from liver tissue, and mRNA levels of key genes (e.g., SREBP-1c, FAS, ACC1, SCD1, inflammatory cytokines) were quantified using real-time quantitative PCR (qPCR).[5][6][10]
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB p65, Akt) were determined by Western blotting of liver protein lysates.[2][3]
-
Chromatin Immunoprecipitation (ChIP) Assay: To assess the binding of SREBP-1c to the FAS promoter, ChIP assays were performed on primary hepatocytes.[2][3]
-
Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize lipid droplets.[5]
Comparison with Alternatives
The effects of this compound are often compared with other fatty acids, such as oleic acid (a monounsaturated omega-9 fatty acid) and polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA).
-
Oleic Acid: In some studies, oleic acid was used as a control for monounsaturated fatty acid treatment. While both oleate (B1233923) and this compound are monounsaturated, their metabolic effects can differ. For instance, one study showed that oleate treatment of hepatocytes could increase SREBP-1 gene and protein expression, particularly when SCD1 activity is diminished.[11]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs, such as EPA, have been shown to have plasma triglyceride-lowering effects and to improve fatty liver.[10] Their mechanism often involves the suppression of SREBP-1c, which contrasts with the findings that this compound can induce SREBP-1c.[10][12] EPA has been shown to completely suppress palmitate-induced SREBP-1c mRNA expression in pancreatic islets.[10]
Conclusion
The evidence surrounding this compound's effect on hepatosteatosis is multifaceted. While there is a clear indication that this compound can exert anti-inflammatory effects and improve systemic insulin sensitivity, its direct impact on hepatic lipid accumulation appears to be context-dependent. The discrepancies in the literature underscore the importance of standardized experimental protocols, including the purity of the fatty acid supplement and the specific animal model and dietary conditions. Future research, particularly well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of this compound for NAFLD in humans. For researchers and drug development professionals, a careful consideration of these conflicting findings is essential for designing future studies and interpreting their outcomes.
References
- 1. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. This compound Induces Hepatic Steatosis but Suppresses Liver Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces hepatic steatosis but suppresses liver inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 6. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitate Impairs and Eicosapentaenoate Restores Insulin Secretion Through Regulation of SREBP-1c in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Polyunsaturated Fatty Acids Selectively Suppress Sterol Regulatory Element-binding Protein-1 through Proteolytic Processing and Autoloop Regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoleate vs. Linoleic Acid: A Comparative Guide to Their Differential Effects on Triglyceride Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of palmitoleate (a monounsaturated fatty acid) and linoleic acid (a polyunsaturated fatty acid) on triglyceride metabolism. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying signaling pathways, this document aims to be a valuable resource for professionals in the fields of metabolic research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and linoleic acid on various aspects of triglyceride metabolism.
Table 1: Effects on Lipogenesis and Fatty Acid Oxidation
| Parameter | This compound Effect | Linoleic Acid Effect | References |
| Lipogenesis | Increases fatty acid incorporation into triacylglycerol (TAG) in adipocytes. Considered a marker of de novo lipogenesis.[1][2][3] | Suppresses hepatic lipogenesis induced by high-sucrose diets.[4] Decreases transcript abundance of lipogenic genes (FASN, SCD) in bovine liver slices.[5][6] In pigs, dietary linoleic acid was associated with an increase in lipogenesis in adipose tissue.[7] | |
| Fatty Acid Oxidation | Increases fatty acid oxidation in white adipocytes.[1] | Increases fatty acid oxidation in L6 myotubes.[8] In bovine liver slices, it increased oxidative damage to lipids.[5][6] |
Table 2: Effects on Key Regulatory Proteins
| Protein/Pathway | This compound Effect | Linoleic Acid Effect | References |
| AMP-activated protein kinase (AMPK) Activation | Increases AMPK phosphorylation/activity in various cell types, including macrophages, adipocytes, and in fatty liver models.[9][10][11] This activation can occur independently of changes in cellular energy charge.[8] | Increases AMPK activity in L6 myotubes.[8] Conjugated linoleic acid (CLA), an isomer of linoleic acid, also activates AMPK.[12][13] | |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Downregulates SREBP-1 in fatty liver models.[10] | Decreases transcript abundance of SREBP-1c in bovine liver slices.[5][6] The t9,t11-CLA isomer activates SREBP-1c in human macrophages.[14] | |
| Carbohydrate-Responsive Element-Binding Protein (ChREBP) | No direct evidence found in the provided search results. | No direct evidence found in the provided search results. |
Signaling Pathways
The differential effects of this compound and linoleic acid on triglyceride metabolism are mediated by their distinct influences on key signaling pathways.
AMPK Signaling Pathway
Both this compound and linoleic acid have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9][10][11][12] Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like lipogenesis.[15]
Caption: Activation of AMPK by this compound and Linoleic Acid.
Regulation of Lipogenic Transcription Factors
The transcription factors SREBP-1c and ChREBP are master regulators of hepatic lipogenesis.[16][17] Their activity is modulated by nutritional and hormonal signals.
Caption: Regulation of Lipogenic Transcription Factors.
Experimental Protocols
Measurement of Triglyceride Content in Liver
This protocol is adapted from established methods for quantifying triglyceride accumulation in liver tissue.[18][19][20]
Materials:
-
Frozen liver tissue
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Commercial colorimetric triglyceride assay kit
Procedure:
-
Weigh a frozen sample of liver tissue (approximately 50 mg).
-
Add isopropanol at a ratio of 1 ml per 50 mg of tissue.
-
Homogenize the tissue sample in isopropanol until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted triglycerides.
-
Use a commercial colorimetric assay kit to determine the triglyceride concentration in the supernatant, following the manufacturer's instructions. The principle of these assays typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric reaction to quantify the glycerol.[21][22]
-
Express the triglyceride content as mg of triglyceride per gram of liver tissue.
Measurement of Fatty Acid Oxidation
This protocol outlines a common method for measuring the rate of fatty acid β-oxidation in isolated cells or tissue homogenates using a radiolabeled fatty acid substrate.[23][24][25][26][27]
Materials:
-
Isolated cells (e.g., hepatocytes, myotubes) or tissue homogenates
-
Bovine serum albumin (BSA)
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid)
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Substrate Preparation: Prepare a solution of the fatty acid substrate (e.g., palmitic acid) complexed with fatty acid-free BSA. Add the radiolabeled fatty acid to this solution.
-
Cell/Tissue Incubation: Incubate the prepared cells or tissue homogenates with the radiolabeled fatty acid substrate at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding perchloric acid. This will precipitate macromolecules, including unmetabolized fatty acids.
-
Separation of Products: Centrifuge the samples to pellet the precipitated material. The supernatant will contain the acid-soluble metabolites (ASM), which are the products of β-oxidation (e.g., acetyl-CoA).
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the measured radioactivity to the amount of protein in the cell or tissue sample to determine the rate of fatty acid oxidation (e.g., nmol of fatty acid oxidized/mg protein/hour).
Conclusion
This compound and linoleic acid exert distinct effects on triglyceride metabolism. While both can stimulate fatty acid oxidation through AMPK activation, they appear to have opposing effects on lipogenesis, particularly in the liver. This compound is often associated with increased de novo lipogenesis, whereas linoleic acid has been shown to suppress it. These differences are likely mediated by their differential regulation of key transcription factors such as SREBP-1c. A thorough understanding of these divergent metabolic roles is crucial for the development of targeted nutritional and therapeutic strategies for metabolic diseases.
References
- 1. Palmitoleic acid (16:1n7) increases oxygen consumption, fatty acid oxidation and ATP content in white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The control of lipogenesis by dietary linoleic acid and its influence on the deposition of fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. [Effects of dietary linoleic acid on lipogenesis enzyme activity in adipose tissue in the pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid activates AMP-activated protein kinase and reduces adiposity more effectively when used with metformin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activated AMPK and prostaglandins are involved in the response to conjugated linoleic acid and are sufficient to cause lipid reductions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isomer specific effects of Conjugated Linoleic Acid on macrophage ABCG1 transcription by a SREBP-1c dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP (2013) | Xu Xu | 250 Citations [scispace.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mmpc.org [mmpc.org]
- 20. researchgate.net [researchgate.net]
- 21. sciencellonline.com [sciencellonline.com]
- 22. Triglyceride measurements: a review of methods and interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of Palmitoleate Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleate (C16:1n7), an omega-7 monounsaturated fatty acid, has garnered significant attention for its potential as a "lipokine," a lipid hormone that may play a crucial role in regulating metabolism and inflammation.[1][2][3] Preclinical studies in animal models have demonstrated promising effects of this compound on improving insulin (B600854) sensitivity, reducing inflammation, and ameliorating metabolic disorders.[1][4][5] However, the translation of these findings to long-term human efficacy and safety remains an area of active investigation. This guide provides a comprehensive comparison of this compound supplementation with established alternatives, focusing on experimental data, detailed methodologies, and known signaling pathways to aid researchers and drug development professionals in their assessment of this emerging therapeutic agent. While robust long-term human data is still emerging, this guide synthesizes the current state of knowledge to facilitate informed decision-making.
Comparative Efficacy and Safety: this compound vs. Omega-3 Fatty Acids
Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-established dietary supplements with a large body of evidence supporting their long-term benefits for cardiovascular health and inflammation.[6][7][8] This section compares the available data on this compound with the extensive research on omega-3s.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials on this compound and omega-3 fatty acid supplementation. It is important to note the disparity in the duration and scale of the available studies.
Table 1: Efficacy of this compound Supplementation in Human Clinical Trials
| Study / Trial ID | Duration | Dosage | Key Efficacy Outcomes | Adverse Events |
| Bernstein, et al. (2014) | 30 days | 220.5 mg/day | Lipids: ↓Triglycerides (15%), ↓LDL (8%), ↑HDL (5%)Inflammation: ↓C-reactive protein (44%) | Not specified in abstract.[9] |
| NCT05560971 | 8 weeks | 1512 mg/day (pure POA) | Primary: Insulin sensitivity (hyperinsulinemic-euglycemic clamp)Secondary: Hepatosteatosis, body fat mass, serum lipids, inflammatory markers. (Trial ongoing/results pending) | Not yet reported.[1][10] |
| Kim, et al. (2023) | 12 weeks | 500 mg/day | Skin Health: Significant improvement in skin hydration and transepidermal water loss. | Mild gastrointestinal disturbances (dyspepsia) in a few participants, which resolved without treatment.[11] |
Table 2: Long-Term Efficacy of Omega-3 Fatty Acid Supplementation in Human Clinical Trials
| Study / Trial ID | Duration | Dosage (EPA+DHA) | Key Efficacy Outcomes | Adverse Events |
| VITAL Trial | ~5.3 years | 840 mg/day | Cardiovascular: ↓Heart attacks (28%), ↓Fatal heart attacks (50%), ↓Total coronary heart disease events (17%) | No significant difference in adverse events compared to placebo.[12] |
| ASCEND Trial | ~7.4 years | 840 mg/day | Cardiovascular: ↓Cardiovascular disease death (19%) | No significant increase in serious adverse events.[12] |
| JELIS Trial | ~4.6 years | 1.8 g/day (EPA) | Cardiovascular: ↓Major coronary events (19%) | Not specified. |
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting their findings.
This compound Supplementation Trials
-
Bernstein, et al. (2014) - Crossover Trial:
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Participants: 60 adults with dyslipidemia and evidence of mild systemic inflammation (elevated C-reactive protein).
-
Intervention: Participants received either 220.5 mg of purified cis-palmitoleic acid or a placebo for 30 days, followed by a washout period and then the alternative treatment.
-
Primary Outcome Measures: Changes in serum lipids (triglycerides, LDL, HDL) and C-reactive protein.
-
Data Collection: Blood samples were collected at baseline and after each 30-day treatment period.[9]
-
-
NCT05560971 - Parallel Trial:
-
Study Design: A prospective, single-center, 8-week, double-blind, randomized, placebo-controlled clinical trial.
-
Participants: Overweight and obese adult subjects with pre-diabetes.
-
Intervention: Supplementation with pure (>90%) palmitoleic acid (1512 mg/day) or placebo for 8 weeks.
-
Primary Outcome Measures: Change in insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp.
-
Secondary Outcome Measures: Amelioration of hepatosteatosis (measured by MRI), whole-body fat mass (measured by DEXA), serum lipids, and inflammatory markers.[1][10]
-
Omega-3 Fatty Acid Supplementation Trials
-
VITAL (Vitamin D and Omega-3 Trial):
-
Study Design: A nationwide, randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.
-
Participants: 25,871 U.S. men aged ≥50 and women aged ≥55 without cancer or cardiovascular disease at baseline.
-
Intervention: Participants were randomized to receive vitamin D3 (2000 IU/day) and/or omega-3 fatty acids (1 g/day as a fish-oil capsule containing 460 mg of EPA and 380 mg of DHA) or their placebos.
-
Primary Outcome Measures: Major cardiovascular events (myocardial infarction, stroke, and death from cardiovascular causes) and invasive cancer of any type.
-
Data Collection: Annual questionnaires on health status and outcomes, with medical record review for reported endpoints.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms of action and experimental designs can provide a clearer understanding of the scientific rationale and study conduct.
This compound Signaling Pathways
This compound is believed to exert its effects through various signaling pathways, primarily impacting metabolism and inflammation.
Caption: Proposed signaling pathways of this compound in various tissues.
Experimental Workflow of a Randomized Controlled Trial
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial, such as the NCT05560971 study.
Caption: Generalized workflow of a double-blind, placebo-controlled trial.
Discussion and Future Directions
In contrast, omega-3 fatty acids are supported by a wealth of long-term clinical data demonstrating their cardiovascular benefits and anti-inflammatory effects.[6][7][8][12] For researchers and drug development professionals, this highlights the critical need for well-designed, long-term clinical trials on this compound to:
-
Establish a clear dose-response relationship for various clinical endpoints.
-
Determine the long-term safety and tolerability profile.
-
Directly compare the efficacy of this compound with standard-of-care and other supplements like omega-3 fatty acids.
-
Elucidate the differential effects of dietary versus endogenously synthesized this compound.
The ongoing and recently completed clinical trials, such as NCT05560971, are poised to provide crucial data to address these knowledge gaps.[1][10] As the results of these studies become available, a more definitive assessment of the long-term role of this compound supplementation in managing metabolic and inflammatory diseases will be possible.
References
- 1. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenwood.ru [greenwood.ru]
- 6. Dietary omega-3 fatty acids aid in the modulation of inflammation and metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation [frontiersin.org]
- 8. Omega-3 Fatty Acids and Metabolic Health: What You Need to Know — All Together Wellness [alltogetherwellness.net]
- 9. Palmitoleic Acid Benefit - Life Extension [lifeextension.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoleate and Insulin Resistance: A Comparative Meta-Analysis of Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in lipid-based therapeutics has propelled palmitoleic acid, a monounsaturated omega-7 fatty acid, into the spotlight as a potential modulator of insulin (B600854) resistance. This guide provides a comprehensive meta-analysis of the current clinical and preclinical data, offering a comparative overview for researchers and professionals in drug development. While robust, large-scale clinical trial data in humans remains emergent, existing evidence from preclinical studies, observational data, and preliminary human trials provides a foundational understanding of palmitoleate's therapeutic potential and mechanisms of action.
Comparative Analysis of Human Intervention Studies
To date, a definitive meta-analysis of large-scale, randomized controlled trials (RCTs) investigating purified palmitoleic acid supplementation for insulin resistance is not yet available in published literature. However, preliminary findings from studies using sources rich in this compound, such as sea buckthorn oil and macadamia nuts, offer initial insights. It is crucial to note that these sources contain a variety of other bioactive compounds that may confound the results. Protocols for RCTs using highly purified palmitoleic acid have been published, indicating that more precise data will be available in the near future.
Table 1: Summary of Human Clinical Trials Investigating this compound-Rich Interventions and Insulin Resistance Markers
| Study / Trial Identifier | Intervention | Dosage | Duration | Population | Key Insulin Resistance Outcomes | Other Relevant Outcomes |
| Sea Buckthorn Oil Study (NCT02311790) [1] | Unmodified sea buckthorn oil (high in cis-palmitoleic acid) and sea buckthorn oil augmented in trans-palmitoleic acid | Escalating doses up to 1520 mg/day of cis-palmitoleic acid and 480 mg/day of trans-palmitoleic acid | 9 weeks per supplement | 13 metabolically healthy adults | No significant effects on blood glucose or insulin were identified. The study was not powered to detect these effects. | Moderately increased serum concentrations of the corresponding palmitoleic acid isomers. |
| Macadamia Nut Trial (NCT03801837) [2][3] | Macadamia nuts (~15% of daily calories) | Not specified | 8 weeks | 35 adults with abdominal obesity | No significant changes in glycemic parameters. | Non-significant reductions in total cholesterol and LDL-C. |
| Purified Palmitoleic Acid Protocol (NCT05560971) [4][5][6] | Pure (>90%) palmitoleic acid (POA) | 1512 mg/day | 8 weeks | 40 individuals with prediabetes and BMI of 25-40 kg/m ² | Primary Outcome: Insulin sensitivity measured by hyperinsulinemic-euglycemic clamp. Secondary Outcomes: HOMA-IR, fasting glucose, and insulin. (Results not yet published) | Amelioration of hepatosteatosis, changes in whole-body fat mass, serum lipids, and inflammatory markers. |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of ongoing and pilot studies is critical for interpreting future results and designing subsequent trials.
Protocol for a Randomized Placebo-Controlled Clinical Trial Using Pure Palmitoleic Acid (NCT05560971)[4][5][6]
-
Study Design: A prospective, single-center, 8-week, double-blind, randomized, placebo-controlled clinical trial.
-
Participants: 40 individuals with prediabetes (HbA1c between 5.7-6.4%, impaired fasting glucose, or impaired glucose tolerance) and a BMI of 25-40 kg/m ². Participants are excluded for the use of medications known to affect glucose metabolism.
-
Intervention: 1512 mg of pure (>90%) palmitoleic acid (POA) per day.
-
Control: Placebo.
-
Primary Outcome: The primary endpoint is the change in insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp, the gold-standard method for assessing insulin action.
-
Secondary Outcomes:
-
Hepatic Steatosis: Assessed by magnetic resonance imaging (MRI).
-
Body Composition: Whole-body fat mass measured by dual-energy X-ray absorptiometry (DEXA).
-
Biochemical Markers: Fasting glucose, insulin, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), serum triglycerides, LDL cholesterol, and inflammatory markers (e.g., hsCRP).
-
Sea Buckthorn Oil Dose-Escalation Study (NCT02311790)[1]
-
Study Design: A randomized, double-blind, crossover, dose-escalation trial.
-
Participants: 13 metabolically healthy adults with a BMI of 30.4 ± 3.7 kg/m ².
-
Intervention: Participants received both unmodified sea buckthorn oil (high in cis-palmitoleic acid) and sea buckthorn oil augmented in trans-palmitoleic acid in escalating doses. Each dose was provided for 3 weeks, with a 4-week washout period between the two supplement phases.
-
Primary Outcome: Serum concentrations of phospholipid fatty acids, specifically cis- and trans-palmitoleic acid.
-
Secondary Outcomes: Glucose homeostasis, serum lipids, and other clinical measures.
Signaling Pathways and Mechanisms of Action
Preclinical studies in cellular and animal models have elucidated potential signaling pathways through which palmitoleic acid may exert its insulin-sensitizing effects. The primary proposed mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the enhancement of the insulin signaling cascade.
In vitro and in vivo animal studies suggest that palmitoleic acid can improve glucose uptake in skeletal muscle and adipose tissue.[4][5][7] This is thought to be mediated by an increase in the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, a process downstream of insulin signaling. Furthermore, palmitoleic acid has been shown to activate AMPK, a key energy sensor in cells.[4][5] AMPK activation can, in turn, promote glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.
Below is a diagram illustrating the proposed signaling pathway of this compound in muscle and adipose tissue.
Caption: Proposed signaling pathway of palmitoleic acid in muscle and adipose cells.
Experimental Workflow for Assessing Insulin Sensitivity
The hyperinsulinemic-euglycemic clamp is the gold-standard method for quantifying insulin sensitivity and is a key component of the ongoing clinical trials investigating purified palmitoleic acid.
Caption: Workflow of the hyperinsulinemic-euglycemic clamp technique.
Conclusion and Future Directions
The current body of evidence, largely from preclinical and observational studies, suggests a promising role for palmitoleic acid in the modulation of insulin resistance. It appears to act as a lipokine, influencing systemic glucose metabolism through pathways involving AMPK activation and enhanced insulin signaling. However, the clinical evidence from human intervention studies with purified palmitoleic acid is still in its infancy. The ongoing and recently completed randomized controlled trials are poised to provide much-needed, high-quality data to either substantiate or refute the therapeutic potential of palmitoleic acid supplementation for improving insulin sensitivity in individuals with or at risk for type 2 diabetes. Researchers and drug development professionals should closely monitor the forthcoming results from these trials, as they will be pivotal in shaping the future of omega-7 fatty acids in metabolic disease therapeutics.
References
- 1. Supplementation with Seabuckthorn Oil Augmented in 16:1n-7t Increases Serum Trans-Palmitoleic Acid in Metabolically Healthy Adults: A Randomized Crossover Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macadamia nut effects on cardiometabolic risk factors: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macadamia nut effects on cardiometabolic risk factors: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 5. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Palmitoleate: A Guide for Laboratory Professionals
The proper disposal of palmitoleate, a monounsaturated fatty acid prevalent in research and development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with palmitoleic acid. It is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory to prevent skin contact.[2]
Work Area:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any mists or vapors.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Keep away from open flames and hot surfaces as it is a combustible liquid.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for palmitoleic acid, extracted from safety data sheets.
| Property | Value | Source |
| CAS Number | 373-49-9 | [1] |
| Boiling Point | 162 °C (323.6 °F) | [1] |
| Flash Point | 62 °C (143.6 °F) | [1] |
| Density | 0.895 g/cm³ at 20 °C (68 °F) | [1] |
| pH | Not determined | [1] |
| Water Solubility | Not miscible or difficult to mix | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of with regular household garbage.[1][2][3]
Step 1: Waste Segregation
-
At the point of generation, separate this compound waste from other chemical waste streams to prevent dangerous reactions.[5]
-
Specifically, keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
Step 2: Waste Collection and Containerization
-
Use a designated, chemically compatible, and leak-proof waste container.[5][7] The container should have a secure, tight-fitting lid to prevent the release of vapors.[6]
-
If this compound is in a solvent solution (e.g., ethanol), it should be treated as flammable liquid waste.[6]
-
Collect all materials contaminated with this compound, including absorbent materials from spills, pipette tips, and gloves, in the same designated waste container.[4]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "Palmitoleic Acid," and any other components in the waste stream.[5][8]
-
The label should also include the date when the waste was first added to the container.[5]
Step 4: Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), such as a chemical fume hood or a flammable storage cabinet.[6][8][9]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Ensure the waste container is within a secondary containment system to prevent the spread of material in case of a leak.[6][7]
Step 5: Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][5]
-
Complete all necessary waste disposal forms as required by your institution.[8]
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The first rinseate is considered hazardous waste and must be collected and disposed of with the this compound waste.[6]
-
After triple-rinsing and allowing the container to air-dry, the original label should be defaced or removed before the container is disposed of as regular solid waste or recycled, according to your institution's policies.[6]
Accidental Release Measures
In the event of a spill:
-
Immediately remove all sources of ignition.[10]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[1][2]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][10]
-
Ensure the area is adequately ventilated.[1]
-
Do not allow the spilled material to enter sewers or surface and ground water.[1]
Caption: Disposal workflow for this compound waste.
References
- 1. agilent.com [agilent.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Information for Handling Palmitoleate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Palmitoleate. While some safety data sheets classify it as not a hazardous substance, it should be handled with care as it can be a skin and eye irritant and a combustible liquid.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure safety when handling this compound. The following personal protective equipment is mandatory.[5]
| Body Part | PPE Required | Specifications |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times when handling the substance to protect from splashes.[3][5] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[5] |
| Skin | Nitrile or butyl rubber gloves, Lab coat | Chemical-resistant gloves are required.[5] Nitrile gloves are recommended for handling fatty acids.[3] A standard laboratory coat should be worn to protect from skin contact.[3][5] For larger quantities or in situations with a higher risk of splashing, consider a chemical-resistant apron or suit.[5] |
| Respiratory | Use in a well-ventilated area or with a fume hood | While not always required if working in a well-ventilated area, a respirator may be necessary if aerosols are generated or ventilation is inadequate.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Confirm that all necessary PPE is available and in good condition.[5]
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.[5]
2. Handling Procedure:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Handle away from open flames or other ignition sources as it is a combustible liquid.[3][5]
-
Use appropriate tools (e.g., micropipettes) to handle the substance to avoid direct contact.[5]
-
Avoid the formation of aerosols.[5]
3. Post-Handling Procedures:
-
Tightly seal the container after use.[5]
-
Store the product at its recommended temperature, typically -20°C, in a dry and well-ventilated place.
-
Clean the work area thoroughly after handling.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[5][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5][7]
Waste Segregation:
Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[3][5][7] Do not pour down the drain.[3][5][7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.[5]
Contaminated Materials:
-
Absorb any spills with an inert material (e.g., sand, diatomite) and place it in the hazardous waste container for disposal.[5][6]
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinse must be collected and disposed of as hazardous waste.[7] After triple-rinsing and air-drying, the container may be disposed of as regular solid waste or recycled, depending on institutional policies.[7]
Experimental Protocol: Spill Response
Minor Spills:
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7]
-
Contain and absorb the spill with an inert material (e.g., sand, earth, vermiculite).[6]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[6]
-
Clean the spill area with soap and water.[9]
Major Spills:
-
Evacuate the area and alert emergency responders.[6]
-
Move upwind of the spill.[6]
-
Prevent the spillage from entering drains or water courses.[6]
-
Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a major spill.[6]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
